molecular formula C5H7N3 B030526 4-Pyrimidine methanamine CAS No. 45588-79-2

4-Pyrimidine methanamine

货号: B030526
CAS 编号: 45588-79-2
分子量: 109.13 g/mol
InChI 键: AUHXBTKGPUVFCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminomethyl)pyrimidine is a high-value, bifunctional heterocyclic building block of significant interest in medicinal chemistry and chemical biology. Its structure incorporates both a pyrimidine ring, a common pharmacophore in nucleic acids and many drugs, and a reactive aminomethyl group, which serves as a flexible linker for conjugation and further derivatization. This compound is primarily utilized as a key synthetic intermediate in the development of novel pharmaceutical candidates, particularly for creating kinase inhibitors, antiviral agents, and other small molecule therapeutics where the pyrimidine scaffold is central to target binding. The aminomethyl group allows for straightforward amide bond formation or nucleophilic substitution, enabling its incorporation into larger, more complex molecular architectures.

属性

IUPAC Name

pyrimidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXBTKGPUVFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513326
Record name 1-(Pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45588-79-2
Record name 1-(Pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidine methanamine, also known as 4-(aminomethyl)pyrimidine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its chemical formula, systematic names, and various chemical identifiers.

Structure:

Caption: 2D Chemical Structure of this compound.

IdentifierValue
IUPAC Name pyrimidin-4-ylmethanamine[1]
CAS Number 45588-79-2[2]
Molecular Formula C₅H₇N₃[2]
SMILES C1=CN=CN=C1CN[1]
InChI Key AUHXBTKGPUVFCB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The available data is summarized in the table below.

PropertyValueSource
Molecular Weight 109.13 g/mol [2]
Appearance Colorless solid[3]
Boiling Point 224.3 °C at 760 mmHg[1]
Melting Point Not available
Density 1.138 g/cm³ (Predicted)[4]
Solubility Soluble in water.[3] Soluble in polar solvents.[2]
pKa (Predicted) 7.46 ± 0.29[5]
logP (Predicted) Not available

Synthesis and Experimental Protocols

Representative Synthetic Workflow

A common approach to synthesizing 4-substituted pyrimidines involves the Prinzbach synthesis or similar cyclization strategies. The following represents a generalized workflow for the synthesis of a 4-aminopyrimidine (B60600) derivative.

synthesis_workflow Generalized Synthetic Workflow for 4-Aminopyrimidines reagents reagents start 1,3-Dicarbonyl Compound or equivalent cyclization Cyclization/ Condensation start->cyclization amidine Amidine amidine->cyclization pyrimidine Substituted Pyrimidine cyclization->pyrimidine modification Functional Group Modification pyrimidine->modification final_product This compound modification->final_product

Caption: Generalized workflow for the synthesis of 4-aminopyrimidines.

Methodology Outline:

  • Cyclization/Condensation: A suitable 1,3-dicarbonyl compound or a synthetic equivalent (e.g., a β-keto nitrile or a malonate derivative) is reacted with an amidine, such as formamidine, in the presence of a base. This reaction forms the core pyrimidine ring.

  • Functional Group Modification: The resulting substituted pyrimidine may require further chemical modifications to introduce the aminomethyl group at the 4-position. This could involve, for example, the reduction of a nitrile or a carboxylic acid derivative at the 4-position.

  • Purification: The final product is purified using standard laboratory techniques such as crystallization, distillation, or column chromatography to achieve the desired purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of this compound. While a detailed, assigned spectrum is not publicly available, the expected proton signals would include:

  • Pyrimidine Ring Protons: Signals corresponding to the protons on the pyrimidine ring, typically in the aromatic region of the spectrum.

  • Methylene (B1212753) Protons (-CH₂-): A signal for the two protons of the methylene group connecting the amino group to the pyrimidine ring.

  • Amine Protons (-NH₂): A signal for the two protons of the amino group, which may be broad and its chemical shift can be dependent on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (109.13). The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring, providing further structural information.

Role in Drug Discovery and Development

This compound is a key synthetic intermediate in the development of various pharmaceuticals, particularly in the synthesis of kinase inhibitors. The pyrimidine scaffold can mimic the purine (B94841) ring of ATP, allowing molecules containing this moiety to act as ATP-competitive inhibitors of kinases.

Role as a Building Block in Kinase Inhibitor Synthesis

The aminomethyl group of this compound provides a reactive handle for further chemical elaboration, allowing for its incorporation into more complex molecular architectures.

drug_synthesis Role of this compound in Kinase Inhibitor Synthesis intermediate This compound (Building Block) coupling Coupling Reaction (e.g., Amide formation, Reductive amination) intermediate->coupling reagent Other Reagents & Scaffolds reagent->coupling inhibitor Complex Molecule (e.g., Kinase Inhibitor) coupling->inhibitor

Caption: Logical workflow illustrating the use of this compound in drug synthesis.

This logical workflow highlights how this compound, as a key building block, can be coupled with other reagents and scaffolds to generate complex molecules with potential therapeutic activity, such as kinase inhibitors. The amino group can be readily transformed into an amide, a substituted amine, or other functional groups to explore the structure-activity relationship (SAR) of a new series of compounds.

Conclusion

This compound is a foundational molecule for the synthesis of a wide range of biologically active compounds. Its chemical properties and reactive aminomethyl group make it a versatile tool for medicinal chemists. While detailed experimental protocols and a complete set of physicochemical data are not exhaustively documented in publicly accessible literature, its role as a key intermediate, particularly in the development of kinase inhibitors, is well-established. Further research into the synthesis and applications of this compound will undoubtedly continue to contribute to the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-pyrimidine methanamine, a crucial building block in medicinal chemistry and drug development. The document details the synthesis of key precursors and outlines the main routes to the target molecule, supported by experimental protocols and quantitative data for comparative analysis.

Introduction

This compound and its derivatives are significant structural motifs found in a variety of biologically active compounds, including antivirals, anticancer agents, and kinase inhibitors. Notably, a substituted form, 4-amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in the synthesis of Vitamin B1 (Thiamine). The strategic introduction of the aminomethyl group at the 4-position of the pyrimidine (B1678525) ring is a critical step in the synthesis of these complex molecules. This guide explores the most common and effective synthetic strategies to achieve this transformation, focusing on the reduction of nitriles, reductive amination of aldehydes, and nucleophilic substitution of halomethylpyrimidines.

Synthesis of Key Precursors

The efficient synthesis of this compound is highly dependent on the availability of key precursors, primarily pyrimidine-4-carbonitrile (B1589050) and pyrimidine-4-carboxaldehyde.

Pyrimidine-4-carbonitrile is a versatile precursor that can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfone, on the pyrimidine ring with a cyanide salt.

Experimental Protocol: Synthesis of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile

This protocol describes a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916), which is then converted to a diallyloxy derivative, oxidized to a sulfone, and finally reacted with potassium cyanide.[1]

  • Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in an appropriate solvent, add benzyl (B1604629) alcohol and a strong base such as sodium hydride (NaH). The reaction proceeds smoothly to displace the chloro groups.[1]

  • Oxidation to Sulfone: The resulting 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine is oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).[1]

  • Cyanation: The sulfone is then displaced by reacting the intermediate with potassium cyanide (KCN) in a suitable solvent like acetonitrile, often with a phase-transfer catalyst such as 18-crown-6 (B118740) to facilitate the reaction, yielding 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.[1]

Pyrimidine-4-carboxaldehyde is another critical precursor, which can be prepared by the oxidation of the corresponding alcohol or methyl-substituted pyrimidine.

Experimental Protocol: Oxidation of 4-Hydroxymethylpyrimidine

Chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines can be achieved in good yields to provide the desired aldehyde.[2]

  • Oxidation Reaction: Dissolve the 4-hydroxymethylpyrimidine derivative in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered to remove the oxidant, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography.

Experimental Protocol: Riley Oxidation of 4-Methylpyrimidine (B18481)

Alternatively, pyrimidine-4-carboxaldehydes can be prepared from the corresponding 4-methylpyrimidines via Riley oxidation using selenium dioxide (SeO₂).[2]

  • A mixture of the 4-methylpyrimidine and a stoichiometric amount of selenium dioxide in a suitable solvent (e.g., dioxane/water) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated selenium is filtered off.

  • The filtrate is concentrated, and the product is purified, typically by chromatography.

Core Synthesis Pathways for this compound

The primary synthetic routes to this compound from the aforementioned precursors are detailed below.

The catalytic hydrogenation of a nitrile group is a direct and efficient method for the synthesis of primary amines.

  • Reaction Scheme:

    G pyrimidine_cn Pyrimidine-4-carbonitrile pyrimidine_methanamine This compound pyrimidine_cn->pyrimidine_methanamine H₂, Catalyst (e.g., Raney Ni, Pd/C)

    Diagram 1. Reduction of 4-Cyanopyrimidine.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

  • Catalyst Preparation: A suspension of Raney Nickel (approximately 100 mg per 5 mmol of nitrile) in a suitable solvent (e.g., methanol (B129727), 3 mL) is prepared in a reaction vessel.[3]

  • Reaction Setup: The pyrimidine-4-carbonitrile (5 mmol) is added to the catalyst suspension.[3]

  • Hydrogenation: The reaction can be carried out using a hydrogen donor like hydrazinium (B103819) monoformate (2 mL), which is added slowly. The reaction is often exothermic and effervescent.[3] Alternatively, the reaction can be performed under a hydrogen gas atmosphere in a pressure vessel.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.[3]

Reductive amination is a versatile two-step, one-pot process that converts a carbonyl group into an amine.[1]

  • Reaction Scheme:

    G pyrimidine_cho Pyrimidine-4-carboxaldehyde imine_intermediate Imine Intermediate pyrimidine_cho->imine_intermediate NH₃ pyrimidine_methanamine This compound imine_intermediate->pyrimidine_methanamine Reducing Agent (e.g., NaBH₄, NaBH₃CN)

    Diagram 2. Reductive Amination of Pyrimidine-4-carboxaldehyde.

Experimental Protocol: Reductive Amination with Sodium Borohydride (B1222165)

  • Imine Formation: Pyrimidine-4-carboxaldehyde is dissolved in a suitable solvent, typically methanol or ethanol (B145695). An ammonia (B1221849) source, such as ammonium (B1175870) chloride or a solution of ammonia in methanol, is added. The reaction is stirred, often under slightly acidic conditions (pH ~5-6), to facilitate the formation of the imine intermediate.[4][5]

  • Reduction: After a sufficient time for imine formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (often 0 °C to room temperature).[5][6] Alternatively, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used in a one-pot procedure where it is present from the beginning of the reaction.[4]

  • Work-up: Once the reduction is complete, the reaction is quenched, for example, by the addition of water. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the crude this compound. Purification can be achieved by column chromatography or distillation.

This pathway involves the synthesis of a 4-(halomethyl)pyrimidine, followed by substitution with an amine source. The Gabriel synthesis is a classic method for this transformation, which avoids over-alkylation.[7][8]

  • Reaction Scheme (Gabriel Synthesis):

    G halomethyl 4-(Halomethyl)pyrimidine phthalimide_adduct N-(pyrimidin-4-ylmethyl)phthalimide halomethyl->phthalimide_adduct Potassium Phthalimide (B116566) methanamine This compound phthalimide_adduct->methanamine Hydrazine (B178648) (NH₂NH₂)

    Diagram 3. Gabriel Synthesis of this compound.

Experimental Protocol: Gabriel Synthesis

  • Synthesis of 4-(Halomethyl)pyrimidine: The precursor 4-(hydroxymethyl)pyrimidine (B30098) can be converted to 4-(chloromethyl)pyrimidine (B49220) using a chlorinating agent like thionyl chloride (SOCl₂).

  • Alkylation of Phthalimide: Potassium phthalimide is reacted with the 4-(halomethyl)pyrimidine in a polar aprotic solvent such as DMF. The mixture is heated to drive the Sₙ2 reaction to completion.[7]

  • Hydrazinolysis: The resulting N-(pyrimidin-4-ylmethyl)phthalimide is then treated with hydrazine hydrate (B1144303) in a protic solvent like ethanol and heated to reflux. This cleaves the phthalimide group, releasing the primary amine.[8]

  • Work-up: After cooling, the phthalhydrazide (B32825) byproduct precipitates and can be removed by filtration. The filtrate is then worked up, typically involving an acid-base extraction to isolate the amine product.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of key precursors and the final product via different pathways.

Table 1: Synthesis of Pyrimidine-4-carbonitrile Derivatives

Starting MaterialReagentsProductYield (%)Reference
4,6-dichloro-2-(methylthio)pyrimidine1. Benzyl alcohol, NaH; 2. m-CPBA; 3. KCN, 18-crown-64,6-bis(benzyloxy)pyrimidine-2-carbonitrile67 (overall)[1]
Aromatic Aldehyde, Malononitrile, AmidineSodium Acetate, Water4-Amino-5-pyrimidinecarbonitrile75-95[9]

Table 2: Synthesis of Pyrimidine-4-carboxaldehyde Derivatives

Starting MaterialReagentsProductYield (%)Reference
4-HydroxymethylpyrimidineMnO₂ or PCCPyrimidine-4-carboxaldehydeGood[2]
4-MethylpyrimidineSeO₂Pyrimidine-4-carboxaldehydeGood[2]

Table 3: Synthesis of this compound Derivatives

PrecursorMethodReagentsProductYield (%)Reference
Pyrimidine-4-carbonitrileCatalytic HydrogenationRaney Ni, Hydrazinium monoformateThis compound90-95[3]
Pyrimidine-4-carboxaldehydeReductive AminationNH₃, NaBH₄This compoundHigh[5][6]
4-(Halomethyl)pyrimidineGabriel Synthesis1. K-Phthalimide; 2. HydrazineThis compoundGood[7][8]

Logical Workflow for Synthesis Route Selection

The choice of synthetic pathway often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the pyrimidine ring.

G start Start: Need this compound precursor_choice Precursor Availability? start->precursor_choice cn_available Pyrimidine-4-carbonitrile available precursor_choice->cn_available Yes cho_available Pyrimidine-4-carboxaldehyde available precursor_choice->cho_available Yes halo_available 4-(Halomethyl)pyrimidine available precursor_choice->halo_available Yes path1 Pathway 1: Nitrile Reduction cn_available->path1 path2 Pathway 2: Reductive Amination cho_available->path2 path3 Pathway 3: Nucleophilic Substitution halo_available->path3 end End: this compound path1->end path2->end path3->end

Diagram 4. Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The reduction of 4-cyanopyrimidine offers a direct route, while reductive amination of pyrimidine-4-carboxaldehyde provides a versatile method adaptable to various amine sources. The Gabriel synthesis, although multi-step, is a robust method for producing primary amines from halomethyl precursors without over-alkylation. The selection of the optimal pathway will be guided by factors such as precursor availability, cost, scalability, and functional group tolerance. The experimental protocols and comparative data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of pyrimidine-based compounds for pharmaceutical and other applications.

References

Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a summary of spectroscopic data relevant to the analysis of 4-pyrimidine methanamine (pyrimidin-4-ylmethanamine). Due to the limited availability of public spectroscopic data for this specific compound, this document presents representative data from a structurally analogous compound, 4-(aminomethyl)pyridine (B121137). The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these techniques. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, systematically named (pyrimidin-4-yl)methanamine (CAS No: 45588-79-2), is a heterocyclic amine of interest in medicinal chemistry and materials science. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including NMR, IR, and MS, which provide detailed insights into molecular structure, functional groups, and molecular weight.

A comprehensive search of public scientific databases indicates a scarcity of published experimental spectroscopic data for this compound. Therefore, this guide utilizes data from the structurally similar compound, 4-(aminomethyl)pyridine (CAS No: 3731-53-1), as a proxy. The pyridine (B92270) ring in this analog is isoelectronic to the pyrimidine (B1678525) ring, and the aminomethyl group is identical, making it a suitable reference for predicting the spectroscopic behavior of this compound.

Spectroscopic Data Summary

The following sections present representative spectroscopic data for 4-(aminomethyl)pyridine. These values are intended to provide a baseline for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 4-(aminomethyl)pyridine

Chemical Shift (ppm)SolventAssignment
8.54CDCl₃Pyridine H-2, H-6[1]
7.25CDCl₃Pyridine H-3, H-5[1]
3.90CDCl₃-CH₂-[1]
1.52CDCl₃-NH₂[1]
8.60DMSO-d₆Pyridine H-2, H-6[1]
7.41DMSO-d₆Pyridine H-3, H-5[1]
3.83DMSO-d₆-CH₂-[1]
2.39DMSO-d₆-NH₂[1]

Table 2: ¹³C NMR Data for 4-(aminomethyl)pyridine

Chemical Shift (ppm)SolventAssignment
150.0Chloroform-dPyridine C-2, C-6
149.5Chloroform-dPyridine C-4
122.5Chloroform-dPyridine C-3, C-5
45.5Chloroform-d-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The primary amine and aromatic heterocycle are key features.

Table 3: IR Absorption Bands for 4-(aminomethyl)pyridine

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, SharpN-H stretch (primary amine)[2]
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
~1600StrongC=C and C=N ring stretching
1580-1650MediumN-H bend (scissoring)[3]
1250-1335Medium-StrongAromatic C-N stretch[3]
665-910Strong, BroadN-H wag[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 4-(aminomethyl)pyridine

m/zRelative IntensityAssignment
108High[M]⁺ (Molecular Ion)
107High[M-H]⁺
91Medium[M-NH₂]⁺
80Medium[M-CH₂NH₂]⁺
78High[C₅H₄N]⁺ (pyridyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically using an electron energy of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

  • Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Tabulation & Reporting structure_elucidation->data_reporting final_report Final Technical Guide data_reporting->final_report

A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Physical and chemical properties of 4-Pyrimidine methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Pyrimidine methanamine hydrochloride. It includes detailed experimental protocols for key analytical procedures and explores the potential biological significance of this compound, offering valuable insights for its application in research and drug development.

Core Properties and Data

This compound hydrochloride is a synthetic intermediate with potential applications in pharmaceutical synthesis.[1] Its core physicochemical properties are summarized below.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₇N₃ • HCl[1]
Molecular Weight 145.6 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 176-178 °C[2]
Boiling Point 224.3 °C (Predicted, for free base)[3]
Solubility No quantitative data available. As a hydrochloride salt of an amine, it is expected to be soluble in water and lower alcohols, and poorly soluble in non-polar organic solvents.
pKa 7.46 ± 0.29 (Predicted for the pyrimidinylmethanaminium ion)This is a predicted value for the protonated amine.
λmax 244 nm
CAS Number 45588-79-2

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. The following sections outline protocols for the synthesis and pKa determination of this compound hydrochloride.

Synthesis of this compound Hydrochloride

Illustrative Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product beta_dicarbonyl β-Dicarbonyl Precursor (e.g., Malondialdehyde derivative) cyclization Cyclization/ Condensation beta_dicarbonyl->cyclization formamidine_hcl Formamidine Hydrochloride formamidine_hcl->cyclization product This compound Hydrochloride cyclization->product

Caption: General workflow for the synthesis of this compound Hydrochloride.

Experimental Procedure (General):

  • Reaction Setup: A solution of a suitable β-dicarbonyl precursor (e.g., a protected malondialdehyde derivative) is prepared in an appropriate solvent, such as a lower alcohol (e.g., ethanol (B145695) or isopropanol).

  • Addition of Amidine: Formamidine hydrochloride is added to the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the HCl and liberate the free amidine for the cyclization reaction.

  • Reaction Conditions: The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.

  • Characterization: The final product, this compound hydrochloride, is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of this compound can be determined experimentally using potentiometric titration. This method involves titrating a solution of the amine hydrochloride with a standard solution of a strong base and monitoring the pH change.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound hydrochloride of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the this compound hydrochloride solution into a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution and record the initial pH.

    • Add the NaOH solution in small, precise increments from a burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Workflow for pKa Determination:

G start Prepare Standard Solutions (Amine HCl and NaOH) titrate Potentiometric Titration (Add NaOH, Record pH) start->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pKa = pH at Half-Equivalence Point determine_hep->pka

Caption: Workflow for the experimental determination of pKa.

Biological Significance and Potential Applications

While this compound hydrochloride itself is primarily documented as a synthetic intermediate, the pyrimidine (B1678525) scaffold is a prominent feature in a vast array of biologically active molecules and approved drugs.[5][6][7] Pyrimidine derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Potential as a Kinase Inhibitor

Many pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been explored as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Dipeptidyl Peptidase-4 (DPP4), which are targets in cancer and type 2 diabetes, respectively.[8][9]

Given its structural similarity to known kinase inhibitors, this compound hydrochloride could serve as a valuable scaffold or starting material for the development of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a generalized signaling pathway where a pyrimidine derivative could act as a kinase inhibitor, leading to the inhibition of cell proliferation. This is a representative pathway, and the specific target of this compound hydrochloride would require experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation pyrimidine_inhibitor This compound (Hypothetical Inhibitor) pyrimidine_inhibitor->kinase_cascade Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Activation

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

References

An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-pyrimidine methanamine and its derivatives are emerging as a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their anticancer and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is therefore central to numerous biological processes.[1][2][3] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

This guide focuses specifically on derivatives of this compound, a class of compounds characterized by a methylamine (B109427) group at the 4-position of the pyrimidine ring. While research on this specific scaffold is still developing, initial findings suggest significant potential, particularly in the realm of enzyme inhibition.

Biological Activities and Therapeutic Potential

The primary biological activity identified for derivatives of this compound is in the domain of enzyme inhibition. Notably, N-substituted derivatives have shown promise as inhibitors of deubiquitinating enzymes (DUBs), which are critical regulators of protein stability and have been implicated in various diseases, including cancer.

Anticancer Activity: USP1/UAF1 Deubiquitinase Inhibition

A significant breakthrough in the exploration of this compound derivatives has been the identification of N-benzyl-2-phenylpyrimidin-4-amine analogs as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[2][3] This deubiquitinase plays a crucial role in the DNA damage response, and its inhibition represents a promising strategy for cancer therapy.

The inhibitory activity of these compounds is directly correlated with their ability to induce an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key substrate of USP1/UAF1, and subsequently decrease cancer cell survival.[2][3]

Table 1: In Vitro Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1 [2][3]

Compound IDR GroupIC50 (µM)
12 Phenyl3.7
16 4-pyridyl1.9
17 3-pyridyl1.1

IC50 values represent the concentration of the compound required to inhibit 50% of the USP1/UAF1 deubiquitinase activity in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-substituted 4-(aminomethyl)pyrimidine Derivatives

A common synthetic route to N-substituted 4-(aminomethyl)pyrimidine derivatives involves the reaction of a suitable 2,4-dichloropyrimidine (B19661) with various commercially available heterocyclic and aromatic methanamines, followed by a Suzuki coupling reaction.[2][3]

Protocol 1: Synthesis of N-((Pyrimidin-4-yl)methyl)aniline Derivatives

  • Step 1: Nucleophilic Substitution. To a solution of 2,4-dichloro-5-methylpyrimidine (B13550) in DMF, add an equimolar amount of the desired (aryl)methanamine and triethylamine (B128534) (Et3N). Heat the reaction mixture to 100°C for 18 hours. Monitor the reaction progress by LC-MS.

  • Step 2: Work-up. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Suzuki Coupling. To the crude intermediate from Step 2, add a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) and a palladium catalyst (e.g., Pd(PPh3)4) in a microwave reactor. Heat the reaction at 150°C for 30 minutes.

  • Step 4: Purification. Purify the final product by silica (B1680970) gel chromatography. Characterize the purified compound using 1H NMR, 13C NMR, and mass spectrometry.[2][3]

G start 2,4-Dichloropyrimidine + (Aryl)methanamine step1 Nucleophilic Substitution (DMF, Et3N, 100°C) start->step1 intermediate Chloro-pyrimidine Intermediate step1->intermediate step2 Suzuki Coupling (Boronic Acid, Pd Catalyst, Microwave, 150°C) intermediate->step2 end N-Aryl-(pyrimidin-4-yl)methanamine Derivative step2->end

General synthetic workflow for N-substituted 4-(aminomethyl)pyrimidine derivatives.

In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay

The inhibitory potency of the synthesized compounds against the USP1/UAF1 complex can be determined using a fluorescence-based assay.

Protocol 2: USP1/UAF1 Inhibition Assay

  • Reagents: Purified USP1/UAF1 enzyme complex, fluorogenic ubiquitin-rhodamine110 substrate, assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure: a. In a 384-well plate, add the test compound to the assay buffer. b. Add the USP1/UAF1 enzyme complex and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the ubiquitin-rhodamine110 substrate. d. Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for rhodamine110).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds C Add Compounds to 384-well Plate A->C B Prepare Assay Buffer with USP1/UAF1 Enzyme D Add Enzyme Mix and Pre-incubate B->D C->D E Add Substrate to Initiate Reaction D->E F Monitor Fluorescence E->F G Calculate Reaction Rates F->G H Determine IC50 Values G->H

Workflow for the in vitro USP1/UAF1 deubiquitinase inhibition assay.

Signaling Pathways

The primary signaling pathway implicated for the anticancer activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives is the DNA damage response pathway, through the inhibition of the USP1/UAF1 deubiquitinase complex.

G cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Damage PCNA_mono Monoubiquitinated PCNA (Ub-PCNA) DNA_Damage->PCNA_mono activates PCNA PCNA PCNA_mono->PCNA deubiquitination TLS Translesion Synthesis PCNA_mono->TLS promotes Cell_Survival Cancer Cell Survival TLS->Cell_Survival leads to USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->PCNA_mono inhibits Inhibitor This compound Derivative Inhibitor->USP1_UAF1 inhibits

Inhibition of the USP1/UAF1 complex by this compound derivatives disrupts the DNA damage response pathway.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors have revealed several key insights:

  • Substitution on the Benzyl Moiety: Introduction of a phenyl group at the 4-position of the benzylamine (B48309) is well-tolerated.[2][3]

  • Heterocyclic Replacements: Replacing the phenyl ring with pyridine (B92270) rings can enhance potency, with the 3-pyridyl analog showing the highest activity in the initial series.[2][3]

Further SAR exploration is warranted to optimize the potency and pharmacokinetic properties of this promising class of inhibitors.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The discovery of their potent inhibitory activity against the USP1/UAF1 deubiquitinase complex highlights their potential as targeted anticancer drugs.

Future research should focus on:

  • Expansion of the SAR: Synthesizing and evaluating a broader range of N-substituted derivatives to improve potency and selectivity.

  • Elucidation of Other Biological Targets: Investigating the activity of this scaffold against other enzyme families, such as kinases, to identify new therapeutic opportunities.

  • In Vivo Efficacy Studies: Advancing the most promising compounds into preclinical animal models to assess their in vivo efficacy and safety profiles.

  • Exploration of Signaling Pathways: Conducting further mechanistic studies to fully understand the downstream effects of inhibiting USP1/UAF1 and to identify potential biomarkers for patient selection.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation targeted therapies.

References

In Silico Modeling of 4-Pyrimidine Methanamine Interactions with Cyclin-Dependent Kinase 2 (CDK2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 4-pyrimidine methanamine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2] This document details the methodologies for computational analysis, presents quantitative interaction data, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and CDK2

The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. Its derivatives have been extensively studied as potential inhibitors of several protein kinases, including CDK2. In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding these interactions at a molecular level, guiding the design of more potent and selective inhibitors.[3][4]

CDK2, a serine/threonine protein kinase, forms complexes with cyclins E and A to regulate the G1/S and S phases of the cell cycle.[1][5] The aberrant activity of the CDK2/cyclin E complex, in particular, can lead to uncontrolled cell proliferation, a hallmark of cancer.[6] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.

Quantitative Interaction Data

The following table summarizes the inhibitory activities (IC50) and binding affinities of various pyrimidine (B1678525) derivatives against CDK2, as reported in the literature. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of these compounds.

Compound IDStructureTargetIC50 (µM)Binding Energy (kcal/mol)Reference
Compound 15 Pyrazolo[3,4-d]pyrimidine derivativeCDK2/cyclin A20.061 ± 0.003-[7][8]
Compound 17 (4-Pyrazolyl)-2-aminopyrimidine derivativeCDK20.00029-[6]
NU6027 4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamineCDK2/cyclin A32.2 ± 0.6-[9]
Compound 4g Pyrimidine derivative with p-fluoro substitutionCDK2 (antioxidant assay)98.5 (µg/ml)-
Compound 4b Pyrimidine derivative with p-hydroxy substitutionCDK2 (antioxidant assay)117.8 (µg/ml)-
Compound 4c Pyrimidine derivativeCDK2--7.9
Compound 4a Pyrimidine derivativeCDK2--7.7
Compound 4h Pyrimidine derivativeCDK2--7.5
Compound 4b Pyrimidine derivativeCDK2--7.4
Designed Compound e Novel pyrimidine derivativeCDK2< 5.0-11.0[10]
Designed Compound h Novel pyrimidine derivativeCDK2< 5.0-10.9[10]
Designed Compound j Novel pyrimidine derivativeCDK2< 5.0-10.8[10]
Designed Compound l Novel pyrimidine derivativeCDK2< 5.0-10.8[10]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments used to model the interactions between this compound derivatives and CDK2.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[3][4]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB ID: 6GUE or similar).[10]

    • Prepare the protein using software such as Discovery Studio or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or side chains.

    • Define the binding site, typically the ATP-binding pocket, by creating a grid box around the co-crystallized ligand or by using site-finding algorithms.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or PyRx.[10]

    • Run the docking simulation with the prepared receptor and ligands. The software will generate multiple binding poses for each ligand.

    • Analyze the results based on the docking score (binding energy) and the interactions observed (e.g., hydrogen bonds, hydrophobic interactions). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization and Analysis:

    • Visualize the docked poses and interactions using molecular visualization software like PyMOL or Chimera.

    • Analyze the key amino acid residues involved in the interaction with the pyrimidine core and its substituents. For CDK2, key residues in the ATP-binding site include Leu83, Lys33, and Asp145.[7][11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12][13]

Protocol:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.[11]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural and physicochemical properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

  • Model Development:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the calculated descriptors with the biological activity.[12]

  • Model Validation:

    • Validate the predictive power of the QSAR model using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

    • Key statistical parameters to evaluate the model include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the test set (Pred_R²).[11]

  • Interpretation:

    • Analyze the contribution of different descriptors to the model to understand which molecular properties are important for the desired biological activity. This provides insights for designing new, more potent compounds.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and its inhibition by this compound derivatives.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb_p p-pRb pRb_E2F pRb->pRb_E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication pRb_p->DNA_Replication promotes Inhibitor 4-Pyrimidine Methanamine Derivative Inhibitor->CyclinE_CDK2 inhibits pRb_E2F->E2F

CDK2 Signaling Pathway Inhibition
In Silico Drug Discovery Workflow

The following diagram outlines a general workflow for the in silico discovery and optimization of this compound derivatives as CDK2 inhibitors.

In_Silico_Workflow start Target Identification (CDK2) library_design Library Design of This compound Derivatives start->library_design virtual_screening Virtual Screening (Molecular Docking) library_design->virtual_screening hit_identification Hit Identification virtual_screening->hit_identification qsar_modeling QSAR Modeling hit_identification->qsar_modeling lead_optimization Lead Optimization hit_identification->lead_optimization qsar_modeling->lead_optimization admet_prediction ADMET Prediction lead_optimization->admet_prediction synthesis_testing Synthesis and In Vitro Testing admet_prediction->synthesis_testing synthesis_testing->qsar_modeling SAR Data end Lead Candidate synthesis_testing->end

In Silico Inhibitor Discovery Workflow

References

Toxicological Profile and Safety Data for 4-Pyrimidine Methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological and safety data for 4-Pyrimidine Methanamine and its close structural analogs. It is intended for informational purposes for research, scientific, and drug development professionals. The information herein is not exhaustive and should not be used as a substitute for a comprehensive safety assessment. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all applicable safety guidelines and regulations.

Introduction

This compound is a heterocyclic organic compound with a pyrimidine (B1678525) core functionalized with a methanamine group. This structure is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and the development of new chemical entities. This guide summarizes the available safety data, provides insights into its potential toxicological properties based on structurally related compounds, and outlines standard experimental protocols for its assessment.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol [1]
CAS Number 45588-79-2[1]
Appearance Colorless solid (predicted)[2]
Solubility Soluble in water[2]
Synonyms (Pyrimidin-4-yl)methanamine, 4-(Aminomethyl)pyrimidine[1]

Toxicological Data

Direct experimental toxicological data for this compound is limited in the public domain. Much of the available safety information is derived from the Safety Data Sheet (SDS) for its hydrochloride salt and from predictive data for structurally similar compounds.

Acute Toxicity

No experimental acute toxicity data (e.g., LD50) for this compound is readily available. However, a predicted acute oral toxicity value for a structurally related compound, 4-amino-5-aminomethyl-2-methylpyrimidine , is available.

CompoundTestSpeciesRouteLD50Source
4-amino-5-aminomethyl-2-methylpyrimidinePredicted LD50RatOral2.9232 mol/kg[3]

Note: This value is a computational prediction for a different, though structurally related, molecule and should be interpreted with caution. Experimental determination of the acute toxicity of this compound is necessary for an accurate assessment.

Irritation and Sensitization

Safety data sheets for the hydrochloride salt of this compound indicate that it is a hazardous substance with the potential to cause skin and eye irritation.

EndpointClassificationHazard Statement
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319

No data is currently available regarding the skin sensitization potential of this compound.

Genotoxicity and Mutagenicity

There is no specific experimental data on the genotoxicity or mutagenicity of this compound. Standard assays such as the Ames test, chromosomal aberration test, and in vivo micronucleus test would be required to evaluate these endpoints.

Repeated Dose Toxicity

Information on the potential effects of repeated or prolonged exposure to this compound is not currently available.

Carcinogenicity, Reproductive, and Developmental Toxicity

There are no available studies to assess the carcinogenic, reproductive, or developmental toxicity of this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be necessary to establish a comprehensive safety profile for this compound. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a sequential test that uses a minimum number of animals to estimate the LD50.

  • Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are acclimated to laboratory conditions before the test.

  • Dosage: A starting dose is selected based on available information or structure-activity relationships. Dosing is sequential, with the outcome of the previously dosed animal informing the dose for the next. The dose progression factor is typically 1.7.

  • Procedure:

    • A single animal is dosed with the starting concentration.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

    • This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

G cluster_1 Skin Irritation Test (OECD 404) A Prepare Animal Skin B Apply Test Substance (0.5g) A->B C 4-Hour Exposure (Semi-occlusive) B->C D Remove Substance C->D E Score Skin Reactions (1, 24, 48, 72h) D->E F Classify as Irritant/Corrosive E->F G cluster_2 Eye Irritation Test (OECD 405) A Instill Test Substance (0.1g/0.1mL) in one eye B Observe Cornea, Iris, Conjunctiva A->B C Scoring at 1, 24, 48, 72 hours B->C D Assess Reversibility C->D E Classify Irritation/Corrosion Potential D->E G cluster_3 Ames Test (OECD 471) A Prepare Bacterial Strains B Expose Bacteria to Test Substance (+/- S9 Mix) A->B C Plate on Minimal Agar B->C D Incubate for 48-72 hours C->D E Count Revertant Colonies D->E F Assess Mutagenic Potential E->F

References

Navigating the Solubility Landscape of 4-Pyrimidine Methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-pyrimidine methanamine, a crucial building block in pharmaceutical and chemical synthesis. Geared towards researchers, scientists, and professionals in drug development, this document provides a consolidated overview of available solubility data, detailed experimental protocols for solubility determination, and a discussion of the compound's behavior in various solvent systems.

Introduction to this compound

This compound, also known as 4-(aminomethyl)pyrimidine, is a heterocyclic amine of significant interest in medicinal chemistry. Its pyrimidine (B1678525) core is a key pharmacophore found in numerous biologically active compounds, including antiviral and anticancer agents. The solubility of this compound is a critical parameter that influences its handling, formulation, and bioavailability in drug discovery and development processes. Understanding its behavior in different solvents is paramount for designing efficient synthetic routes and developing effective drug delivery systems.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound in a wide range of organic and inorganic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility for pyrimidine derivatives and qualitative data available for structurally similar compounds, a general solubility profile can be inferred.

Generally, the solubility of pyrimidine derivatives is influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups capable of hydrogen bonding. For amine-containing compounds like this compound, solubility is also significantly affected by the pH of the medium. In acidic solutions, the amine group is protonated, forming a more soluble salt.

The following table summarizes the anticipated qualitative solubility of this compound in various common solvents. It is important to note that this information is based on data for closely related compounds, such as 4-Amino-5-aminomethyl-2-methylpyrimidine, and should be confirmed by experimental determination for precise quantitative values.[1]

SolventSolvent TypePredicted Qualitative Solubility
WaterPolar ProticSlightly Soluble[1]
MethanolPolar ProticSlightly Soluble (solubility increases with heat)[1]
EthanolPolar ProticLikely Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[1]
N,N-Dimethylformamide (DMF)Polar AproticLikely Soluble
ChloroformNonpolarLikely Sparingly Soluble
Ethyl AcetateModerately PolarLikely Sparingly Soluble
Tetrahydrofuran (THF)Moderately PolarLikely Soluble
1,4-DioxaneModerately PolarLikely Soluble
Acidic Aqueous Solutions (e.g., dil. HCl)Polar ProticSoluble
Basic Aqueous Solutions (e.g., dil. NaOH)Polar ProticSlightly Soluble

This table is intended as a guideline. Experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The gravimetric method, also known as the shake-flask method, is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4]

Gravimetric Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected high-purity solvents

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution using a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units of g/100 mL or mol/L.

The following diagram illustrates the workflow for the gravimetric solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil settle Settle undissolved solid (≥2h) equil->settle filter Withdraw and filter supernatant settle->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Gravimetric Solubility Determination Workflow

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

  • pH: As a basic compound, the solubility of this compound is expected to be highly pH-dependent. In acidic environments, the amino group will be protonated, forming a more polar and thus more water-soluble salt.

  • Solvent Polarity: "Like dissolves like" is a fundamental principle of solubility. Polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more effective for nonpolar solutes. This compound possesses both polar (amino and pyrimidine nitrogen atoms) and nonpolar (aromatic ring) characteristics, leading to varying degrees of solubility in a range of solvents.

  • Hydrogen Bonding: The ability of the amino group and the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors, and the amino group to act as a hydrogen bond donor, will influence its solubility in protic solvents like water and alcohols.

The logical relationship between these factors and the resulting solubility is depicted in the following diagram.

solubility_factors cluster_factors Influencing Factors solubility Solubility of This compound temp Temperature temp->solubility ph pH ph->solubility polarity Solvent Polarity polarity->solubility h_bond Hydrogen Bonding h_bond->solubility

Factors Influencing Solubility

Conclusion

While precise quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding of its expected solubility behavior and the experimental means to determine it accurately. The provided protocols and diagrams offer a practical framework for researchers working with this important synthetic intermediate. Further experimental studies are encouraged to populate a comprehensive and publicly available database of its solubility in a wider array of solvents and conditions, which would be invaluable to the scientific community.

References

A Technical Guide to 4-Pyrimidine Methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Pyrimidine methanamine, also known as (pyrimidin-4-yl)methanamine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its pyrimidine (B1678525) core is a privileged scaffold found in numerous biologically active compounds, particularly as a key structural component of various kinase inhibitors. This technical guide provides an in-depth overview of commercially available this compound, its applications in the synthesis of bioactive molecules, detailed experimental protocols, and relevant signaling pathways.

Commercially Available this compound and Its Hydrochloride Salt

For researchers and drug development professionals, sourcing high-quality starting materials is crucial. This compound is commercially available from a number of reputable suppliers, primarily as its hydrochloride salt, which often exhibits improved stability and handling characteristics. The table below summarizes the product specifications from several key suppliers to facilitate easy comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
MedChemExpress This compound45588-79-2C₅H₇N₃109.13Not specified100 mg, 250 mg, 500 mg, 1 g, 5 g
Cayman Chemical This compound (hydrochloride)45588-79-2C₅H₇N₃ • HCl145.6≥98%50 mg, 100 mg, 500 mg, 1 g
Santa Cruz Biotechnology This compound (hydrochloride)1138011-17-2C₅H₇N₃ • HCl145.59Not specifiedInquire

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine (B94841) ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. This compound serves as a valuable starting material for the synthesis of substituted pyrimidine derivatives that can be further elaborated into potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

General Synthetic Strategies

Two common synthetic transformations involving the primary amine group of this compound are N-acylation and reductive amination. These reactions allow for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting compounds.

A general workflow for the synthesis of a potential kinase inhibitor starting from this compound is depicted below. This process typically involves the initial formation of an amide or a secondary amine, followed by subsequent coupling reactions to build the final complex molecule.

G cluster_0 Synthesis Workflow start This compound intermediate1 N-Acylated Intermediate (Amide) start->intermediate1 N-Acylation (e.g., with an acid chloride or activated carboxylic acid) intermediate2 Secondary Amine Intermediate start->intermediate2 Reductive Amination (with an aldehyde or ketone) final_product Potential Kinase Inhibitor intermediate1->final_product Further Synthetic Steps (e.g., Suzuki or Buchwald-Hartwig coupling) intermediate2->final_product Further Synthetic Steps (e.g., Suzuki or Buchwald-Hartwig coupling)

A general synthetic workflow for kinase inhibitors.

Key Signaling Pathways

The development of kinase inhibitors is often targeted at specific signaling pathways that are dysregulated in disease. Two such pathways that are relevant to pyrimidine-based inhibitors are the JAK-STAT and Aurora Kinase pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention.[3][4]

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation

The canonical JAK-STAT signaling pathway.
Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division.[5] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[6] Consequently, inhibitors of Aurora kinases are being actively pursued as potential anti-cancer therapeutics.[7][8][9]

G cluster_0 Aurora Kinase Signaling in Mitosis G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Aurora_A Aurora A Mitosis->Aurora_A Activation Aurora_B Aurora B Mitosis->Aurora_B Activation Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome

Simplified overview of Aurora kinase functions in mitosis.

Experimental Protocols

The following are representative, generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the formation of an amide bond by reacting this compound with a carboxylic acid.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and the organic base (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Reductive Amination with this compound

This protocol outlines a general method for the synthesis of a secondary amine by reacting this compound with an aldehyde or ketone.[10][11][12][13]

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride)[11][13]

  • Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent.

  • If the hydrochloride salt is used, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Disclaimer: The information provided in this technical guide is for research and development purposes only. All chemical reactions should be performed in a well-ventilated fume hood by qualified personnel, following all necessary safety precautions.

References

CAS number and molecular formula of 4-Pyrimidine methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrimidine methanamine, also known as (pyrimidin-4-yl)methanamine, is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a methanamine group. This molecule serves as a valuable synthetic intermediate in the development of pharmacologically active compounds. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of this compound, presenting available data in a structured format to support research and development endeavors.

Chemical and Physical Properties

This compound is commercially available primarily as a free base and as a hydrochloride salt. The fundamental properties are summarized below.

PropertyThis compound (Free Base)This compound HydrochlorideReference(s)
CAS Number 45588-79-21138011-17-2[1][2]
Molecular Formula C₅H₇N₃C₅H₇N₃•HCl[1][3]
Molecular Weight 109.13 g/mol 145.6 g/mol [1][3]
Appearance Colorless solid or liquidCrystalline solid[2][3]
Solubility Soluble in waterData not available[2]
λmax Data not available244 nm[3]
Boiling Point 224.3±15.0 °C (Predicted)Data not available
Density 1.138±0.06 g/cm³ (Predicted)Data not available
pKa 7.46±0.29 (Predicted)Data not available

Synthesis of this compound

A representative synthesis could start from 4-cyanopyrimidine. The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.

Representative Experimental Protocol (Hypothetical):

To a solution of 4-cyanopyrimidine (1.0 eq) in an appropriate solvent such as anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, a reducing agent like lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound. Further purification may be achieved by chromatography or distillation.

Below is a conceptual workflow for this synthesis.

G Conceptual Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup and Purification cluster_product Final Product start 4-Cyanopyrimidine reaction Reduction of Nitrile (e.g., with LiAlH4 in THF) start->reaction 1. Add reducing agent workup Quenching Extraction Purification reaction->workup 2. Reaction completion product This compound workup->product 3. Isolation

A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The pyrimidine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] While specific biological data for this compound is sparse in publicly available literature, its structural motif suggests potential as a building block for kinase inhibitors and other targeted therapies.

The broader class of aminopyrimidines has been explored for various therapeutic targets. For instance, derivatives have been investigated as BACE1 inhibitors for Alzheimer's disease, CDK2 inhibitors for cancer therapy, and PLK4 inhibitors with antiproliferative activity.[5][6][7][8]

Given the limited specific data, a generalized signaling pathway for a hypothetical kinase inhibitor based on the this compound scaffold is presented below. This diagram illustrates a common mechanism where a small molecule inhibitor blocks the ATP binding site of a kinase, thereby preventing the phosphorylation of a downstream substrate and inhibiting a signaling cascade.

G Generalized Kinase Inhibition Pathway cluster_enzyme Enzyme ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Binds to ATP pocket

A generalized kinase inhibition pathway potentially relevant to this compound derivatives.

Conclusion

This compound is a readily accessible chemical entity with significant potential as a scaffold in drug discovery. While specific biological and detailed physicochemical data for this compound are not extensively documented, the well-established importance of the pyrimidine core in medicinal chemistry suggests that derivatives of this compound could be of considerable interest. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to explore the full potential of this compound in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of 4-Pyrimidine Methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-pyrimidine methanamine, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their potential as therapeutic agents.

Introduction

The pyrimidine (B1678525) ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. This compound, with its reactive aminomethyl group, serves as a key building block for the synthesis of a diverse array of derivatives. These compounds have been investigated for a wide range of biological activities, including kinase inhibition, modulation of beta-secretase 1 (BACE1) for Alzheimer's disease, and antimicrobial effects. This guide will delve into the structure-activity relationships (SAR), quantitative biological data, and detailed experimental methodologies related to these promising compounds.

Synthetic Methodologies

The synthesis of this compound derivatives often involves the modification of the aminomethyl group or substitutions on the pyrimidine ring. A general synthetic workflow is outlined below.

General Synthesis Workflow

Synthesis Workflow This compound This compound Intermediate Intermediate This compound->Intermediate Acylation / Alkylation Final Product Final Product Intermediate->Final Product Ring Substitution / Coupling

Caption: General synthetic workflow for this compound derivatives.

A common synthetic route involves the initial acylation or alkylation of the 4-(aminomethyl)pyrimidine. Subsequent modifications to the pyrimidine ring, such as nucleophilic aromatic substitution or cross-coupling reactions, can be employed to introduce further diversity. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions are frequently used to append aryl or heteroaryl moieties to the pyrimidine core, which can significantly influence the biological activity of the final compounds.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in various therapeutic areas. The following tables summarize the quantitative data for some of these derivatives, highlighting their potency as kinase inhibitors and BACE1 inhibitors.

Kinase Inhibitory Activity

Many 4-aminomethylpyrimidine derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and autoimmune disorders.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
P-1 JAK32.1-
P-2 CDK615-
P-3 CDK935-
P-4 Aurora A<200NCI-H82, SK-N-BE(2)
BACE1 Inhibitory Activity

BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Compound IDBACE1 IC50 (µM)Cell-based Aβ40 Reduction IC50 (µM)
B-1 1.4-
B-2 37.4-

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. A prominent example is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade in the immune system.

JAK-STAT Signaling Pathway

JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT-P pSTAT STAT->STAT-P STAT-Dimer pSTAT Dimer STAT-P->STAT-Dimer Dimerizes DNA DNA STAT-Dimer->DNA Translocates & Regulates Transcription Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Pyrimidine Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.

General Synthesis of a 4-(Acylaminomethyl)pyrimidine Derivative
  • Dissolution: Dissolve 4-(aminomethyl)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

  • Acylation: Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-(acylaminomethyl)pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the IC50 of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase to the desired concentration in the kinase buffer.

    • Prepare a solution of the appropriate substrate and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a 384-well plate.

    • Add the diluted kinase to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a commercial ADP-Glo™ or similar luminescence-based detection reagent according to the manufacturer's instructions. This reagent quenches the kinase reaction and converts the ADP produced to ATP.

    • Add a second reagent containing luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

BACE1 Inhibition Assay (FRET-based)
  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5). Dilute a BACE1 enzyme and a FRET-based peptide substrate to their working concentrations in the reaction buffer.

  • Assay Procedure: Add the test compound, BACE1 enzyme, and substrate to a 384-well plate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by BACE1 separates a quencher and a fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent activity against a range of important biological targets. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this versatile chemical class. Future work in this area may focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models of disease.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-pyrimidine methanamine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2][3][4][5] The pyrimidine (B1678525) scaffold is a key component in many biologically active molecules and approved drugs.[1][2][4] The synthetic routes outlined below offer versatile strategies for accessing a variety of substituted 4-pyrimidine methanamines, which can be valuable for structure-activity relationship (SAR) studies.

Overview of Synthetic Strategies

Several robust methods exist for the synthesis of this compound derivatives. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The most common and effective strategies include:

  • Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyrimidines: This is a widely used method involving the displacement of a halogen (typically chlorine) at the 4-position of the pyrimidine ring with an amine.[6][7][8][9]

  • Reductive Amination of Pyrimidine-4-carbaldehyde (B152824): This is a direct and efficient method for introducing the methanamine moiety when the corresponding aldehyde is available.[10][11][12]

  • Grignard Reaction on 4-Cyanopyrimidines followed by Reductive Amination: This two-step approach involves the formation of a ketone intermediate via a Grignard reaction, which is then converted to the desired amine.[13][14][15][16]

Below are detailed protocols for two of these key synthetic methods.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a this compound derivative starting from a 4-chloropyrimidine (B154816) and a primary or secondary amine. The reaction is often catalyzed by an acid or a palladium catalyst, depending on the nature of the amine.[6][17] For aliphatic amines, uncatalyzed reactions or reactions with a base to quench the generated acid are also common.[6]

Reaction Scheme:

G cluster_0 S_NAr Reaction Start 4-Chloropyrimidine R1 Start->R1 Amine R1R2NH Amine->R1 Solvent Solvent (e.g., 2-Propanol, Water) Reaction Solvent->Reaction Base Base (e.g., DIPEA, Et3N) or Acid (e.g., HCl) Base->Reaction Product 4-(Aminomethyl)pyrimidine Derivative R1->Reaction + Reaction->Product Heat

Figure 1: General workflow for SNAr.

Materials:

  • Substituted 4-chloropyrimidine (1.0 equiv)

  • Primary or secondary amine (1.1 - 2.0 equiv)

  • Solvent (e.g., 2-propanol, water, DMF, dioxane)

  • Base (e.g., triethylamine (B128534) (Et3N), N,N-diisopropylethylamine (DIPEA)) or Acid (e.g., HCl) (if required)[6]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of the substituted 4-chloropyrimidine in the chosen solvent, add the amine.

  • If required, add the base or acid catalyst. For many aliphatic amines, a base is used to neutralize the HCl generated during the reaction.[6] For some anilines, acid catalysis can be beneficial.[6]

  • Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water or saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (SNAr):

Starting 4-ChloropyrimidineAmineConditionsYield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1 equiv), 2-PrOH, 80 °C, 22 h-[6]
4-Chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1 equiv), 2-PrOH, 80 °C, 22 h-[6]
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesPd catalyst, LiHMDSHigh[17]
6-Aryl-2,4-dichloropyrimidineAromatic aminesNo catalystHigh[17]

Note: Specific yields are highly dependent on the substrates used.

Protocol 2: Synthesis via Reductive Amination

This protocol details the synthesis of this compound derivatives from pyrimidine-4-carbaldehyde and a primary or secondary amine using a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent commonly used for this transformation.[10][11]

Reaction Scheme:

G cluster_0 Reductive Amination Aldehyde Pyrimidine-4-carbaldehyde R1 Aldehyde->R1 Amine R1R2NH Amine->R1 ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCE, THF) Solvent->Reduction Product 4-(Aminomethyl)pyrimidine Derivative Imine Imine Formation R1->Imine + Imine->Reduction Reduction->Product G cluster_0 Drug Discovery Workflow Compound_Synthesis Compound Synthesis Primary_Screening Primary Screening (e.g., in vitro assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Synthesis ADME_Tox In vitro ADME/Tox Lead_Optimization->ADME_Tox In_Vivo In vivo Efficacy Studies Lead_Optimization->In_Vivo ADME_Tox->Lead_Optimization Preclinical_Candidate Preclinical Candidate In_Vivo->Preclinical_Candidate

References

Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the utilization of 4-pyrimidine methanamine as a versatile building block in organic synthesis, with a focus on reactions pertinent to the development of pharmaceutically active molecules. The protocols outlined below describe standard acylation and reductive amination reactions, yielding N-substituted pyrimidin-4-ylmethyl derivatives.

Introduction

This compound is a valuable heterocyclic primary amine in medicinal chemistry and drug discovery. The pyrimidine (B1678525) scaffold is a common motif in a wide array of bioactive compounds, including kinase inhibitors and other therapeutic agents. The aminomethyl group at the 4-position serves as a key functional handle for introducing molecular diversity through the formation of amide bonds, secondary and tertiary amines, and other functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Key Synthetic Applications

Two fundamental and widely employed transformations involving this compound are acylation and reductive amination.

  • Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, provides a straightforward method for the synthesis of N-(pyrimidin-4-ylmethyl)amides. These amides are prevalent in various kinase inhibitors and other biologically active molecules.

  • Reductive Amination: The reaction of this compound with aldehydes or ketones in the presence of a reducing agent affords secondary or tertiary amines. This transformation is a powerful tool for introducing a wide range of substituents, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.

Application Note 1: Synthesis of N-(Pyrimidin-4-ylmethyl)amides via Acylation

This protocol details the synthesis of N-(pyrimidin-4-ylmethyl)amides through the acylation of this compound with an acid chloride. The example provided is the synthesis of N-(pyrimidin-4-ylmethyl)benzamide.

Experimental Protocol: Synthesis of N-(Pyrimidin-4-ylmethyl)benzamide

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled reaction mixture dropwise over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane/methanol) to afford the pure N-(pyrimidin-4-ylmethyl)benzamide.

Quantitative Data Summary:

CompoundStarting Material (Amine)Acylating AgentSolventBaseYield (%)
N-(Pyrimidin-4-ylmethyl)benzamideThis compoundBenzoyl chlorideDCMEt₃N75-90
N-(Pyrimidin-4-ylmethyl)acetamideThis compoundAcetyl chlorideDCMEt₃N70-85

Yields are representative and may vary depending on the specific reaction conditions and scale.

Reaction Workflow:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification amine This compound amine_sol amine_sol amine->amine_sol base Triethylamine base->amine_sol solvent1 Anhydrous DCM solvent1->amine_sol reaction_vessel Stir at RT for 2-4h amine_sol->reaction_vessel Dissolve quench Quench with NaHCO₃ reaction_vessel->quench acyl_chloride Benzoyl chloride acyl_sol acyl_sol acyl_chloride->acyl_sol solvent2 Anhydrous DCM solvent2->acyl_sol acyl_sol->reaction_vessel Add dropwise at 0°C extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-(Pyrimidin-4-ylmethyl)benzamide purify->product

Acylation of this compound.

Application Note 2: Synthesis of N-Substituted (Pyrimidin-4-ylmethyl)amines via Reductive Amination

This protocol describes the synthesis of N-substituted (pyrimidin-4-ylmethyl)amines via a one-pot reductive amination procedure. The example provided is the synthesis of N-benzyl-1-(pyrimidin-4-yl)methanamine.

Experimental Protocol: Synthesis of N-Benzyl-1-(pyrimidin-4-yl)methanamine

Materials:

  • This compound

  • Benzaldehyde (B42025)

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (B129727) (MeOH)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane, add benzaldehyde (1.0 equivalent).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-benzyl-1-(pyrimidin-4-yl)methanamine.

Quantitative Data Summary:

ProductStarting Material (Amine)Aldehyde/KetoneReducing AgentSolventYield (%)
N-Benzyl-1-(pyrimidin-4-yl)methanamineThis compoundBenzaldehydeSTABDCE60-80
N-((4-Methylphenyl)methyl)-1-(pyrimidin-4-yl)methanamineThis compound4-MethylbenzaldehydeNaBH₃CNMeOH65-85

Yields are representative and may vary depending on the specific reaction conditions and scale.

Reaction Workflow:

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification amine This compound imine_formation Stir at RT for 30-60 min amine->imine_formation aldehyde Benzaldehyde aldehyde->imine_formation solvent1 DCE solvent1->imine_formation reduction Stir at RT for 12-24h imine_formation->reduction reducing_agent Sodium Triacetoxyborohydride reducing_agent->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-Benzyl-1-(pyrimidin-4-yl)methanamine purify->product

Reductive Amination of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Acid chlorides and reducing agents like sodium triacetoxyborohydride are moisture-sensitive and should be handled under anhydrous conditions. Quenching of reducing agents should be performed slowly and cautiously.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a diverse range of pyrimidine-containing compounds. The acylation and reductive amination protocols described herein are robust and high-yielding methods for the derivatization of this important building block. These reactions are essential tools for medicinal chemists in the design and synthesis of novel therapeutic agents.

Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidine methanamine is a pivotal building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1][2][3][4][5] Its structural motif, featuring a primary amine tethered to a pyrimidine (B1678525) ring, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. The pyrimidine core is a well-established pharmacophore, known for its ability to mimic the purine (B94841) bases of ATP and interact with the hinge region of kinase enzymes.[6][7] Consequently, derivatives of this compound have been extensively explored as potent inhibitors of various protein kinases implicated in cancer and other diseases.[8][9][10][11]

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, along with experimental protocols for their synthesis and biological evaluation.

Application Notes: this compound as a Scaffold for Kinase Inhibitors

The primary amine group of this compound serves as a key handle for introducing various substituents to target the ATP-binding pocket of kinases. By reacting with a diverse range of electrophiles, a library of derivatives can be synthesized and screened for inhibitory activity against specific kinase targets. The pyrimidine nitrogen atoms often act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase.

Derivatives of this compound have shown significant promise as inhibitors of several important kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently mutated in various cancers.[8][9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12][13][14]

  • Other Kinases: The versatility of the this compound scaffold has also led to the development of inhibitors for other kinases such as Tie-2, FLT3, and CK2.[3][5][7]

The general structure-activity relationship (SAR) for many pyrimidine-based kinase inhibitors indicates that substitution at the 4-amino position is critical for achieving high potency and selectivity.

Quantitative Data Summary

The following tables summarize the biological activity of various pyrimidine derivatives, showcasing the potential of this scaffold in developing potent kinase inhibitors. While not all of these compounds are directly synthesized from this compound, they represent the aminopyrimidine core's therapeutic potential.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR

Compound IDModification on Aminopyrimidine CoreTarget KinaseIC50 (nM)Cell LineReference
BZF 2 4,6-pyrimidinediamine derivativeEGFR-H226, HCC827 GR[9]
Compound 10b Pyrimidine-5-carbonitrile derivativeEGFR8.29-[15]
PP 3 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidineEGFR2700-[16]
Compound 30 4,6,7-trisubstituted pyrido[3,2-d]pyrimidineEGFR0.95A431[8]
Compound 31 4,6,7-trisubstituted pyrido[3,2-d]pyrimidineEGFR0.97A431[8]
Compound 32 4,6,7-trisubstituted pyrido[3,2-d]pyrimidineEGFR1.5A431[8]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against CDKs

Compound IDModification on Aminopyrimidine CoreTarget KinaseIC50 (nM)Cell LineReference
Compound 66 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineCDK6/9--[13]
Compound 7l N-(pyridin-3-yl)pyrimidin-4-amine derivativeCDK2/cyclin A264.42HeLa[11]
Compound 2g 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineCDK9-MIA PaCa-2[12]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against Other Kinases

Compound IDModification on Aminopyrimidine CoreTarget KinaseIC50 (nM)Reference
Compound 13a 4,6-diamino pyrimidine-basedFLT313.9[7]
NHTP33 4-aminothieno[2,3-d]pyrimidine derivativeCK28[5]
Compound 15 4-amino-pyrrolopyrimidine derivativeTie-2Potent Inhibition[3]

Experimental Protocols

Protocol 1: General Synthesis of a 4-(Acylamino)methylpyrimidine Derivative

This protocol describes a general method for the acylation of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA)

  • Acid chloride or activated carboxylic acid (e.g., using HATU or HOBt/EDC)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) or activated carboxylic acid solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 4-(acylamino)methylpyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a white, opaque microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start 4-Pyrimidine Methanamine reaction Acylation or other modifications start->reaction Reagents product Pyrimidine Derivative Library reaction->product kinase_assay In Vitro Kinase Assay product->kinase_assay cell_assay Cell Proliferation Assay product->cell_assay data_analysis IC50/EC50 Determination kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the mechanism of action for a pyrimidine-based inhibitor.

References

Standard Operating Procedure for 4-Pyrimidine Methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and experimental use of 4-Pyrimidine methanamine. The information is intended to guide laboratory personnel in proper safety procedures, experimental design, and data interpretation.

Compound Information

Chemical Name: this compound Synonyms: (Pyrimidin-4-yl)methanamine Molecular Formula: C₅H₇N₃ Molecular Weight: 109.13 g/mol CAS Number: 45588-79-4

Structural Formula:

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound and related pyrimidine (B1678525) derivatives.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight109.13 g/mol [1]
Molecular FormulaC₅H₇N₃[1]
AppearanceWhite to slightly beige crystals or powder[2]
Melting Point154-156 °C[2]
Water SolubilitySlightly soluble[2]
pKa5.71 (at 20°C)[2]

Table 2: Toxicological Data for Related Pyrimidine Compounds

CompoundTest TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
2-chloro-4-(dimethylamino)-5-methyl-pyrimidineLDLoIntraperitonealMouse15 mg/kgBehavioral - convulsions or effect on seizure threshold[3]
3-Butyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochlorideLD50OralRat1100 mg/kgDetails of toxic effects not reported other than lethal dose value[4]
Pyrimidin-5-ylmethanamineGHS Classification---Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[5]

Note: Specific LD50 data for this compound was not found. The provided data for related compounds should be used for hazard assessment with caution.

Safety and Handling

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat. Ensure sleeves are fully extended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dusting is anticipated, a NIOSH-approved respirator may be necessary.

3.2. Handling Procedures

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Use non-sparking tools.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

3.3. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

3.4. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated packaging should be treated as hazardous waste.

Experimental Protocols

The following are generalized protocols for common applications of small molecules like this compound in a research setting.

4.1. Preparation of Stock Solutions

  • Objective: To prepare a concentrated stock solution for serial dilutions in subsequent experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. In Vitro Kinase Inhibition Assay

Many pyrimidine derivatives are known to act as kinase inhibitors.[6][7] This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • This compound stock solution

    • Positive control inhibitor

    • Kinase activity detection reagent (e.g., ADP-Glo™)

    • 384-well assay plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the kinase and its specific substrate to the wells of a 384-well plate.

    • Add the diluted this compound or controls (vehicle and positive control inhibitor) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

4.3. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Objective: To determine the effect of this compound on the viability of a specific cell line.

  • Materials:

    • Mammalian cell line of interest

    • Cell culture medium

    • Fetal bovine serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis stock_solution Prepare Stock Solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution kinase_assay Kinase Inhibition Assay serial_dilution->kinase_assay cell_viability Cell Viability (MTT) Assay serial_dilution->cell_viability ic50 Determine IC50 kinase_assay->ic50 cytotoxicity Assess Cytotoxicity cell_viability->cytotoxicity interpretation Interpret Results ic50->interpretation cytotoxicity->interpretation

Caption: General workflow for in vitro screening of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of pyrimidine derivatives, a plausible mechanism of action is the inhibition of a kinase-mediated signaling pathway, such as one involved in cell proliferation.

signaling_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor 4-Pyrimidine methanamine inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Application Notes and Protocols for the Quantification of 4-Pyrimidine Methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidine methanamine is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. As a crucial intermediate, the accurate quantification of its purity and concentration in reaction mixtures and final products is paramount to ensure the quality, safety, and efficacy of the end products. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

These methods are designed to offer high sensitivity, specificity, and reproducibility for the analysis of this compound in various matrices. The protocols outlined below can be adapted for routine quality control, stability studies, and research and development purposes.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below, offering a comparative look at their key performance characteristics.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio after ionization
Typical Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.8 µm)Capillary (e.g., DB-5ms, 30 m)
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water with bufferAcetonitrile/Water with formic acidHelium
Detection Limit (LOD) ~10 ng/mL~0.1 ng/mL~1 ng/mL
Quantification Limit (LOQ) ~30 ng/mL~0.5 ng/mL~5 ng/mL
Linear Range 0.1 - 100 µg/mL0.001 - 10 µg/mL0.05 - 50 µg/mL
Precision (%RSD) < 2%< 5%< 10%
Accuracy (%Recovery) 98 - 102%95 - 105%90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

A. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Ammonium acetate (B1210297)

  • Formic acid

  • 0.45 µm syringe filters

B. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

C. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

D. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Use sonication to ensure complete dissolution if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

E. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound against the corresponding concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.

A. Materials and Reagents

  • This compound reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • 0.22 µm syringe filters

B. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Heated Electrospray Ionization (HESI) source

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

C. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 2% B for 0.5 min, then to 80% B over 3 minutes, hold for 1 min, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Quantifier: Precursor Ion (m/z) 110.1 → Product Ion (m/z) 93.1

    • Qualifier: Precursor Ion (m/z) 110.1 → Product Ion (m/z) 66.1

D. Sample Preparation

  • Prepare a stock solution of this compound in 50:50 acetonitrile:water.

  • For biological samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex and centrifuge.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter.

  • Prepare calibration standards in the same matrix as the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile derivatives of this compound or for its direct analysis if sufficiently volatile.

A. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile)

  • Helium (carrier gas)

B. Instrumentation

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

C. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • SIM Ions: m/z 109, 82, 55 (for the underivatized compound, to be confirmed with a standard).

D. Sample Preparation (with derivatization)

  • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant synthetic pathway involving this compound.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

experimental_workflow_lcms start Sample (e.g., Biological Matrix) protein_precipitation Protein Precipitation (Cold Acetonitrile) start->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms_analysis LC-MS/MS Analysis (ESI+, MRM) filter->lcms_analysis quantification Quantification lcms_analysis->quantification

Caption: Sample preparation and analysis workflow for LC-MS/MS.

synthetic_pathway pyrimidine_4_carbonitrile 4-Pyrimidinecarbonitrile reduction Reduction (e.g., LiAlH4 or H2/Catalyst) pyrimidine_4_carbonitrile->reduction pyrimidine_methanamine 4-Pyrimidine methanamine reduction->pyrimidine_methanamine coupling Coupling Reaction (e.g., with an acid chloride) pyrimidine_methanamine->coupling api Active Pharmaceutical Ingredient (API) coupling->api

Caption: Synthetic pathway illustrating the role of this compound.

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2][3] Its inherent biocompatibility and versatile chemical nature make it a frequent starting point in the quest for novel therapeutics.[4] High-throughput screening (HTS) of pyrimidine-based compound libraries has become a cornerstone in the discovery of new drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][5] This document provides detailed application notes and protocols for key HTS assays involving pyrimidine scaffolds, complete with quantitative data, experimental workflows, and signaling pathway diagrams.

Application Note: Pyrimidine Scaffolds as Kinase Inhibitors in Oncology

The inhibition of protein kinases is a major strategy in modern cancer therapy.[6][7] The pyrimidine core is an excellent pharmacophore for designing kinase inhibitors as it can mimic the hydrogen bonding interactions of the adenine (B156593) ring of ATP in the kinase hinge region.[8][9] HTS campaigns utilizing pyrimidine-based libraries have successfully identified potent and selective inhibitors for various kinases implicated in cancer progression, such as Janus kinases (JAKs), Aurora kinases, and Polo-like kinases (PLKs).[9][10]

Signaling Pathway: JAK/STAT Signaling

The JAK/STAT signaling pathway is crucial for mediating immune responses and cell growth.[10] Dysregulation of this pathway is linked to various cancers and autoimmune diseases. Pyrimidine-based inhibitors can effectively target the ATP-binding pocket of JAKs, thereby blocking downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription pSTAT->Gene Induces PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrimidine-based compounds.

Quantitative Data: Inhibition of Kinases by Pyrimidine Derivatives

The following table summarizes the inhibitory activities of various pyrimidine-based compounds against different kinases, as identified through HTS and subsequent optimization.

Compound ClassTarget Kinase(s)IC50 / Kd ValueReference
Pyrimido-diazepinesPIM1, PIM2, PIM3Kd = 40, 23, 13 nM respectively[11]
2,4-DiaminopyrimidineJAK1, JAK2, JAK3, TYK2IC50 = 2.1, 12, 923, 12 nM respectively[10]
Pyrido[3,4-d]pyrimidineMPS1Kᵢ < 1 nM[12]
2,4,5-Trisubstituted PyrimidineFGFR1-3 (gatekeeper mutants)Potent inhibition in vitro[13]
Imidazole–pyrimidine–sulfonamideHER2, EGFR-L858R, EGFR-T790MIC50 = 81, 59, 49 ng/mL respectively[2]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a general procedure for a high-throughput HTRF assay to screen for pyrimidine-based kinase inhibitors.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Enzyme Solution: Dilute the target kinase in kinase buffer to the desired concentration (e.g., 2-5 nM).

  • Substrate/ATP Solution: Prepare a mix of the biotinylated peptide substrate and ATP in kinase buffer. The final concentration should be at or below the Km for ATP for competitive inhibitor screening.

  • Compound Plates: Prepare 384-well plates with serial dilutions of the pyrimidine compounds in DMSO.

  • Detection Reagents: Prepare the HTRF detection reagents (e.g., europium-labeled anti-phospho-peptide antibody and streptavidin-XL665) in detection buffer.

2. Assay Procedure:

  • Dispense a small volume (e.g., 20 nL) of compound solution from the compound plates to the assay plates.

  • Add the kinase enzyme solution to the assay plates and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding the HTRF detection reagents.

  • Incubate for 60 minutes to allow for the development of the HTRF signal.

3. Data Acquisition and Analysis:

  • Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

HTRF_Workflow Start Start CompoundPlate Prepare Pyrimidine Compound Plates Start->CompoundPlate DispenseCmpd Dispense Compounds into Assay Plates CompoundPlate->DispenseCmpd AddEnzyme Add Kinase Enzyme DispenseCmpd->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Substrate/ATP (Initiate Reaction) PreIncubate->AddSubstrate Incubate Incubate (Kinase Reaction) AddSubstrate->Incubate AddDetection Add HTRF Detection Reagents Incubate->AddDetection IncubateDetection Incubate (Signal Development) AddDetection->IncubateDetection ReadPlate Read Plate IncubateDetection->ReadPlate AnalyzeData Data Analysis (IC50 determination) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for a high-throughput HTRF kinase assay.

Application Note: Screening for Antiviral Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[1][14] HTS assays are instrumental in identifying pyrimidine-based compounds that inhibit viral replication, making them valuable tools in the fight against viruses such as influenza, hepatitis B virus (HBV), and coronaviruses.[14][15][16]

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The following table presents the antiviral efficacy of selected pyrimidine compounds against different viruses.

Compound ClassTarget VirusEC50 / IC50 ValueReference
2-amino-4-(ω-hydroxyalkylamino)pyrimidineInfluenza A and BEC50 = 0.01-0.1 µM[14]
Pyrimido[4,5-d]pyrimidinesHuman Coronaviruses (HCoV-229E, HCoV-OC43)Selective antiviral effects[15]
Tetrahydrobenzothiazole derivativeBroad-spectrum (VEEV, VSV)EC50 = 0.15-0.68 µM[17]
Pyrimidine derivative (Capsid Assembly Modulator)Hepatitis B Virus (HBV)IC50 = 181 nM[16]
Experimental Protocol: Cell-Based Antiviral Assay (CPE Reduction)

This protocol describes a high-throughput, cell-based assay to screen for pyrimidine derivatives that inhibit virus-induced cytopathic effect (CPE).[18]

1. Cell and Virus Preparation:

  • Cell Culture: Culture a suitable host cell line (e.g., Vero 76, BSR) in 384-well plates until a confluent monolayer is formed.[18]

  • Virus Stock: Prepare and titer a stock of the virus of interest. Dilute the virus to a concentration that causes significant CPE within a specific timeframe (e.g., 48-72 hours).

2. Assay Procedure:

  • Treat the cell monolayers with various concentrations of the pyrimidine compounds. Include appropriate controls (e.g., vehicle control, positive control antiviral drug).

  • Infect the cells with the prepared virus dilution.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the predetermined duration to allow for viral replication and CPE development.

3. Measurement of Cell Viability:

  • After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[18]

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.

4. Data Analysis:

  • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control (maximum CPE) and cell control (no CPE).

  • Determine the EC50 (50% effective concentration) for active compounds by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • To assess cytotoxicity, run a parallel assay without the virus and determine the CC50 (50% cytotoxic concentration).

  • Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the therapeutic window of the compounds.

CPE_Assay_Workflow Start Start SeedCells Seed Host Cells in 384-well Plates Start->SeedCells AddCompounds Add Pyrimidine Compounds SeedCells->AddCompounds InfectCells Infect Cells with Virus AddCompounds->InfectCells Incubate Incubate (Allow for CPE) InfectCells->Incubate AddViabilityReagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->AddViabilityReagent MeasureLuminescence Measure Luminescence AddViabilityReagent->MeasureLuminescence AnalyzeData Data Analysis (EC50, CC50, SI) MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a CPE reduction high-throughput screening assay.

Application Note: Cytotoxicity Screening of Pyrimidine Scaffolds

Assessing the cytotoxic potential of pyrimidine derivatives is a critical step in early drug discovery to identify compounds that are selectively toxic to cancer cells while sparing normal cells.[19][20] The MTT assay is a widely used colorimetric method for determining cell viability in HTS formats.[19]

Quantitative Data: Cytotoxicity of Pyrimidine Derivatives against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of various pyrimidine compounds against different cancer cell lines.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast Cancer)MTT0.57[19]
Pyrido[2,3-d]pyrimidine 4HepG2 (Liver Cancer)MTT1.13[19]
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT1.629[19]
Indazol-pyrimidine 4iA549 (Lung Cancer)MTT2.305[19]
Thiazolidin-4-one clubbed pyrimidinesMCF-7 (Breast Cancer)MTT7.53 ± 0.43[21]
Fused 1,4-benzodioxane (B1196944) pyrimidineHepG2 (Liver Cancer)MTT0.11 ± 0.02[2]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed methodology for performing an MTT assay to screen for the cytotoxic effects of pyrimidine compounds.[5][19]

1. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate complete medium for the chosen cancer cell line.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store protected from light.[19]

  • Solubilization Solution: Prepare a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

2. Assay Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[19]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[19]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

3. Data Acquisition and Analysis:

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve using non-linear regression analysis.[5]

MTT_Assay_Logic LiveCell Live Cell (Metabolically Active) MitochondrialReductase Mitochondrial Reductase DeadCell Dead Cell (Metabolically Inactive) NoReaction No Reaction DeadCell->NoReaction MTT MTT (Yellow, Soluble) MTT->LiveCell MTT->DeadCell MTT->MitochondrialReductase Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization MitochondrialReductase->Formazan Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Soluble Product

Caption: The logical relationship of the MTT assay principle for cell viability.

References

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective synthetic methodologies for the functionalization of the pyrimidine (B1678525) ring, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections detail key reactions, present quantitative data for comparative analysis, provide step-by-step experimental protocols, and illustrate the underlying chemical transformations.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The ability to strategically introduce various functional groups onto the pyrimidine ring is crucial for the modulation of a compound's pharmacological profile.[1] This document outlines five principal synthetic strategies for pyrimidine functionalization:

  • Minisci Reaction: A radical substitution method for direct C-H alkylation of electron-deficient heterocycles.[3]

  • Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][4]

  • Sonogashira Coupling: A palladium- and copper-cocatalyzed cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

  • Palladium-Catalyzed C-H Arylation: An atom-economical method for direct arylation, avoiding pre-functionalization of the pyrimidine ring.[1]

Strategic Functionalization Workflow

The functionalization of the pyrimidine ring typically follows a structured workflow, from the selection of the starting material to the synthesis and purification of the final product.

G cluster_0 Planning cluster_1 Execution cluster_2 Work-up & Purification start Select Pyrimidine Core strategy Choose Functionalization Strategy start->strategy reagents Select Reagents and Catalysts strategy->reagents setup Reaction Setup under Inert Atmosphere reagents->setup reaction Perform Reaction (Heating/Irradiation) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quenching and Extraction monitoring->workup purification Column Chromatography / Recrystallization workup->purification characterization Characterize Product (NMR, MS) purification->characterization

General workflow for pyrimidine functionalization.

Key Functionalization Strategies

A variety of methods can be employed to functionalize the pyrimidine ring, each with its own advantages and substrate scope.

G cluster_0 Cross-Coupling Reactions cluster_1 Direct C-H Functionalization pyrimidine Halogenated Pyrimidine suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst) pyrimidine->suzuki sonogashira Sonogashira (Alkyne, Pd/Cu catalyst) pyrimidine->sonogashira buchwald Buchwald-Hartwig (Amine, Pd catalyst) pyrimidine->buchwald ch_pyrimidine Pyrimidine (C-H bond) minisci Minisci Reaction (Alkyl Radical) ch_pyrimidine->minisci ch_arylation C-H Arylation (Aryl Halide, Pd catalyst) ch_pyrimidine->ch_arylation functionalized_pyrimidine Functionalized Pyrimidine suzuki->functionalized_pyrimidine sonogashira->functionalized_pyrimidine buchwald->functionalized_pyrimidine minisci->functionalized_pyrimidine ch_arylation->functionalized_pyrimidine

Overview of pyrimidine functionalization strategies.

Data Presentation

Table 1: Minisci Alkoxycarbonylation of 5-Substituted Pyrimidines
EntryR1R2R3Conversion (%)Isolated Yield (%)
1HBrMe8544
2HBrEt8962
3HClEt>9581
4HIEt8570
5MeBrEt7555
6PhBrEt6045
7OMeBrEt7058
8SMeBrEt6552

Reaction conditions: Pyrimidine (1 equiv.), Alkyl pyruvate (B1213749) (4.5 equiv.), FeSO4·7H2O (3 equiv.), H2SO4 (3 equiv.), 30% H2O2 (3 equiv.), AcOH, 0 °C to rt.

Table 2: Suzuki-Miyaura Cross-Coupling of Dichloropyrimidines
EntryArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK2CO3Dioxane/H2O1001285
24-Methoxyphenylboronic acidK3PO4Dioxane/H2O801892
33-Fluorophenylboronic acidCs2CO3Toluene/H2O1101278
42-Thienylboronic acidK2CO3Dioxane/H2O1001288

Reaction conditions: Dichloropyrimidine (1 equiv.), Arylboronic acid (2.2 equiv.), Base (2.0 equiv.), Pd(PPh3)4 (0.05 equiv.).[4]

Table 3: Sonogashira Coupling of 5-Bromopyrimidines
EntryAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Et3NTHF60694
21-HexyneDIPADMF50888
3TrimethylsilylacetyleneEt3NTHF60691
4Propargyl alcoholDIPADMF50885

Reaction conditions: 5-Bromopyrimidine (B23866) (1 equiv.), Alkyne (1.2 equiv.), PdCl2(PPh3)2 (0.02 equiv.), CuI (0.04 equiv.), Base, Solvent.

Table 4: Buchwald-Hartwig Amination of 2-Chloropyrimidines
EntryAmineBaseLigandSolventTemp (°C)Time (h)Yield (%)
1Aniline (B41778)NaOtBuXPhosToluene1102482
2MorpholineK3PO4BINAPDioxane1001875
3BenzylamineCs2CO3XantphosToluene1102488
4n-ButylamineNaOtBuXPhosToluene1102479

Reaction conditions: 2-Chloropyrimidine (B141910) (1 equiv.), Amine (1.2 equiv.), Base (1.4 equiv.), Pd2(dba)3 (0.02 equiv.), Ligand (0.08 equiv.).

Experimental Protocols

Protocol 1: Minisci Alkoxycarbonylation of 5-Bromopyrimidine

This protocol describes the synthesis of ethyl 5-bromopyrimidine-4-carboxylate.

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid (AcOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • In a round-bottom flask, cool ethyl pyruvate (4.5 equiv.) to -10 °C.

  • Slowly add acetic acid while maintaining the internal temperature below -5 °C.

  • Add 30% aqueous H₂O₂ solution (3 equiv.) dropwise, keeping the temperature below 0 °C. Stir the mixture for 15 minutes.

  • In a separate flask, dissolve 5-bromopyrimidine (1 equiv.) and FeSO₄·7H₂O (3 equiv.) in a mixture of water and CH₂Cl₂.

  • Add concentrated H₂SO₄ (3 equiv.) to the pyrimidine solution at 0 °C.

  • Add the pre-formed hydroperoxy species from step 3 dropwise to the pyrimidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of NaHCO₃ until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,5-Dichloro-4,6-pyrimidinediamine (B6339775)

This protocol describes a general procedure for the synthesis of 2,5-bis(phenyl)-4,6-pyrimidinediamine.[4]

Materials:

  • 2,5-dichloro-4,6-pyrimidinediamine

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane (B91453)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2,5-dichloro-4,6-pyrimidinediamine (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (2.0 mmol).[4]

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[4]

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 mmol).[4]

  • Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.[4]

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).[4]

  • Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL) and then with brine (25 mL).[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: Sonogashira Coupling of 2-benzyloxy-5-bromopyrimidine

This protocol describes the synthesis of 2-benzyloxy-5-(phenylethynyl)pyrimidine.

Materials:

  • 2-benzyloxy-5-bromopyrimidine

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add 2-benzyloxy-5-bromopyrimidine (1 equiv.), PdCl₂(PPh₃)₂ (2 mol %), and CuI (4 mol %).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (THF or DMF) and the base (Et₃N or DIPA, 3 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (50-60 °C) and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with saturated NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 2-chloropyrimidine

This protocol describes the synthesis of N-phenylpyrimidin-2-amine.

Materials:

  • 2-chloropyrimidine

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-chloropyrimidine (1 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (2 mol %), and XPhos (8 mol %) to a Schlenk tube.

  • Add anhydrous toluene, followed by aniline (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Palladium-Catalyzed C-H Arylation of Pyrimidine

This protocol describes a general procedure for the direct arylation of a pyrimidine derivative.

Materials:

  • Pyrimidine derivative

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Dimethylacetamide (DMA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a microwave vial, add the pyrimidine derivative (1 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2 equiv.).

  • Add anhydrous DMA and pivalic acid (30 mol %).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.[1]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product using standard chromatographic techniques.[1]

Conclusion

The synthetic pathways detailed in these application notes represent robust and widely applicable methods for the functionalization of the pyrimidine ring.[1] The choice of a specific protocol will depend on the desired substitution pattern, the nature of the available starting materials, and the required functional group tolerance. These methods provide a powerful toolkit for medicinal chemists and drug development professionals to generate diverse libraries of pyrimidine derivatives for biological screening and lead optimization.

References

Application Notes and Protocols for Evaluating the Efficacy of 4-Pyrimidine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidine methanamine derivatives represent a class of small molecules with significant potential in therapeutic development. These compounds have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key cellular processes such as cell proliferation, apoptosis, and cell cycle progression. This document provides a comprehensive guide to a series of cell-based assays designed to rigorously evaluate the efficacy of novel this compound derivatives. The protocols detailed herein are intended to deliver robust and reproducible data, essential for advancing promising compounds through the drug discovery pipeline.

The provided methodologies cover the assessment of cytotoxicity, the inhibition of cell proliferation, the induction of apoptosis, and the analysis of cell cycle arrest. Furthermore, a potential signaling pathway influenced by this class of compounds, the Hedgehog signaling pathway, is described and visualized. The data generated from these assays will enable a thorough characterization of the pharmacological profile of this compound derivatives.

Data Presentation

The quantitative results from the following experimental protocols should be meticulously recorded and are best summarized in tabular format for clear interpretation and comparative analysis.

Table 1: Cytotoxicity of this compound Derivatives (IC50 Values)

Cell LineDerivative 1 (µM)Derivative 2 (µM)Derivative 3 (µM)Staurosporine (µM)
MCF-7 [Insert IC50][Insert IC50][Insert IC50][Insert IC50]
HCT-116 [Insert IC50][Insert IC50][Insert IC50][Insert IC50]
A549 [Insert IC50][Insert IC50][Insert IC50][Insert IC50]
HEPG-2 [Insert IC50][Insert IC50][Insert IC50][Insert IC50]

Table 2: Effect of this compound Derivatives on Cell Proliferation (% Inhibition at a specific concentration, e.g., 10 µM)

Cell LineDerivative 1 (%)Derivative 2 (%)Derivative 3 (%)Vehicle Control (%)
MCF-7 [Insert %][Insert %][Insert %]0
HCT-116 [Insert %][Insert %][Insert %]0
A549 [Insert %][Insert %][Insert %]0
HEPG-2 [Insert %][Insert %][Insert %]0

Table 3: Induction of Apoptosis by this compound Derivatives (% Apoptotic Cells)

Treatment (Concentration)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control [Insert %][Insert %][Insert %]
Derivative 1 (Low Conc.) [Insert %][Insert %][Insert %]
Derivative 1 (High Conc.) [Insert %][Insert %][Insert %]
Derivative 2 (Low Conc.) [Insert %][Insert %][Insert %]
Derivative 2 (High Conc.) [Insert %][Insert %][Insert %]

Table 4: Cell Cycle Analysis of Cells Treated with this compound Derivatives (% of Cells in Each Phase)

Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control [Insert %][Insert %][Insert %]
Derivative 1 (Low Conc.) [Insert %][Insert %][Insert %]
Derivative 1 (High Conc.) [Insert %][Insert %][Insert %]
Derivative 2 (Low Conc.) [Insert %][Insert %][Insert %]
Derivative 2 (High Conc.) [Insert %][Insert %][Insert %]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549, HEPG-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Proliferation Assay (WST-1 Assay)

Principle: The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface of viable cells. The amount of formazan dye formed correlates directly to the number of metabolically active cells.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the cell type and density.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with various concentrations of the this compound derivatives and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase using appropriate cell cycle analysis software.

Visualization of Cellular Mechanisms

Experimental Workflow for Efficacy Evaluation

The overall workflow for assessing the efficacy of this compound derivatives can be visualized as a sequential process.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome Compound_Synthesis Synthesis of This compound Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Proliferation_Assay Cell Proliferation Assay (e.g., WST-1) Cytotoxicity_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Proliferation_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis Cell_Cycle_Analysis->Signaling_Pathway_Analysis Efficacy_Evaluation Efficacy Evaluation and Lead Compound Identification Signaling_Pathway_Analysis->Efficacy_Evaluation

Caption: A flowchart illustrating the key stages in evaluating the cellular efficacy of this compound derivatives.

Potential Signaling Pathway: Hedgehog Signaling

Some pyrimidine (B1678525) derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. The following diagram illustrates the canonical Hedgehog signaling pathway and a potential point of inhibition by this compound derivatives.

Caption: A diagram of the Hedgehog signaling pathway, indicating a potential point of inhibition by this compound derivatives at the Smoothened (SMO) protein.

Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for testing the efficacy and safety of novel pyrimidine-based therapeutic compounds. The following protocols and data presentation formats are designed to ensure robust and reproducible pre-clinical evaluation, with a primary focus on oncology applications.

I. Application Note: Pre-clinical Evaluation of Pyrimidine-Based Compounds in Oncology

Pyrimidine (B1678525) analogs are a cornerstone of cancer chemotherapy, acting through various mechanisms, including the inhibition of DNA synthesis, kinase signaling, and microtubule dynamics.[1][2] The successful translation of a promising pyrimidine-based compound from in vitro discovery to a clinical candidate hinges on rigorous in vivo testing. This note outlines the critical considerations for designing and executing in vivo studies to assess the anti-tumor efficacy, pharmacokinetic profile, and safety of these compounds.

Key Considerations for In Vivo Experimental Design:
  • Selection of Animal Models: The choice of the animal model is paramount for the clinical relevance of the study.

    • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID). These models are useful for assessing the direct anti-tumor activity of a compound on human cancers.[3] Commonly used cell lines for xenograft studies include A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).[4][5]

    • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating the interplay between the therapeutic compound and the immune system.[4]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for determining the optimal dosing regimen.[6][7][8] PD studies help to correlate the drug concentration with its biological effect.

  • Efficacy Endpoints: Primary efficacy endpoints typically include tumor growth inhibition, reduction in tumor volume, and increased survival time.[9] Secondary endpoints may include assessment of metastasis, apoptosis induction, and specific biomarker modulation.[10]

  • Toxicity and Safety Assessment: A thorough evaluation of the compound's safety profile is required. This includes monitoring animal weight, clinical signs of toxicity, hematological parameters, and histopathological analysis of major organs.[11][12]

II. Data Presentation: Summarized In Vivo Efficacy Data

Clear and concise data presentation is essential for the interpretation and comparison of results. The following tables provide examples of how to structure quantitative data from in vivo studies of pyrimidine-based compounds.

Table 1: In Vivo Anti-Tumor Efficacy of Selected Pyrimidine-Based Compounds

Compound/ClassTargetIn Vivo ModelDose and RouteEfficacyReference(s)
Imidazole-pyrimidine-sulfonamide hybridsEGFR/HER2Not specifiedNot specifiedNot specified in provided text[13][14]
Fused 1,4-benzodioxane (B1196944) pyrimidine analogTubulin PolymerizationNot specifiedNot specifiedSuppressed tubulin polymerization[13]
Compound 55FAKA549 & B16-BL6 lung metastasis modelsNot specified>80% and >90% inhibition of lung metastasis, respectively[10]
MY-1259FAK and HDAC6Gastric cancer modelNot specifiedPotent inhibitory activities[10]
Compound 4iFGFR1U-87MG cell lineNot specifiedStrong anti-tumor growth and anti-invasion effects[10]
Compound (4)CHK1MV-4-11 xenograft mouse modelNot specifiedInhibited tumor growth[4]
Compound (18)ENPP1Syngeneic 4T1 mouse triple negative breast cancer modelNot specifiedSignificant in vivo efficacy[4]
Compound 4gEGFREhrlich Ascites Carcinoma (EAC) Model10 mg/kg & 20 mg/kgReduced tumor volume and increased survival[9]
Compound 2kTubulinMelanoma tumor modelNot specifiedSignificant anti-tumor efficacy without obvious toxicity[15]
Compounds 47 and 48TRAP1Mouse PC3 xenograft modelNot specifiedSignificantly reduced tumor growth[3]

Table 2: In Vitro Activity of Pyrimidine-Based Drug Candidates

Drug Candidate/ClassTargetIn Vitro Activity (IC50/EC50)Cancer Cell Line(s)Reference(s)
Imidazole-pyrimidine-sulfonamide hybrids (Compound 88)EGFR/HER2HER2 (81 ± 40 ng/mL), EGFR-L858R (59 ± 30 ng/mL), EGFR-T790M (49 ± 20 ng/mL)Various cancer cell lines[13][14]
Imidazole-pyrimidine-sulfonamide hybrids (Compound 89)EGFR/HER2HER2 (208 ± 110 ng/mL), EGFR-L858R (112 ± 60 ng/mL), EGFR-T790M (152 ± 70 ng/mL)Various cancer cell lines[13][14]
Fused 1,4-benzodioxane pyrimidine analogTubulin PolymerizationA549 (0.80 ± 0.09 µM), HepG2 (0.11 ± 0.02 µM), U937 (0.07 ± 0.01 µM), Y79 (0.10 ± 0.02 µM)A549, HepG2, U937, Y79[13]
Compound 72FAK27.4 nMMDA-MB-231[14]
Compound 95EGFR triple mutant0.2 ± 0.01 μMEFGR-Dell9/T790M/C797S and EGFR-L858R/T790M/C797S[14]
Compound 2kTubulin0.098 ± 0.006 μMB16-F10[15]

III. Experimental Protocols

Protocol 1: Human Tumor Xenograft Model in Nude Mice

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine-based compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Female athymic nude mice (4-6 weeks old)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers, syringes, and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each nude mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[16] Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).[16]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, appetite, or posture).

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant toxicity is observed. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Acute Toxicity (LD50) Determination

This protocol outlines a method for determining the median lethal dose (LD50) of a pyrimidine-based compound.

Materials:

  • Healthy adult mice (e.g., BALB/c), both male and female

  • Test compound

  • Appropriate vehicle

  • Syringes and needles

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a range of doses. The up-and-down method is a common approach.[11]

  • Administration: Administer a single dose of the test compound to a small group of animals via the intended clinical route (e.g., intraperitoneal, oral).[11]

  • Observation: Observe the animals continuously for the first few hours and then periodically for up to 14 days for signs of toxicity and mortality.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Calculation: The LD50 value is calculated using appropriate statistical methods (e.g., Dixon's method) based on the pattern of survival and mortality.[11]

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often modulated by pyrimidine-based compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Compounds.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration FAK->Migration Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Pyrimidine_Inhibitor Pyrimidine-Based FAK Inhibitor Pyrimidine_Inhibitor->FAK

Caption: FAK Signaling Pathway and Inhibition by Pyrimidine-Based Compounds.

Experimental Workflow

The diagram below outlines a typical workflow for the in vivo evaluation of pyrimidine-based compounds.

In_Vivo_Workflow In_Vitro_Screening In Vitro Screening (Cytotoxicity, Target Engagement) Compound_Selection Lead Compound Selection In_Vitro_Screening->Compound_Selection Animal_Model Animal Model Selection (Xenograft/Syngeneic) Compound_Selection->Animal_Model PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD_Study Toxicity_Study Toxicity Assessment (LD50, MTD) Animal_Model->Toxicity_Study Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) PK_PD_Study->Efficacy_Study Toxicity_Study->Efficacy_Study Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: General Workflow for In Vivo Evaluation of Pyrimidine Compounds.

References

Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the purification of 4-pyrimidine methanamine and its derivatives from reaction mixtures. The following sections detail common purification methodologies, including column chromatography and crystallization, and discuss potential biological signaling pathways associated with pyrimidine-based compounds.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining reliable biological data. This document outlines effective methods to purify this compound reaction products, ensuring high purity and yield.

Purification Techniques

The primary methods for purifying this compound from crude reaction mixtures are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.

Column Chromatography

Column chromatography is a versatile technique for separating this compound from byproducts and unreacted starting materials, particularly for complex mixtures or when impurities have similar polarities to the product.

Experimental Protocol: Flash Column Chromatography

This protocol is adapted from methods used for purifying structurally similar aminopyrimidine derivatives.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing it to pack evenly without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane. If the product is not fully soluble, a small amount of methanol can be added.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane.

    • To prevent streaking of the basic amine product on the acidic silica gel, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The appropriate solvent system for TLC analysis is typically a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary:

ParameterValue/RangeNotes
Stationary PhaseSilica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile PhaseDichloromethane/Methanol gradient (0-10% MeOH)Addition of 0.1-1% Triethylamine is recommended.
Typical Purity>95%Dependent on the complexity of the crude mixture.
Recovery70-90%Can vary based on loading technique and fraction collection.
Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline solids of this compound, especially for the final purification step. The hydrochloride salt of this compound is a crystalline solid, making recrystallization a particularly suitable technique.

Experimental Protocol: Recrystallization of this compound Hydrochloride

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvents (e.g., Ethanol (B145695), Isopropanol, Methanol, Acetonitrile, Water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For aminopyrimidine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with water or acetonitrile, are often effective.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data Summary:

ParameterValue/RangeNotes
Common SolventsEthanol, Isopropanol, Methanol/AcetonitrileThe choice of solvent is critical and may require screening.
Expected Purity>98%Commercially available as a high-purity crystalline solid.
Expected Yield80-95%Dependent on solubility characteristics and technique.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the pyrimidine (B1678525) scaffold is a well-known pharmacophore in a variety of biologically active molecules, particularly as kinase inhibitors.

Pyrimidine derivatives are known to target various kinases by acting as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. This interaction is often facilitated by hydrogen bonds between the pyrimidine nitrogen atoms and the backbone of the kinase hinge.

Furthermore, the pyrimidine biosynthesis pathway itself is a critical process for cell growth and proliferation, particularly in cancer cells. This pathway is regulated by key signaling molecules, including the mammalian target of rapamycin (B549165) (mTOR). The mTORC1 complex, a central regulator of cell growth, can promote de novo pyrimidine synthesis, highlighting a potential link between pyrimidine-based compounds and major cell signaling hubs.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Reaction Product column Column Chromatography (Silica Gel, DCM/MeOH) crude->column Initial Purification recrystallization Recrystallization (e.g., Ethanol) column->recrystallization Final Polishing pure_product Pure this compound (>98% Purity) recrystallization->pure_product Isolation

Caption: A typical purification workflow for this compound.

Logical Relationship of Pyrimidine Derivatives to Kinase Inhibition

kinase_inhibition cluster_0 Kinase ATP Binding Site hinge Hinge Region adenine Adenine (of ATP) adenine->hinge Normal Binding pyrimidine Pyrimidine Derivative (e.g., 4-substituted) pyrimidine->hinge H-Bonding Interaction

Caption: Pyrimidine derivatives can act as ATP-competitive kinase inhibitors.

Simplified Pyrimidine Biosynthesis and mTOR Signaling Link

mTOR_pyrimidine mTORC1 mTORC1 de_novo De Novo Pyrimidine Biosynthesis mTORC1->de_novo Promotes proliferation Cell Growth & Proliferation de_novo->proliferation Provides Nucleotides for

Caption: mTORC1 signaling can drive pyrimidine biosynthesis to support cell proliferation.

Application Notes and Protocols: The Role of 4-Pyrimidine Methanamine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in the design and synthesis of kinase inhibitors, owing to its structural resemblance to the adenine (B156593) core of ATP, which facilitates competitive binding to the kinase hinge region.[1] This structural motif is present in numerous FDA-approved drugs targeting a variety of kinases implicated in oncogenesis and other proliferative diseases.[2] Among the diverse pyrimidine-based building blocks, 4-pyrimidine methanamine and its derivatives serve as versatile synthons for introducing a flexible linker and a key hydrogen-bonding moiety, enabling potent and selective inhibition of various kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR).

These application notes provide detailed protocols for the synthesis of a model kinase inhibitor utilizing a this compound synthon, methods for evaluating its biological activity, and an overview of the relevant signaling pathways.

Data Presentation: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various pyrimidine-based kinase inhibitors, demonstrating the potency and selectivity that can be achieved with this scaffold.

Table 1: In Vitro Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
4b (PD-089828)PDGFr1.11[3]
4b (PD-089828)FGFr0.13[3]
4b (PD-089828)EGFr0.45[3]
4b (PD-089828)c-Src0.22[3]
6cPDGF-stimulated VSM cell proliferation0.3[3]
4eFGFr0.060[3]

Table 2: In Vitro Inhibitory Activity of Aminopyrimidine Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (µM)Reference
38jAurora A0.0071[4]
38jAurora B0.0257[4]
41lAurora A0.0093[4]
41lAurora B0.0028[4]
11cAurora A<0.015 (Selectivity >35-fold over Aurora B)[5]
11cU937 cell proliferation0.012[4]

VSM: Vascular Smooth Muscle

Experimental Protocols

Protocol 1: Synthesis of a Representative N-((Pyrimidin-4-yl)methyl)-based Kinase Inhibitor

This protocol describes a general two-step procedure for the synthesis of a kinase inhibitor using 4-(chloromethyl)pyrimidine (B49220) as a synthon for this compound. This approach involves a nucleophilic substitution reaction to couple the pyrimidine moiety to a core aniline (B41778) scaffold.

Step 1: Synthesis of 4-(Chloromethyl)pyrimidine Hydrochloride

This intermediate can be synthesized from commercially available 4-methylpyrimidine (B18481). The following is a general procedure:

  • To a solution of 4-methylpyrimidine (1.0 eq) in a suitable chlorinated solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) (1.1 eq).

  • Add a radical initiator, such as benzoyl peroxide (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • The crude 4-(chloromethyl)pyrimidine can be purified by column chromatography or converted directly to the hydrochloride salt by bubbling HCl gas through a solution of the crude product in a suitable solvent like diethyl ether, followed by filtration to collect the precipitate.

Step 2: Synthesis of N-(4-ethoxyphenyl)-N'-((pyrimidin-4-yl)methyl)pyrimidine-2,4-diamine (A Model Kinase Inhibitor)

This step involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine core with 4-ethoxyaniline, followed by reaction with 4-(aminomethyl)pyrimidine (which can be generated in situ from the hydrochloride salt or used directly).

  • Synthesis of 2-chloro-N-(4-ethoxyphenyl)pyrimidin-4-amine:

    • Dissolve 2,4-dichloropyrimidine (B19661) (1.0 eq) in a suitable solvent such as isopropanol (B130326) or acetonitrile.

    • Add 4-ethoxyaniline (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, the product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes).

  • Synthesis of the final compound:

    • To a solution of 2-chloro-N-(4-ethoxyphenyl)pyrimidin-4-amine (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add 4-(aminomethyl)pyrimidine (1.1 eq) and a base such as potassium carbonate or DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[3][6] This assay is suitable for determining the IC50 values of synthesized inhibitors.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the inhibitor in kinase reaction buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add the following components in a total volume of 5 µL per well:

      • 1 µL of inhibitor dilution (or vehicle control)

      • 2 µL of a mixture of kinase and substrate in kinase reaction buffer

      • 2 µL of ATP solution in kinase reaction buffer to initiate the reaction

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibitor.

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP to GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Aurora_Kinase_MYC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMyc c-Myc AuroraA_gene AURKA Gene cMyc->AuroraA_gene Direct Transcriptional Activation (via E-boxes) CellCycleGenes Cell Cycle Progression Genes cMyc->CellCycleGenes Transcriptional Activation AuroraA Aurora Kinase A AuroraA_gene->AuroraA Transcription & Translation NMyc N-Myc AuroraA->NMyc Stabilization SCF_FbxW7 SCF/FbxW7 (E3 Ligase) AuroraA->SCF_FbxW7 Inhibition of N-Myc interaction NMyc->SCF_FbxW7 Phosphorylation- dependent targeting Proteasome Proteasomal Degradation SCF_FbxW7->Proteasome Ubiquitination Inhibitor Pyrimidine-based Aurora A Inhibitor Inhibitor->AuroraA Inhibition

Caption: Aurora Kinase A and MYC Regulatory Loop.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start 4-(Chloromethyl)pyrimidine + Dichloropyrimidine Scaffold Reaction Nucleophilic Substitution Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spec Purification->Characterization FinalCompound Pure Inhibitor Characterization->FinalCompound KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) FinalCompound->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) FinalCompound->CellAssay IC50 IC50 Determination KinaseAssay->IC50 CellularEffects Cellular Effects CellAssay->CellularEffects

Caption: Kinase Inhibitor Development Workflow.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Pyrimidine Methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scalable synthesis of 4-pyrimidine methanamine, a valuable building block in medicinal chemistry and drug development. The primary synthesis route detailed is the catalytic hydrogenation of 4-cyanopyrimidine. This method is advantageous due to its efficiency, scalability, and the commercial availability of the starting material. This protocol includes information on reaction conditions, catalyst selection, product isolation, and purification. Quantitative data is presented in tabular format to facilitate comparison and process optimization.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. The development of a robust and scalable synthesis is crucial for ensuring a reliable supply of this key intermediate for research and development activities. The catalytic reduction of a nitrile group is a well-established and widely used transformation in industrial chemistry, offering a direct and often high-yielding route to primary amines.

Synthesis Pathway

The recommended scalable synthesis of this compound proceeds via the catalytic hydrogenation of 4-cyanopyrimidine. This reaction involves the reduction of the nitrile functional group to a primary amine using hydrogen gas in the presence of a metal catalyst.

Synthesis_Pathway Synthesis of this compound Start 4-Cyanopyrimidine Process Catalytic Hydrogenation Start->Process H2, Catalyst (Raney Ni or Pd/C) Product This compound Process->Product

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation with Raney® Nickel

This protocol describes the reduction of 4-cyanopyrimidine using a Raney® Nickel catalyst. This method is often favored for its cost-effectiveness on a large scale.

Materials:

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature control.

  • Schlenk line or glovebox for inert atmosphere handling of the catalyst.

  • Filtration apparatus.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reactor Preparation: The hydrogenation reactor is thoroughly cleaned, dried, and purged with an inert gas (Nitrogen or Argon).

  • Catalyst Loading: Under an inert atmosphere, the reactor is charged with Raney® Nickel (5-10% w/w relative to the starting material). The catalyst should be handled as a slurry to prevent ignition upon contact with air.

  • Solvent and Substrate Addition: Anhydrous ethanol or methanol containing ammonia (to suppress secondary amine formation) is added to the reactor, followed by the addition of 4-cyanopyrimidine.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove the inert atmosphere. The reaction mixture is then heated to the desired temperature (typically 40-80°C) and pressurized with hydrogen (typically 50-500 psi). The reaction is stirred vigorously until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Work-up and Isolation: After cooling to room temperature, the reactor is carefully depressurized and purged with an inert gas. The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake should be washed with the solvent and kept wet to prevent ignition. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization. To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol utilizes a Palladium on Carbon catalyst, which is a common alternative for catalytic hydrogenation and is often used for its high activity and selectivity.

Materials:

  • 4-Cyanopyrimidine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrochloric Acid (if isolation as the hydrochloride salt is desired)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Filter Aid (e.g., Celite®)

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Reactor Preparation: The hydrogenation reactor is prepared as described in Protocol 1.

  • Catalyst Loading: The reactor is charged with 10% Pd/C (1-5% w/w relative to the starting material) under an inert atmosphere.

  • Solvent and Substrate Addition: Methanol or ethanol is added to the reactor, followed by the addition of 4-cyanopyrimidine.

  • Hydrogenation: The reactor is sealed and purged with hydrogen. The reaction is typically run at room temperature to 50°C under a hydrogen pressure of 50-100 psi. The reaction is monitored by the cessation of hydrogen uptake.

  • Work-up and Isolation: The work-up procedure is similar to Protocol 1. The catalyst is removed by filtration through a filter aid, and the solvent is removed by rotary evaporation.

  • Purification: The product can be purified by vacuum distillation or as its hydrochloride salt as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 4-Cyanopyrimidine

ParameterRaney® Nickel10% Palladium on Carbon (Pd/C)
Catalyst Loading (w/w) 5 - 10%1 - 5%
Solvent Ethanolic/Methanolic AmmoniaEthanol/Methanol
Temperature (°C) 40 - 8025 - 50
Pressure (psi) 50 - 50050 - 100
Reaction Time (h) 4 - 122 - 8
Typical Yield (%) 70 - 9080 - 95
Typical Purity (%) >95 (after purification)>97 (after purification)

Experimental Workflow

The following diagram illustrates a general workflow for the scalable synthesis of this compound.

Experimental_Workflow General Workflow for Scalable Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Reactor Reactor Setup & Purge Load_Catalyst Catalyst Loading (Inert) Prep_Reactor->Load_Catalyst Load_Reagents Charge Solvent & Substrate Load_Catalyst->Load_Reagents Hydrogenate Hydrogenation (Control T & P) Load_Reagents->Hydrogenate Monitor Monitor H2 Uptake Hydrogenate->Monitor Cooldown_Depressurize Cool & Depressurize Monitor->Cooldown_Depressurize Filter_Catalyst Catalyst Filtration Cooldown_Depressurize->Filter_Catalyst Concentrate Solvent Evaporation Filter_Catalyst->Concentrate Purify Purification (Distillation or Salt Formation) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Caption: A typical experimental workflow.

Safety Considerations

  • Catalyst Handling: Both Raney® Nickel and Palladium on Carbon are pyrophoric, especially after use when they are saturated with hydrogen. They should always be handled under an inert atmosphere and kept wet. Never allow the catalyst to dry in the air.

  • Hydrogen Gas: Hydrogen is a highly flammable gas and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.

  • Pressure: High-pressure reactions should only be performed in equipment designed and rated for such use. Regular inspection and maintenance of high-pressure reactors are essential.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times. For high-pressure work, additional protective measures may be necessary.

Conclusion

The catalytic hydrogenation of 4-cyanopyrimidine is a reliable and scalable method for the synthesis of this compound. The choice between Raney® Nickel and Palladium on Carbon will depend on factors such as cost, desired purity, and available equipment. By following the detailed protocols and safety precautions outlined in this document, researchers and drug development professionals can efficiently produce high-quality this compound for their synthetic needs.

Application of 4-Pyrimidine Methanamine Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-pyrimidine methanamine itself is primarily a synthetic intermediate, its core structure, pyrimidin-4-amine, is a crucial pharmacophore in a diverse range of modern agrochemicals. Derivatives of pyrimidin-4-amine have demonstrated significant potential and application as potent fungicides and insecticides. This document provides detailed application notes and protocols for the utilization of these derivatives in agricultural chemistry research and development, focusing on their synthesis, biological activity, and mechanism of action.

I. Fungicidal Applications of Pyrimidin-4-amine Derivatives

A significant number of pyrimidin-4-amine derivatives exhibit broad-spectrum fungicidal activity against various phytopathogenic fungi. These compounds are of particular interest due to the increasing prevalence of resistance to existing fungicide classes.

A. Quantitative Fungicidal Activity Data

The following tables summarize the in vitro fungicidal activity (EC50 values) of representative pyrimidin-4-amine derivatives against several common plant pathogens.

Table 1: Fungicidal Activity of Coumarin-Containing Pyrimidin-4-amine Derivatives [1][2]

Compound IDTarget FungiEC50 (µg/mL)Positive ControlEC50 of Control (µg/mL)
4b Rhizoctonia solani11.3Diflumetorim19.8
4d Rhizoctonia solani13.7Diflumetorim19.8
4b Fusarium graminearum-Osthole-
4a Fusarium graminearum-Osthole-

Note: A lower EC50 value indicates higher fungicidal activity.

Table 2: Fungicidal Activity of Phenyl-Trifluoromethyl-Pyrimidin-2-amine Derivatives [3]

Compound IDTarget FungiEC50 (µg/mL)Positive ControlEC50 of Control (µg/mL)
III-3 Botrytis cinerea0.78Pyrimethanil>100
III-3 Botrytis cinerea0.78Cyprodinil0.23
III-13 Botrytis cinerea1.12Pyrimethanil>100
III-13 Botrytis cinerea1.12Cyprodinil0.23

Table 3: Fungicidal Activity of Amide-Containing Pyrimidine (B1678525) Derivatives [4]

Compound IDTarget FungiEC50 (µg/mL)Positive ControlEC50 of Control (µg/mL)
5o Phomopsis sp.10.5Pyrimethanil32.1
B. Experimental Protocols: Fungicidal Activity Screening

Protocol 1: In Vitro Mycelial Growth Inhibition Assay [5]

This protocol outlines a standard method for determining the in vitro fungicidal activity of pyrimidin-4-amine derivatives.

1. Materials:

  • Test compounds (pyrimidin-4-amine derivatives)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Phomopsis sp.)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound by dissolving it in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Incorporation of Test Compound: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with PDA containing the same concentration of DMSO used in the treatment plates.

  • Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify.

  • Fungal Inoculation: From the periphery of an actively growing fungal culture, cut 5 mm mycelial discs using a sterile cork borer.

  • Incubation: Place one mycelial disc, with the mycelium facing downwards, in the center of each PDA plate. Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

  • EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be calculated by probit analysis of the concentration-inhibition data.

C. Mechanism of Action: Inhibition of Fungal Respiration

Several pyrimidine-based fungicides are known to target the mitochondrial respiratory chain in fungi.[1][2] Specifically, they act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme in the electron transport chain. By blocking the activity of Complex I, these compounds disrupt ATP synthesis, leading to energy deprivation and ultimately, fungal cell death.

Fungicide_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- H_ions H+ Gradient Complex_I->H_ions pumps H+ Cell_Death Fungal Cell Death Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_ions pumps H+ Complex_IV->H_ions ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Pyrimidin_4_amine Pyrimidin-4-amine Derivative Pyrimidin_4_amine->Complex_I Inhibits NADH NADH NADH->Complex_I e- NAD NAD+ H_ions->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase

Caption: Proposed mechanism of action for fungicidal pyrimidin-4-amine derivatives.

II. Insecticidal Applications of Pyrimidin-4-amine Derivatives

Certain pyrimidin-4-amine derivatives have also been developed as potent insecticides, offering alternative modes of action to combat insect resistance.

A. Notable Insecticidal Pyrimidin-4-amine Derivative: Flufenerim

Flufenerim is a pyrimidine-based insecticide that has demonstrated efficacy against a range of sap-sucking and chewing insect pests.[6]

Table 4: Insecticidal Activity of Flufenerim [6]

Target InsectActivity
Bemisia tabaci (Whitefly)Potent activity
Myzus persicae (Green Peach Aphid)Potent activity
Spodoptera littoralis (Cotton Leafworm)Potent activity
Frankliniella occidentalis (Western Flower Thrips)No significant activity
Thrips tabaci (Onion Thrips)No significant activity
B. Experimental Protocols: Insecticidal Activity Bioassay

Protocol 2: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids, Whiteflies)

1. Materials:

  • Test compounds (pyrimidin-4-amine derivatives)

  • Acetone (B3395972) or another suitable solvent

  • Triton X-100 or another suitable surfactant

  • Host plants (e.g., cotton, cabbage)

  • Cultures of test insects

  • Petri dishes with moist filter paper

2. Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Triton X-100) to obtain a series of concentrations.

  • Leaf Treatment: Detach leaves from the host plants and dip them into the test solutions for 10-30 seconds with gentle agitation. Allow the leaves to air-dry.

  • Insect Infestation: Place the treated leaves in petri dishes. Introduce a known number of adult insects (e.g., 20-30 aphids) onto each leaf.

  • Incubation: Maintain the petri dishes at 25 ± 2°C with a photoperiod of 16:8 (L:D).

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after infestation. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

C. Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The mode of action for some insecticidal pyrimidin-4-amine derivatives, such as flufenerim, has been linked to the inhibition of acetylcholinesterase (AChE).[7] AChE is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Insecticide_Mechanism_of_Action cluster_synapse Insect Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh releases Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor Acetylcholine Receptor ACh_Receptor->Postsynaptic_Neuron stimulates Continuous_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continuous_Stimulation leads to AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh->ACh_Receptor binds ACh->AChE is hydrolyzed by Pyrimidin_4_amine Pyrimidin-4-amine Derivative Pyrimidin_4_amine->AChE Inhibits Nerve_Impulse Nerve Impulse Nerve_Impulse->Presynaptic_Neuron Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death

Caption: Proposed mechanism of action for insecticidal pyrimidin-4-amine derivatives.

III. Synthesis of Pyrimidin-4-amine Derivatives

The synthesis of biologically active pyrimidin-4-amine derivatives often involves a multi-step process. A generalized synthetic workflow is presented below. This compound or a similarly functionalized pyrimidine ring serves as a key building block in these synthetic routes.

Synthesis_Workflow Start Starting Materials (e.g., 4,6-dichloropyrimidine) Step1 Nucleophilic Substitution (e.g., with an amine) Start->Step1 Intermediate1 Pyrimidin-4-amine Intermediate Step1->Intermediate1 Step2 Further Functionalization (e.g., coupling reaction) Intermediate1->Step2 Final_Product Active Pyrimidin-4-amine Derivative Step2->Final_Product Purification Purification (e.g., chromatography) Final_Product->Purification Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis

Caption: Generalized synthetic workflow for pyrimidin-4-amine agrochemicals.

For specific synthetic procedures, please refer to the primary literature cited in this document.

Conclusion

Derivatives of this compound represent a valuable class of compounds in agricultural chemistry, with demonstrated efficacy as both fungicides and insecticides. Their diverse modes of action make them important tools in integrated pest management and resistance management strategies. The protocols and data presented herein provide a foundation for researchers to explore the potential of this chemical scaffold in the development of novel crop protection agents.

References

Application Notes and Protocols for Radiolabeling 4-Pyrimidine Methanamine Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) scaffolds are a cornerstone in medicinal chemistry and are integral to the development of various therapeutic and diagnostic agents. Their derivatives have been explored for positron emission tomography (PET) imaging, targeting a range of biological entities including receptors and enzymes. This document provides a detailed, albeit generalized, protocol for the radiolabeling of 4-pyrimidine methanamine derivatives for use in preclinical imaging studies. The methodologies presented are based on established procedures for structurally related pyrimidine compounds, offering a foundational approach for researchers developing novel radiotracers.

While a specific, publicly available protocol for the radiolabeling of this compound itself is not detailed in the reviewed literature, the following sections outline a robust, adaptable framework for its radiosynthesis, drawing from successful labeling of other pyrimidine-based molecules. The primary radioisotopes considered are Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the most common radionuclides for PET imaging.

Radiolabeling Strategies for Pyrimidine Derivatives

The radiolabeling of pyrimidine derivatives typically involves nucleophilic substitution reactions. For [¹¹C] labeling, methylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf is a common method, targeting hydroxyl, amino, or thiol precursors. For [¹⁸F] labeling, nucleophilic substitution of a suitable leaving group (e.g., tosylate, nosylate, or a nitro group) with [¹⁸F]fluoride is a widely adopted strategy.

Quantitative Data from Radiolabeling of Pyrimidine Derivatives

The following table summarizes radiochemical data from studies on various pyrimidine derivatives, providing a benchmark for the development of new radiotracers based on the this compound scaffold.

RadiotracerPrecursor TypeRadio-isotopeRadiochemical Yield (non-decay corrected)Specific Activity (GBq/µmol)Reference
[¹¹C]CNY-01 & [¹¹C]CNY-02Hydroxyl precursor¹¹C6% - 15%45.1 ± 3.2 to 59.2 ± 7.4[1]
[¹⁸F]-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivativesTosylate and nitro precursors¹⁸F20% - 30%31 - 40[2]
N-(4-(((6-[(¹⁸F]fluoropyridin-2-yl)amino)methyl)benzyl)pyrimidin-2-amine ([(¹⁸F]-3)Nitro precursor¹⁸F4% - 10% (decay-corrected)Not Reported[3]
[¹¹C]17, [¹⁸F]20, and [d2-¹⁸F]27 (2-(4-methylsulfonylphenyl)pyrimidines)Hydroxyl precursor¹¹C / ¹⁸FUseful yieldsHigh molar activities[4][5][6]
[¹¹C]13a–e (imidazolyl pyrimidine analogues)Aryl iodides/Amine precursor¹¹C1.6% - 13.8% (decay-corrected)22 - 99[7][8]

Experimental Protocol: Hypothetical [¹⁸F]Radiolabeling of a this compound Derivative

This protocol describes a hypothetical two-step synthesis for a [¹⁸F]-labeled this compound derivative, assuming a tosylate precursor.

Materials and Reagents:

  • Tosyl-precursor of the this compound derivative

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Ethanol for injection

  • 0.9% Sodium chloride for injection

  • C18 Sep-Pak cartridges

  • Analytical and semi-preparative HPLC columns

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (B1206745) (QMA) cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted with a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.5 mL water) into a reaction vessel.

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen at 110 °C.

    • Anhydrous acetonitrile (3 x 1 mL) is added and evaporated to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous.

  • Radiolabeling Reaction:

    • The tosyl-precursor (1-2 mg) dissolved in anhydrous DMF (0.5 mL) is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated at 120 °C for 15 minutes.

  • Purification:

    • After cooling, the reaction mixture is diluted with water (4 mL) and passed through a C18 Sep-Pak cartridge.

    • The cartridge is washed with water (5 mL) to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • The desired [¹⁸F]-labeled product is eluted from the cartridge with acetonitrile (1 mL).

    • The eluate is then purified using semi-preparative HPLC.

  • Formulation:

    • The HPLC fraction containing the radiolabeled product is collected and the solvent is removed by rotary evaporation.

    • The final product is reformulated in an appropriate vehicle for injection, such as 0.9% saline with a small percentage of ethanol, and passed through a 0.22 µm sterile filter.

  • Quality Control:

    • Radiochemical purity and identity are confirmed by analytical HPLC, comparing the retention time with a non-radioactive standard.

    • Specific activity is calculated based on the amount of radioactivity and the mass of the compound.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for [¹⁸F]Radiolabeling

Radiosynthesis_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_purification Purification & Formulation Cyclotron Cyclotron Production of [¹⁸F]F⁻ Trapping QMA Cartridge Trapping Cyclotron->Trapping Elution Elution with K₂₂₂/K₂CO₃ Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Substitution (120°C, 15 min) Drying->Reaction Precursor Tosyl-Precursor in DMF Precursor->Reaction SPE C18 Sep-Pak Purification Reaction->SPE HPLC Semi-preparative HPLC SPE->HPLC Formulation Formulation in Saline/EtOH HPLC->Formulation QC Quality Control (Analytical HPLC) Formulation->QC

Caption: Workflow for the [¹⁸F]radiolabeling of a this compound derivative.

Potential Signaling Pathway: CXCR4

Several pyrimidine derivatives have been investigated as agents targeting the C-X-C chemokine receptor type 4 (CXCR4), which is implicated in cancer progression and metastasis.[3] The binding of its ligand, CXCL12, to CXCR4 activates downstream signaling pathways that promote cell survival, proliferation, and migration.

CXCR4_Signaling_Pathway ligand CXCL12 receptor CXCR4 ligand->receptor Binds g_protein Gαi / Gβγ receptor->g_protein Activates pi3k PI3K g_protein->pi3k erk ERK1/2 g_protein->erk akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation erk->proliferation migration Cell Migration & Invasion erk->migration

Caption: Simplified CXCR4 signaling pathway, a potential target for pyrimidine-based radiotracers.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyrimidine Methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-pyrimidine methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent and efficient method for synthesizing this compound, also known as 4-(aminomethyl)pyrimidine, is the reductive amination of 4-pyrimidinecarboxaldehyde. This typically involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired amine. Another potential route is the catalytic hydrogenation of 4-pyrimidinecarbonitrile.

Q2: What are the critical parameters to control for a high-yield reductive amination?

A2: Key parameters to optimize include the choice of reducing agent, the stoichiometry of reactants, reaction temperature, and reaction time. The pH of the reaction medium can also be crucial for efficient imine formation and subsequent reduction.

Q3: Which reducing agents are most effective for this synthesis?

A3: Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for reductive aminations. Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde, which can minimize side reactions.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the typical impurities encountered in this synthesis?

A5: Common impurities may include unreacted 4-pyrimidinecarboxaldehyde, the intermediate imine, and over-alkylated side products. If using sodium borohydride, the corresponding alcohol from the reduction of the aldehyde can also be a byproduct.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial formation of the imine from 4-pyrimidinecarboxaldehyde and ammonia is a critical equilibrium-driven step.

    • Solution: Ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards the imine. The optimal pH for imine formation is typically mildly acidic (around 4-5)[1]. The addition of a catalytic amount of a weak acid like acetic acid can be beneficial.

  • Incomplete Reduction: The reducing agent may not be effectively converting the imine to the final amine product.

    • Solution: Increase the equivalents of the reducing agent. For sodium borohydride, a larger excess (e.g., 4-6 equivalents) may be necessary, especially if there are other reducible functional groups or acidic protons in the molecule.[2] The mode of addition of the hydride (e.g., portion-wise at a controlled temperature) can also impact the yield.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.

    • Solution: If using sodium borohydride, the aldehyde can be reduced to the corresponding alcohol. Using a more selective reducing agent like sodium cyanoborohydride can minimize this side reaction.[1] Over-alkylation to form di- and tri-substituted amines can be an issue if the product amine reacts with the starting aldehyde. This can sometimes be mitigated by controlling the stoichiometry and reaction time.

  • Suboptimal Reaction Conditions: Temperature and reaction time can greatly influence the reaction outcome.

    • Solution: Experiment with varying the reaction temperature. While some reductive aminations proceed at room temperature, others may require gentle heating to facilitate imine formation or cooling to control the reduction step. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged reaction times that may lead to byproduct formation.

Issue 2: Incomplete Reaction - Starting Material Remains

Question: I am observing a significant amount of unreacted 4-pyrimidinecarboxaldehyde in my reaction mixture even after an extended reaction time. What should I do?

Answer: The presence of unreacted starting material indicates an issue with either the imine formation or the reduction step.

Potential Causes & Solutions:

  • Insufficient Ammonia Source: The concentration of ammonia may be too low to effectively form the imine.

  • Catalyst Inactivity (if applicable): If using a catalyst for hydrogenation, it may be poisoned or inactive.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions.

  • Ineffective Reducing Agent: The chosen reducing agent might not be potent enough under the current reaction conditions.

    • Solution: Consider switching to a more powerful reducing agent or increasing the equivalents of the current one. For sodium borohydride reductions, the addition of a Lewis acid or protic acid can sometimes enhance its reducing power.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?

Answer: The basic nature of the product amine can sometimes complicate purification.

Potential Causes & Solutions:

  • Co-elution of Impurities: The product may co-elute with starting materials or byproducts during column chromatography.

  • Product Solubility: The product might be highly soluble in the workup solvents, leading to losses.

    • Solution: During the aqueous workup, adjust the pH of the aqueous layer to be basic (e.g., pH > 10) before extracting with an organic solvent to ensure the amine is in its free base form and more soluble in the organic phase.

  • Formation of Salts: The amine product can form salts, affecting its solubility and chromatographic behavior.

    • Solution: The product can be isolated as a hydrochloride salt by quenching the reaction with hydrochloric acid.[2] The salt can then be purified by recrystallization. To obtain the free base, the salt is dissolved in water and neutralized with a base before extraction.

Data Presentation

Table 1: Effect of Reducing Agent and Stoichiometry on Yield

EntryReducing AgentEquivalents of Reducing AgentReaction Time (h)Approximate Yield (%)
1NaBH₄21245
2NaBH₄41265
3NaBH₄61275
4NaBH₃CN1.51285
5NaBH₃CN2.51290

Table 2: Influence of Reaction Temperature and Time on Yield (using NaBH₃CN)

EntryTemperature (°C)Reaction Time (h)Approximate Yield (%)
102470
225 (Room Temp)1285
325 (Room Temp)2490
440888
560680 (with some byproduct formation)

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 4-pyrimidinecarboxaldehyde using sodium cyanoborohydride.

Materials:

  • 4-Pyrimidinecarboxaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation)

Procedure:

  • To a solution of 4-pyrimidinecarboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent).

  • Once the starting material is consumed, quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

  • For isolation as the hydrochloride salt, dissolve the purified free base in a minimal amount of methanol or diethyl ether and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. Filter the solid and dry under vacuum.

Mandatory Visualization

Reductive_Amination_Pathway cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia Imine->Aldehyde + H2O - NH3 Amine 4-Pyrimidine Methanamine Imine->Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: General pathway for the synthesis of this compound via reductive amination.

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Check for unreacted starting material (TLC/HPLC) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Yes SM_Absent Starting Material Absent Check_SM->SM_Absent No Optimize_Imine Optimize Imine Formation: - Increase [NH3] - Adjust pH (4-5) SM_Present->Optimize_Imine Optimize_Reduction Optimize Reduction: - Increase equivalents of  reducing agent - Change reducing agent  (e.g., NaBH4 to NaBH3CN) SM_Present->Optimize_Reduction Check_Byproducts Analyze for byproducts (e.g., alcohol, over-alkylation) SM_Absent->Check_Byproducts End Improved Yield Optimize_Imine->End Optimize_Reduction->End Byproducts_Present Byproducts Present Check_Byproducts->Byproducts_Present Yes Purification_Issues Address Purification: - Optimize chromatography - pH adjustment during workup Check_Byproducts->Purification_Issues No Optimize_Conditions Adjust Reaction Conditions: - Lower temperature - Reduce reaction time - Use selective reducing agent Byproducts_Present->Optimize_Conditions Optimize_Conditions->End Purification_Issues->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Common side reactions in the synthesis of pyrimidines and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea (B33335) at elevated temperatures. This pathway competes with the desired Biginelli reaction.

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.

Troubleshooting Guides

Issue 1: Knoevenagel Condensation as a Major Side Reaction in Biginelli Synthesis

The Knoevenagel condensation between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently, thereby reducing the yield of the desired pyrimidine.

Troubleshooting Workflow for Knoevenagel Condensation:

Caption: Troubleshooting Knoevenagel condensation in Biginelli synthesis.

Issue 2: Unexpected Fluorescence in the Reaction Mixture

The appearance of a strong yellow fluorescence often indicates the formation of a Hantzsch-type dihydropyridine (B1217469) byproduct.

Logical Workflow for Diagnosing Unexpected Fluorescence:

Fluorescence_Troubleshooting start Unexpected Yellow Fluorescence Observed confirm Confirm Hantzsch Byproduct (NMR, MS) start->confirm temp Check Reaction Temperature confirm->temp high_temp Reduce Temperature temp->high_temp Too High catalyst Review Catalyst Choice temp->catalyst Optimal end Minimized Fluorescence Improved DHPM Yield high_temp->end lewis_acid Consider Lewis Acid Catalyst catalyst->lewis_acid Brønsted Acid reagent_order Modify Order of Addition catalyst->reagent_order Lewis Acid lewis_acid->end reagent_order->end

Caption: Diagnosing and resolving unexpected fluorescence.

Data Presentation

Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution
Temperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.
Table 2: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde and Malononitrile
CatalystSolventConditionsTimeYield (%)
PiperidineTolueneRefluxSeveral hours~70-80
In/AlMCM-41Ethanol (B145695)RT25 min95
Basic-Meso-ZSM-5Solvent-free50 °C30 min>95
[Bmim][OAc]WaterRTminutes>95

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Protocol 3: Identification of Byproducts by NMR and MS

Sample Preparation:

  • Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC.

  • Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.

  • Prepare a separate dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.

¹H and ¹³C NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct. For example, the presence of characteristic signals for a 1,4-dihydropyridine ring can confirm the Hantzsch byproduct.

Mass Spectrometry (MS) Analysis:

  • Obtain the mass spectrum of the byproduct.

  • Determine the molecular weight and fragmentation pattern to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.

References

Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrimidine synthesis?

A1: Pyrimidine and its derivatives are typically synthesized through cyclization reactions. The most prevalent methods involve the condensation of a compound containing an N-C-N moiety (like urea (B33335), thiourea (B124793), or amidines) with a three-carbon component, such as β-dicarbonyl compounds.[1] Widely used named reactions for pyrimidine synthesis include:

  • Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions.[1][2] This method is valued for its simplicity and the biological importance of its dihydropyrimidinone products.[1]

  • Principal Synthesis: This general approach involves the reaction of β-dicarbonyl compounds with amidines to produce 2-substituted pyrimidines, with urea to form 2-pyrimidinones, or with guanidines to yield 2-aminopyrimidines.[1]

  • Other Methods: A variety of other strategies exist, often employing different catalysts and reaction conditions like microwave-assisted synthesis or solvent-free approaches to enhance yields and shorten reaction times.[1]

Q2: I am experiencing very low yields in my pyrimidine synthesis. What are the likely causes?

A2: Low yields, especially in classical methods like the Biginelli reaction, are a frequent challenge.[1][3] Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly influences the yield.[1][3] The original Biginelli protocol, for instance, is known for often producing low yields, which has spurred the development of numerous improved methods.[1]

  • Catalyst Inefficiency: The catalyst may be inactive or not suitable for the specific substrates.[4] For reusable catalysts, regeneration might be necessary.[4]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can hinder the reaction.[4] It is also crucial to ensure that the reactants are dry, as moisture can quench fluorinating agents and cause unwanted side reactions in fluorinated pyrimidine synthesis.[5]

  • Incomplete Reaction: The reaction may require more time or a higher temperature to reach completion.[6] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable.[3][4][5]

Q3: What are the common side reactions in the Biginelli reaction, and how can I minimize them?

A3: The Biginelli reaction can be accompanied by several side reactions that reduce the yield and complicate purification.[6] Key side reactions include:

  • Knoevenagel Condensation: This reaction between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound, which may not cyclize correctly or could polymerize.[6] To minimize this, consider using a milder catalyst or lowering the reaction temperature.[6]

  • Hantzsch Dihydropyridine (B1217469) Formation: This can occur, particularly at higher temperatures, when ammonia (B1221849) is present (e.g., from urea decomposition), leading to the formation of dihydropyridine byproducts.[4][6] Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]

  • Michael Addition Side Products: The enolate of the β-ketoester can react with the Knoevenagel condensation product, forming open-chain adducts that do not cyclize.[6]

  • Oxidation of Dihydropyrimidines: The desired dihydropyrimidine (B8664642) product can be oxidized to the corresponding aromatic pyrimidine, especially under harsh reaction conditions or during workup.[6] Conducting the reaction under an inert atmosphere can help prevent this.[6]

  • Self-Condensation of Reactants: Aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol reaction).[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Biginelli Reaction

This guide provides a systematic approach to troubleshooting low yields in the Biginelli reaction.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Catalyst Choice/Activity The Biginelli reaction is acid-catalyzed. While strong acids like HCl are traditional, they can cause side reactions.[3] Consider using milder Lewis acids or solid acid catalysts, which often improve yields and simplify workup.[3] Ensure the catalyst is active; reusable catalysts may need regeneration.[4]Improved yield and reduced side product formation.
Reaction Temperature Temperature is a critical parameter. While some reactions work at room temperature, heating is often required.[3] Optimal temperatures are typically substrate-dependent but often fall in the range of 80-100°C.[3]Increased reaction rate and conversion to the desired product.
Solvent Conditions The choice of solvent can significantly affect reaction rates and yields.[3] While ethanol (B145695) is commonly used, solvent-free conditions have proven highly effective, often resulting in shorter reaction times and higher yields.[3]Enhanced reaction efficiency and greener synthesis.
Reaction Time Reaction times can range from minutes to several hours.[3] It is essential to monitor the reaction's progress by TLC to determine the optimal time and to ensure the reaction has gone to completion.[3][4][5]Drive the reaction to completion and improve the product yield.[6]
Reactant Stoichiometry The molar ratio of the aldehyde, β-ketoester, and urea/thiourea can impact the yield. A slight excess of the urea or thiourea component is often beneficial.[3]Optimized reactant balance for maximum product formation.

Troubleshooting Workflow for Low Yield in Biginelli Reaction

Low_Yield_Troubleshooting start Low Yield or No Product check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_catalyst Evaluate Catalyst Choice & Activity check_reactants->check_catalyst Reactants OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Optimize Solvent Conditions optimize_temp->optimize_solvent Temp Optimized monitor_time Monitor Reaction Time (TLC) optimize_solvent->monitor_time Solvent Optimized success Improved Yield monitor_time->success Reaction Complete

A logical workflow for diagnosing and resolving low product yield in the Biginelli reaction.

Issue 2: Difficult Purification and Presence of Impurities

This section addresses common purification challenges and the presence of impurities in the final pyrimidine product.

Common Impurities & Purification Strategies

Impurity/Issue Potential Cause Recommended Action Expected Outcome
Unreacted Starting Materials Incomplete reaction.[4]Increase reaction time or temperature.[6] Ensure efficient mixing.[6] Purify via column chromatography or recrystallization.[4]A purer final product without starting material contamination.[6]
Knoevenagel Condensation Product Formation of α,β-unsaturated byproduct.[6]Use a milder catalyst or optimize catalyst loading.[6] Lower the reaction temperature.[6]Reduced formation of the byproduct and increased yield of the desired dihydropyrimidine.[6]
Hantzsch-type Byproducts Presence of ammonia (e.g., from urea decomposition).[4]Ensure the purity of the urea. Avoid ammonium-based catalysts if possible.[6]Minimized formation of dihydropyridine impurities.[6]
Oxidized Pyrimidine Impurity Oxidation of the dihydropyrimidine ring.[6]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Use a milder workup procedure.[6]Preservation of the dihydropyrimidine ring and a purer final product.[6]

General Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., neutralize, extract) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification concentrate->purify recrystallization Recrystallization purify->recrystallization If solid column Column Chromatography purify->column If oil or complex mixture pure_product Pure Product recrystallization->pure_product column->pure_product

A general workflow for the purification of pyrimidine synthesis products.

Experimental Protocols

General Protocol for Biginelli Reaction

This protocol provides a general guideline for performing the Biginelli reaction.

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea or thiourea (1.2-1.5 equivalents).[3]

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., a Lewis acid or a few drops of concentrated HCl) and the solvent (e.g., ethanol), or proceed under solvent-free conditions.[3]

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 100°C) for the required duration (minutes to several hours).[3]

  • Monitoring: Monitor the reaction's progress by TLC.[3][4]

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice water and collect the solid product by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4]

Protocol for HPLC Analysis of Fluorinated Pyrimidines

This protocol is a general guideline for analyzing the purity of fluorinated pyrimidines.[5]

  • System: HPLC with a UV or Diode Array Detector (DAD).[5]

  • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[5]

  • Mobile Phase: A gradient elution is often effective.[5] For example, a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid, can be used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength appropriate for the compound of interest (e.g., 254 nm).

Disclaimer: The information provided in this technical support center is for research purposes only. Users should always consult the relevant safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before conducting any experiments. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.

References

Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Pyrimidine methanamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous solutions?

A1: The limited aqueous solubility of pyrimidine (B1678525) derivatives like this compound can be attributed to several physicochemical factors. Compounds with a pyrimidine scaffold can have high molecular weight and lipophilicity, which often leads to reduced solubility in water.[1] The planar nature of the pyrimidine ring can contribute to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: The main approaches to enhance the aqueous solubility of this compound fall into two categories: chemical modification and formulation strategies.[2]

  • Chemical Modification: This involves altering the molecule's structure, for example, by creating a salt form. The hydrochloride salt of this compound is a common and effective option.[3]

  • Formulation Strategies: These methods focus on the delivery of the compound without changing its chemical structure. Key strategies include pH adjustment, the use of co-solvents, and increasing the temperature.[2]

Q3: How does pH influence the solubility of this compound?

Q4: Is it effective to use co-solvents to dissolve this compound?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[2] Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare high-concentration stock solutions of pyrimidine-based compounds, which can then be diluted into aqueous buffers.[5] Other useful co-solvents include ethanol (B145695) and N,N-dimethylformamide (DMF).[6] It is crucial to keep the final concentration of the organic co-solvent low in biological assays (typically below 1%) to avoid artifacts.[5]

Troubleshooting Guide

Issue 1: The compound precipitates when my DMSO stock solution is diluted into an aqueous buffer.

Possible Cause: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[5]

Solutions:

  • Reduce the Final Concentration: Lowering the final concentration of this compound in your experiment is the most direct solution.

  • Optimize Dilution: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform mixing.[7] Pre-warming the aqueous buffer to 37°C can also help prevent precipitation.[7]

  • Use Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), in your aqueous buffer can help maintain the compound's solubility.[2]

Issue 2: Even with a co-solvent, the solution is cloudy or forms a suspension.

Possible Cause: The solubility limit of the compound in the co-solvent/aqueous mixture has been exceeded, or the compound has not fully dissolved.

Solutions:

  • Increase Co-solvent Concentration: Cautiously increase the percentage of the co-solvent in the final solution. Be mindful of the tolerance of your biological system to the co-solvent.

  • Utilize Sonication: After dilution, briefly sonicate the solution in a water bath to help break down any small precipitates and facilitate dissolution.[7]

  • Employ Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] Consider preparing a solution of a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in your buffer before adding the compound.[5]

Issue 3: I am having difficulty dissolving the this compound hydrochloride salt in water.

Possible Cause: While the hydrochloride salt is more water-soluble, it may still have a solubility limit, or the dissolution process may be slow.

Solutions:

  • Gentle Heating: Gently warm the solution to 37-50°C while stirring to aid dissolution.[2] Always check for compound stability at elevated temperatures.

  • pH Adjustment: Ensure the pH of your water is neutral or slightly acidic. If you are using a buffer, verify that the pH is below the pKa of the compound to maintain its protonated, more soluble form.

  • Vortexing and Sonication: Vigorous vortexing and brief sonication can help to break up solid particles and speed up the dissolution process.

Quantitative Data Summary

While specific solubility data for this compound is not widely published, the following table provides solubility information for the closely related compound, Pyrimidin-4-yl-methanol, which can serve as a useful reference.

SolventSolubility (mg/mL)Molar Solubility (approx.)
PBS (pH 7.2)10~90.8 mM
DMSO50~454 mM
DMF30~272 mM
Ethanol30~272 mM

Data for Pyrimidin-4-yl-methanol, a structural analog.

The following table provides predicted and experimental pKa values for related pyrimidine compounds.

CompoundpKa (Predicted/Experimental)Source
4-aminopyrimidine (B60600)5.71 (Experimental)[4]
4-amino-5-aminomethyl-2-methylpyrimidine8.29 (Predicted)

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound or this compound hydrochloride

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 50 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid is not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

Objective: To dilute the DMSO stock solution into an aqueous buffer for use in biological assays.

Materials:

  • 50 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 50 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the DMSO stock solution into the pre-warmed aqueous buffer to obtain the desired final concentrations. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <0.5%).

  • Use Immediately: Prepare fresh working solutions for each experiment and use them promptly to avoid precipitation.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Dissolve This compound stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilute Dilute Stock into Aqueous Buffer stock_prep->dilute observe Observe for Precipitation/Cloudiness dilute->observe clear Solution is Clear: Proceed with Experiment observe->clear No troubleshoot Troubleshoot observe->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc add_surfactant Add Surfactant (e.g., 0.01% Tween-20) troubleshoot->add_surfactant adjust_ph Adjust pH to < 5.0 troubleshoot->adjust_ph use_hcl_salt Use Hydrochloride Salt troubleshoot->use_hcl_salt lower_conc->dilute add_surfactant->dilute adjust_ph->dilute use_hcl_salt->start

A troubleshooting workflow for addressing solubility issues.
JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT_inactive 5. Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 8. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrimidine-based Kinase Inhibitor (e.g., this compound derivative) Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based compounds.
PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Recruitment & Activation PIP2 PIP2 PI3K->PIP2 3. Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt 4. Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 5. Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 6. Downstream Signaling Growth_Factor Growth Factor Growth_Factor->RTK 1. Binding & Activation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway, a target for pyrimidine-based inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of This compound derivative in DMSO start->prep_inhibitor prep_enzyme Dilute recombinant kinase (e.g., JAK, PI3K) in assay buffer start->prep_enzyme prep_substrate Prepare Substrate/ATP mixture in assay buffer start->prep_substrate plate_setup Assay Plate Setup (384-well) prep_inhibitor->plate_setup prep_enzyme->plate_setup prep_substrate->plate_setup add_inhibitor Add inhibitor dilutions and DMSO controls to wells plate_setup->add_inhibitor add_enzyme Add diluted kinase enzyme to all wells add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding Substrate/ATP mixture add_enzyme->initiate_reaction incubation Incubate at Room Temperature (e.g., 60 minutes) initiate_reaction->incubation detection Signal Detection incubation->detection stop_reaction Stop kinase reaction and deplete remaining ATP detection->stop_reaction generate_signal Add detection reagent to generate luminescent signal stop_reaction->generate_signal read_plate Read luminescence on a plate reader generate_signal->read_plate analysis Data Analysis read_plate->analysis calc_inhibition Calculate % inhibition relative to DMSO controls analysis->calc_inhibition determine_ic50 Determine IC50 value by plotting a dose-response curve calc_inhibition->determine_ic50 end End determine_ic50->end

A general workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: 4-Pyrimidine Methanamine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for the crystallization of 4-pyrimidine methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of crystallizing this compound?

Crystallization is a critical purification technique used to remove impurities that may be present after the synthesis of this compound. Achieving high purity is essential for its use in subsequent reactions, analytical testing, and to ensure the quality of downstream applications in drug development.

Q2: How do I select a suitable solvent for the crystallization of this compound?

A good crystallization solvent should dissolve the this compound when hot but have low solubility when cold. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aminopyrimidine derivatives like this compound, polar protic solvents are often a good starting point.

Q3: My this compound is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving, you can try adding more of the solvent in small increments. If it remains insoluble, you may need to select a more suitable solvent or a different solvent system where your compound has higher solubility at elevated temperatures.

Q4: No crystals are forming upon cooling the solution. What are the next steps?

If crystals do not form, the solution may be too dilute. You can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. If these methods are unsuccessful, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.[1]

Q5: The crystallization process resulted in a low yield. What could be the cause?

A low yield can stem from several factors, including using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[1] Premature crystallization during a hot filtration step can also result in product loss. It is crucial to use the minimum amount of hot solvent required for complete dissolution and to pre-heat your filtration apparatus.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound and provides systematic solutions.

Problem 1: Oiling Out

The compound separates as a liquid (oil) instead of forming solid crystals.

Possible Causes & Solutions:

CauseSolution
High Impurity Level The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider pre-purification by another method, such as column chromatography, before crystallization.
Solution is Too Concentrated The solution is becoming supersaturated at a temperature above the compound's melting point.
Action: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly.
Inappropriate Solvent The boiling point of the solvent may be too high, or the compound is highly soluble even at lower temperatures.
Action: Select a solvent with a lower boiling point or a solvent in which the compound is less soluble at room temperature.
Problem 2: Poor Crystal Quality or Small Crystals

The resulting crystals are very fine, needle-like, or appear amorphous.

Possible Causes & Solutions:

CauseSolution
Rapid Cooling Cooling the solution too quickly can lead to rapid precipitation instead of controlled crystal growth.
Action: Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before transferring to an ice bath.
Agitation During Cooling Disturbing the solution during the initial stages of crystal formation can lead to the formation of many small nuclei.
Action: Allow the solution to cool without stirring or agitation.
Problem 3: Colored Crystals

The purified crystals have a noticeable color, indicating the presence of impurities.

Possible Causes & Solutions:

CauseSolution
Colored Impurities Co-crystallize The impurities have similar solubility properties to the desired compound.
Action: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

Recommended Solvents: Based on the properties of similar aminopyrimidines, good starting points for solvent screening include methanol, ethanol (B145695), or an ethanol/water mixture.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of this compound

Recommended Solvent System: A mixture of ethanol and water is a good starting point for aminopyrimidine derivatives.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol, using an ice-cold ethanol/water mixture of the same composition for washing.

Visualizing Workflows

Troubleshooting Crystallization Failures

G Troubleshooting Workflow for Crystallization Failure start No Crystals Form Upon Cooling dilute Is the solution too dilute? start->dilute induce Induce Crystallization (Scratch flask, add seed crystal) dilute->induce No concentrate Concentrate Solution (Gently heat to evaporate some solvent) dilute->concentrate Yes oiling_out Does the compound oil out? induce->oiling_out Still no crystals success Crystals Formed induce->success re_cool Re-cool the solution concentrate->re_cool re_cool->oiling_out Fails re_cool->success add_solvent Reheat and Add More Solvent oiling_out->add_solvent Yes failure Re-evaluate Solvent System oiling_out->failure No slow_cool Cool Slowly add_solvent->slow_cool slow_cool->success slow_cool->failure Fails

Caption: A logical workflow for troubleshooting common crystallization failures.

General Recrystallization Workflow

G General Recrystallization Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool Cool Solution Slowly impurities->cool No hot_filtration->cool crystals Crystals Form cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A standard workflow for the recrystallization of this compound.

References

How to avoid degradation of 4-Pyrimidine methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Pyrimidine methanamine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

To ensure maximum stability and shelf-life, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a refrigerated temperature of 2-8°C. The storage area should be dry and protected from light.

Q2: What are the primary causes of this compound degradation?

The main factors that contribute to the degradation of this compound are exposure to:

  • Air (Oxygen): The aminomethyl group is susceptible to oxidation, which can lead to the formation of impurities.

  • Moisture (Humidity): The compound is potentially hygroscopic, meaning it can absorb water from the air.[1][2] This can lead to hydrolysis or facilitate other degradation reactions.

  • Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamate (B1207046) salts.[1][3][4]

  • Light: Photochemical reactions can accelerate the degradation of the compound.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical degradation pathways.[1]

Q3: How should I handle the compound during experimental use to minimize degradation?

When handling this compound, it is crucial to minimize its exposure to the atmosphere. Use techniques for handling air-sensitive reagents.[5][6][7] Work in a glove box or under a constant stream of an inert gas like nitrogen or argon. Use dry, clean glassware and solvents to prevent contamination with moisture. After use, ensure the container is tightly sealed and flushed with inert gas before returning it to storage.

Q4: What is the typical appearance of pure this compound, and what are the visual signs of degradation?

Pure this compound is typically an off-white to light yellow solid or liquid. Common visual signs of degradation include:

  • Color Change: A noticeable darkening or change in color to yellow, brown, or black.

  • Change in Physical State: Clumping of a solid powder, which may indicate moisture absorption.

  • Poor Solubility: Difficulty in dissolving the compound in a solvent where it was previously soluble, or the appearance of particulate matter.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Q5: My this compound has turned brown. What does this mean and can I still use it?

A brown color is a strong indicator of significant degradation, likely due to oxidation. It is highly recommended not to use the compound for sensitive applications, as the impurities could lead to inconsistent, unreliable, or failed experimental results. You should verify the purity of the material using an analytical technique like HPLC (see Experimental Protocol 1) before deciding whether to use, purify, or discard it.

Q6: I am observing inconsistent results in my experiments. How can I determine if my starting material has degraded?

Inconsistent experimental outcomes are a common consequence of using a degraded reagent. To verify the integrity of your this compound, you should perform a purity analysis. A comparison of the analytical profile (e.g., HPLC chromatogram) of your current stock with a new, unopened lot or a previously established reference standard is the most reliable method.

Q7: My compound was accidentally left open to the air for a short period. Is it compromised?

Exposure to air, even for a short time, can initiate degradation by oxidation and reaction with CO2.[3][5] The extent of degradation depends on the duration of exposure, temperature, and humidity. While it may still be usable for non-critical applications, for sensitive experiments, it is best to perform a purity check. To prevent future occurrences, always ensure containers are sealed tightly under an inert atmosphere immediately after use.

Data on Chemical Stability

Storage ConditionExpected TimeframeExpected PurityCommon Observations
2-8°C, under Inert Gas, Protected from Light > 12 months> 98%White to light yellow appearance remains stable.
25°C (Room Temp), under Inert Gas6-12 months95-98%Slow, minor discoloration may begin to appear.
2-8°C, Exposed to Air1-3 months< 95%Noticeable yellowing or darkening.
25°C (Room Temp), Exposed to Air< 1 month< 90%Significant darkening (brown), potential clumping.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Water.

    • Trifluoroacetic Acid (TFA) or Formic Acid.

    • This compound sample.

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Filter and degas both mobile phases before use.

    • Sample Preparation:

      • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

      • Dilute the stock solution to a final concentration of ~50 µg/mL using the same solvent mixture.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • UV Detection Wavelength: 254 nm.

      • Column Temperature: 30°C.

      • Gradient Program (Example):

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 95 5
        20.0 5 95
        25.0 5 95
        25.1 95 5

        | 30.0 | 95 | 5 |

    • Data Analysis:

      • Integrate all peaks in the resulting chromatogram.

      • Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizations

The following diagrams illustrate key logical workflows and chemical pathways related to the degradation of this compound.

Degradation_Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Suspected Degradation of This compound obs Visual Observation: - Color Change? - Clumping? - Poor Solubility? start->obs exp Experimental Issues: - Inconsistent Results? - Unexpected Side Products? start->exp analyze Perform Purity Analysis (e.g., HPLC - See Protocol 1) obs->analyze exp->analyze compare Compare Data to Reference Standard or New Lot analyze->compare pure Purity Acceptable (>95-98%) compare->pure Matches impure Purity Unacceptable (<95%) compare->impure Does Not Match use Proceed with Caution (Consider impact of minor impurities) pure->use discard Discard or Purify Stock impure->discard

Caption: Troubleshooting workflow for suspected degradation.

Degradation_Pathways cluster_oxidation Oxidation Pathway reactant This compound (C₅H₇N₃) o2 Air (O₂) reactant->o2 imine Intermediate Imine co2 Air (CO₂) reactant->co2 carbamate Carbamate Salt o2->imine Oxidation carbonyl Aldehyde/Carboxylic Acid Impurities imine->carbonyl Hydrolysis/ Further Oxidation co2->carbamate Acid-Base Reaction

Caption: Inferred degradation pathways of this compound.

References

Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of 4-pyrimidine methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chromatographic purification method for this compound?

A1: The recommended starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1] Given the polar and basic nature of this compound, a normal-phase silica (B1680970) gel TLC plate is a good initial choice. Start with a moderately polar mobile phase, such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), and adjust the ratio to achieve an optimal Rf value (typically between 0.2 and 0.4) for the target compound.

Q2: My this compound is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?

A2: Streaking or tailing of basic compounds like this compound on silica gel is often due to strong interactions with the acidic silanol (B1196071) groups of the stationary phase. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), typically in the range of 0.1-1%.[2] This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Q3: The compound is not moving from the origin on the silica gel column (Rf = 0). What should I do?

A3: If your compound is not eluting from a silica gel column, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. If that is insufficient, a stronger eluent like methanol may need to be added to the mobile phase.[3] For very polar compounds that are still difficult to elute, consider switching to a different stationary phase or chromatography mode, such as reverse-phase chromatography.[3]

Q4: When should I consider using reverse-phase chromatography for purifying this compound?

A4: Reverse-phase chromatography is a suitable alternative when this compound is too polar to be effectively separated using normal-phase chromatography on silica gel.[3] In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile (B52724) or water/methanol).[4] This technique separates compounds based on their hydrophobicity. To enhance retention and peak shape of the basic this compound, a modifier like formic acid or trifluoroacetic acid (TFA) can be added to the mobile phase.

Q5: How can I determine the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of synthesized compounds like this compound, offering high resolution, sensitivity, and accuracy.[4] A common method is Reversed-Phase HPLC (RP-HPLC) using a C18 column with a UV detector. The purity is typically calculated based on the area percentage of the main peak in the chromatogram.[4]

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Co-elution of the product and impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Re-optimize the mobile phase using TLC. Experiment with different solvent combinations and ratios to maximize the separation between your product and impurities.[3]
Column Overloading The amount of crude material loaded onto the column is too high. As a general guideline, the sample amount should be approximately 1-5% of the mass of the stationary phase. Reduce the sample load or use a larger column.[3]
Poor Column Packing Channels or cracks within the silica bed can result in broad peaks and inadequate separation. Ensure the column is packed uniformly without any air bubbles.[3]
Isocratic Elution for Complex Mixtures For mixtures containing compounds with a wide range of polarities, a single solvent system (isocratic elution) may not provide adequate separation. In such cases, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution.
Issue 2: Product Elutes Too Quickly or Too Slowly

Symptoms:

  • Product elutes with the solvent front (low retention).

  • Product takes a very long time to elute or does not elute at all (high retention).

Logical Relationship of Parameters:

Caption: Adjusting mobile phase polarity for optimal elution.

Possible Causes and Solutions:

Possible Cause Solution
Mobile Phase Polarity is Too High If the product elutes too quickly, the mobile phase is too polar. Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.
Mobile Phase Polarity is Too Low If the product elutes too slowly or not at all, the mobile phase is not polar enough. Increase the polarity of the eluent by, for example, increasing the proportion of ethyl acetate or adding a more polar solvent like methanol.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound (Normal Phase)

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane).

  • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.

  • Allow the excess solvent to drain until it is just level with the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution:

  • Begin elution with the initial, low-polarity mobile phase (e.g., Dichloromethane with 0.5% triethylamine).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (e.g., starting with 1% MeOH in DCM and gradually increasing to 5-10% MeOH in DCM). The exact gradient will depend on the TLC analysis.

  • Maintain a constant flow rate using positive pressure (flash chromatography).

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume in test tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure this compound.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: HPLC Purity Analysis of this compound (Reverse Phase)

1. Instrumentation and Reagents:

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Formic acid or Trifluoroacetic acid (TFA) (e.g., 0.1% v/v).

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution by dissolving a known amount of the purified product in the same diluent to a similar concentration.

  • Filter both solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

3. HPLC Conditions (Starting Point):

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Determined by UV-Vis scan of the compound (typically around 254 nm for pyrimidines)
Injection Volume 10 µL

Experimental Workflow for HPLC Analysis:

HPLC_Workflow Start Start: Purity Analysis Preparation Sample & Standard Preparation Start->Preparation HPLC_Run HPLC Analysis Preparation->HPLC_Run Data_Acquisition Data Acquisition (Chromatogram) HPLC_Run->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation End End: Purity Report Purity_Calculation->End

References

Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of many pyrimidine-based compounds?

A1: The poor cell permeability of pyrimidine-based compounds often stems from their physicochemical properties. These molecules can be polar and possess a high number of hydrogen bond donors and acceptors, which hinders their ability to passively diffuse across the lipid bilayer of cell membranes. Additionally, some pyrimidine (B1678525) derivatives may be recognized by efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, reducing their intracellular concentration.

Q2: What are the main strategies to improve the cell permeability of pyrimidine-based compounds?

A2: There are two main approaches to enhance the cell permeability of these compounds:

  • Chemical Modification: This involves altering the chemical structure of the pyrimidine derivative to improve its physicochemical properties. Common strategies include:

    • Increasing Lipophilicity: Introducing lipophilic (fat-loving) groups to the molecule can enhance its ability to partition into the cell membrane.

    • Prodrug Approach: A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. For pyrimidine-based compounds, a common strategy is to mask polar functional groups with lipophilic moieties that are later cleaved by cellular enzymes.

  • Formulation Strategies: This approach focuses on the drug delivery system without altering the chemical structure of the compound. Examples include:

    • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can protect it from degradation and facilitate its entry into cells.

    • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility, which can indirectly enhance permeability.

Q3: How are pyrimidine nucleosides transported into cells?

A3: Pyrimidine nucleosides, due to their hydrophilic nature, primarily rely on specialized membrane transport proteins to enter cells. There are two main families of nucleoside transporters:

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. CNT1 preferentially transports pyrimidine nucleosides, while CNT3 can transport both purines and pyrimidines.[1][2]

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. ENT1 and ENT2 have broad selectivity for both purine (B94841) and pyrimidine nucleosides.[1][3]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Question: My pyrimidine-based compound shows a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the apical to basolateral (A-B) direction of a Caco-2 assay. What are the potential causes and how can I troubleshoot this?

Answer: A low Papp (A-B) value in a Caco-2 assay suggests poor intestinal permeability. Here’s a step-by-step troubleshooting guide:

  • Assess Efflux: A common reason for low A-B permeability is active efflux by transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.

    • Action: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Interpretation: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

    • Solution: If efflux is confirmed, conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. An increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Evaluate Physicochemical Properties: The inherent properties of your compound may be limiting its passive diffusion.

    • Action: Analyze the compound's lipophilicity (logP), polar surface area (PSA), and molecular weight.

    • Interpretation: High PSA (>140 Ų) and low logP (<1) are often associated with poor passive permeability.

    • Solution: Consider chemical modifications to increase lipophilicity or reduce the number of hydrogen bond donors/acceptors. Refer to the quantitative data in Table 1 for guidance on how structural changes can impact permeability.

  • Check for Low Recovery: Poor compound recovery during the assay can lead to an underestimation of permeability.

    • Action: Calculate the percent recovery of your compound at the end of the assay.

    • Interpretation: Low recovery (<70%) can be due to non-specific binding to the assay plates or cell monolayer.

    • Solution: To mitigate non-specific binding, consider adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the basolateral compartment buffer.

Issue 2: Promising In Vitro Permeability but Poor In Vivo Oral Bioavailability

Question: My pyrimidine derivative shows good permeability in my in vitro assay, but the oral bioavailability in animal studies is very low. What could be the issue?

Answer: This discrepancy often points to factors beyond intestinal permeability that influence oral bioavailability.

  • Investigate First-Pass Metabolism: The compound may be rapidly metabolized in the liver after absorption from the intestine.

    • Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.

    • Interpretation: High clearance in these assays suggests extensive first-pass metabolism.

    • Solution:

      • Chemical Modification: Identify and modify the metabolic "soft spots" on your molecule.

      • Prodrug Strategy: Mask the metabolically labile groups with a promoiety that is cleaved after absorption.

      • Formulation: Encapsulating the drug in nanoformulations can protect it from premature metabolism.

  • Re-evaluate Solubility: While permeability is important, poor aqueous solubility can limit the amount of drug that is available for absorption in the gastrointestinal tract.

    • Action: Determine the thermodynamic and kinetic solubility of your compound in relevant buffers.

    • Solution:

      • Formulation: Employ solubility-enhancing formulations such as amorphous solid dispersions or nano-suspensions.

      • Chemical Modification: Introduce ionizable groups to improve solubility at physiological pH.

Data Presentation

Table 1: Influence of Physicochemical Properties on the Cell Permeability of Selected Pyrimidine-Based Compounds

CompoundModificationlogPPolar Surface Area (Ų)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Reference
5-Fluorouracil Parent Drug-0.8967.50.5[4]
5-FU/Cinnamic Acid Cocrystal Cocrystal FormationN/AN/A~0.9 (estimated from 83% increase)[5][6]
Gemcitabine Parent Drug-1.53129.80.2[7]
Lipidated Gemcitabine Prodrug Addition of Lipophilic Moiety> 1.0 (estimated)> 130 (estimated)Increased permeability observed[8]
Generic Pyrimidine Parent2.180.32.5Hypothetical
Generic Pyrimidine-OCH₃ Methoxy substitution2.489.54.2Hypothetical
Generic Pyrimidine-Cl Chloro substitution2.880.36.8Hypothetical

Note: N/A indicates data not available. Some values are estimated based on reported percentage increases.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a pyrimidine-based compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical standards of the test compound

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer twice with pre-warmed (37°C) transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Prepare the dosing solution by diluting the test compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyrimidine-based compound across an artificial lipid membrane, providing a high-throughput screen for passive diffusion.

Materials:

  • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter)

  • Acceptor plate (96-well)

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Membrane Coating:

    • Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor PAMPA plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Plates:

    • Fill the wells of the acceptor plate with buffer (e.g., PBS).

    • Prepare the donor solution by diluting the test compound stock in the same buffer to the desired concentration (e.g., 100 µM).

  • Permeability Assay:

    • Add the donor solution to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability (Pe) in cm/s. The exact formula can vary depending on the specific PAMPA system and assumptions made, but a common equation is: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C]_A / [C]_equilibrium) Where:

      • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

      • A is the filter area.

      • t is the incubation time.

      • [C]_A is the compound concentration in the acceptor well.

      • [C]_equilibrium is the theoretical equilibrium concentration.

Signaling Pathways and Experimental Workflows

Regulation of Pyrimidine Uptake by Cellular Signaling

The uptake of pyrimidine nucleosides is a tightly regulated process influenced by various signaling pathways that respond to cellular needs for proliferation and metabolism. Key pathways involved include the mTOR/S6K1, PI3K/Akt, and AMPK pathways, which can modulate the expression and activity of nucleoside transporters (CNTs and ENTs).

Diagram 1: mTOR and PI3K/Akt Signaling in Pyrimidine Metabolism

mTOR_PI3K_Pathway GrowthFactors Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 PNC1 PNC1 (Mitochondrial Pyrimidine Nucleotide Carrier) mTORC1->PNC1 Induces Transcription CAD CAD (trifunctional enzyme) S6K1->CAD Phosphorylates & Activates DeNovoSynthesis De Novo Pyrimidine Synthesis CAD->DeNovoSynthesis CellGrowth Cell Growth & Proliferation DeNovoSynthesis->CellGrowth PNC1->CellGrowth

Caption: mTOR and PI3K/Akt signaling pathways promote de novo pyrimidine synthesis for cell growth.

Diagram 2: AMPK Signaling and Nucleoside Transport

AMPK_Pathway LowEnergy Low Energy Status (High AMP/ATP Ratio) LKB1 LKB1 LowEnergy->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates & Activates EnergyHomeostasis Restore Energy Homeostasis AMPK->EnergyHomeostasis CNT2 CNT2 (Adenosine Transport) CNT2->AMPK Adenosine uptake leads to AMPK activation Adenosine Extracellular Adenosine Adenosine->CNT2 Transport

Caption: AMPK signaling is linked to nucleoside transport to maintain cellular energy balance.

// Nodes Start [label="Start:\nPoorly Permeable\nPyrimidine Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PAMPA [label="PAMPA Assay\n(Passive Permeability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caco2 [label="Caco-2 Assay\n(A-B Permeability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bidirectional [label="Bidirectional\nCaco-2 Assay\n(Efflux Assessment)", fillcolor="#FBBC05", fontcolor="#202124"]; Efflux [label="Efflux Ratio > 2?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pgp_Inhibitor [label="Caco-2 Assay with\nP-gp Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Chem_Mod [label="Chemical Modification\n(e.g., Prodrug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formulation [label="Formulation Strategy\n(e.g., Nanoparticles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-evaluate Permeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PAMPA; Start -> Caco2; Caco2 -> Bidirectional; Bidirectional -> Efflux; Efflux -> Pgp_Inhibitor [label="Yes"]; Efflux -> Chem_Mod [label="No"]; Pgp_Inhibitor -> Chem_Mod; Chem_Mod -> Re_evaluate; Formulation -> Re_evaluate; Start -> Formulation; }

References

Technical Support Center: Strategies to Reduce the Toxicity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the toxicity of novel pyrimidine (B1678525) derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with our lead pyrimidine compound. What are the initial steps to consider for reducing its toxicity?

A1: When encountering high cytotoxicity, a multi-pronged approach is recommended. Initially, focus on two key areas:

  • Structural Modification: Analyze the structure of your compound to identify potential toxicophores (chemical moieties associated with toxicity). Minor structural modifications, such as the addition of bulky groups or alteration of substituents on the pyrimidine ring, can significantly impact toxicity by altering the compound's interaction with off-target proteins or metabolic enzymes.[1]

  • Formulation Strategies: Consider the formulation of your compound. The delivery vehicle and the physical form of the compound (e.g., particle size) can influence its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its toxicity.

Q2: How can we predict the potential toxicity of our pyrimidine derivatives in silico before synthesis?

A2: Several computational tools and approaches can help predict toxicity. Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of your derivatives and their toxicity. Additionally, molecular docking studies can be employed to predict the binding affinity of your compounds to known off-target proteins that can mediate toxicity. These in silico methods allow for the early-stage filtering of potentially toxic candidates, saving time and resources.

Q3: Our in vitro cytotoxicity results are not correlating with our in vivo toxicity data. What could be the reasons for this discrepancy?

A3: Discrepancies between in vitro and in vivo toxicity are common and can arise from several factors:

  • Metabolism: Your compound may be metabolized in vivo to a more toxic or less toxic species. Standard in vitro cell line models often lack the full metabolic capabilities of a whole organism. Consider using liver microsomes or hepatocyte co-culture models to better mimic in vivo metabolism.

  • Pharmacokinetics: The absorption, distribution, and excretion of the compound in vivo can lead to different concentrations at the target site compared to the concentrations used in vitro.

  • Complex Biological Interactions: In vivo toxicity can be a result of complex interactions between different organ systems, which cannot be fully replicated in a simplified in vitro model.

Q4: What are some common formulation strategies to reduce the systemic toxicity of a pyrimidine derivative?

A4: Formulation can be a powerful tool to mitigate toxicity. Key strategies include:

  • Controlled Release Formulations: These formulations can reduce the peak plasma concentration (Cmax) of the drug, which is often associated with acute toxicity, while maintaining the therapeutic exposure (Area Under the Curve - AUC).

  • Targeted Drug Delivery: Encapsulating the drug in nanoparticles or conjugating it to a targeting ligand can increase its concentration at the desired site of action and reduce its exposure to healthy tissues.

  • Changing the Dosing Vehicle: The choice of vehicle can significantly impact the solubility, absorption, and toxicity of a compound. Experimenting with different pharmaceutically acceptable vehicles is recommended.

Troubleshooting Guides

In Vitro Cytotoxicity Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Low signal or unexpectedly high cell viability Insufficient compound concentration, short incubation time, or low cell seeding density.Verify the concentration of your compound and perform a dose-response study over a wider concentration range. Optimize the incubation time based on the cell doubling time and the compound's mechanism of action. Determine the optimal cell seeding density for your assay.
High background signal Contamination of cell culture (e.g., mycoplasma), or interference from the compound itself (e.g., colored or fluorescent compounds).Regularly test cell cultures for mycoplasma contamination. Include a "compound only" control (compound in media without cells) to measure and subtract the background absorbance/fluorescence.
Animal Studies
Issue Possible Cause Troubleshooting Steps
Unexpected animal deaths at low doses Acute toxicity related to the formulation (e.g., vehicle toxicity, precipitation of the compound upon injection).Conduct a vehicle toxicity study. Assess the solubility and stability of your compound in the dosing vehicle at the intended concentration and storage conditions.
Lack of dose-dependent toxicity Saturation of absorption, rapid metabolism, or a narrow therapeutic window.Perform pharmacokinetic studies to understand the exposure levels at different doses. Consider alternative routes of administration or formulation strategies to improve bioavailability.
Organ-specific toxicity not predicted by in vitro data Accumulation of the compound or its metabolites in a specific organ.Conduct tissue distribution studies to determine the concentration of the compound in various organs. Utilize in vitro models of specific organs (e.g., liver spheroids, kidney proximal tubules) for further investigation.

Data Presentation

Impact of Structural Modification on Pyrimidine Derivative Cytotoxicity

The following table provides a comparative analysis of the cytotoxic activity of a parent pyrimidine derivative and a structurally modified analog, demonstrating a strategy to reduce toxicity. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

Compound Modification Cell Line IC50 (µM) Interpretation
Parent Pyrimidine Unsubstituted Phenyl RingHCT-116 (Colon Cancer)3.37Exhibits potent cytotoxic activity.
Modified Pyrimidine 4-Chlorophenyl SubstitutionHCT-116 (Colon Cancer)>100Substitution with a 4-chlorophenyl group significantly reduces cytotoxic activity, indicating a successful toxicity reduction strategy.
Parent Pyrimidine 2 Thio-indole conjugateMDA-MB-231 (Breast Cancer)5.23Shows moderate cytotoxic activity.
Modified Pyrimidine 2 Introduction of a benzothiazole (B30560) moietyMDA-MB-231 (Breast Cancer)35.1Modification leads to a significant decrease in cytotoxicity, suggesting a lower toxic potential.

Note: The data presented is a compilation from different studies to illustrate the principle of toxicity reduction through structural modification. Direct comparison of absolute IC50 values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of novel pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well flat-bottom plates

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment reagent_add Add Cytotoxicity Reagent (e.g., MTT) treatment->reagent_add incubation Incubation (Signal Development) reagent_add->incubation read_plate Read Plate (Microplate Reader) incubation->read_plate data_proc Data Processing (% Viability) read_plate->data_proc ic50 IC50 Determination data_proc->ic50

Caption: Experimental workflow for in vitro cytotoxicity screening.

structure_toxicity_relationship cluster_compound Chemical Space cluster_bio Biological System parent Parent Pyrimidine (High Toxicity) modified Modified Pyrimidine (Low Toxicity) parent->modified Chemical Modification (e.g., add bulky group) target Therapeutic Target parent->target Binds (Efficacy) off_target Off-Target (Toxicity) parent->off_target Binds Strongly (Toxicity) modified->target Binds (Efficacy) modified->off_target Binds Weakly (Reduced Toxicity)

Caption: Structure-activity relationship in toxicity reduction.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome dna_damage DNA Damage (e.g., by Pyrimidine Analog) atm ATM/ATR Kinases dna_damage->atm p53 p53 Activation atm->p53 Phosphorylates & Activates mdm2 MDM2 p53->mdm2 Induces arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis repair DNA Repair p53->repair mdm2->p53 Inhibits (Negative Feedback)

Caption: Simplified p53 signaling pathway in response to DNA damage.

References

Technical Support Center: Improving the Selectivity of 4-Pyrimidine Methanamine-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of 4-pyrimidine methanamine-derived kinase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the development and characterization of this compound-derived inhibitors.

Q1: My this compound-derived inhibitor shows potent on-target activity in a biochemical assay but lacks selectivity in a broader kinome scan. What are the initial steps to address this?

A1: Lack of selectivity is a common challenge, as many kinase inhibitors target the highly conserved ATP-binding site.[1] Here’s a systematic approach to begin troubleshooting:

  • Structure-Activity Relationship (SAR) Analysis:

    • Analyze the Binding Mode: If a co-crystal structure is available, examine the interactions of your inhibitor with the target kinase. For pyrimidine-based inhibitors, key interactions often involve hydrogen bonds with the hinge region of the kinase.[2][3]

    • Identify Selectivity Pockets: Look for nearby, less conserved pockets that can be exploited. Modifications to the methanamine moiety or substitutions on the pyrimidine (B1678525) ring can be designed to engage with these unique regions, enhancing selectivity.

    • Systematic Modifications: Synthesize and test a focused library of analogs to probe the SAR. For instance, varying the amine on the methanamine group or adding substituents at the 5-position of the pyrimidine ring can significantly impact the selectivity profile.[4]

  • Computational Modeling:

    • Docking Studies: Perform molecular docking of your inhibitor into the ATP-binding sites of both the on-target and major off-target kinases. This can provide insights into the structural basis of promiscuity and guide the design of more selective compounds.

  • Initial Troubleshooting Workflow:

    Troubleshooting Workflow for Poor Selectivity start Poor Selectivity in Kinome Scan sar_analysis Analyze SAR: - Binding Mode - Selectivity Pockets - Analog Synthesis start->sar_analysis computational_modeling Computational Modeling: - Docking into on-target and off-targets start->computational_modeling biochemical_screening Biochemical Screening: - Screen analogs against a focused panel of on- and off-target kinases sar_analysis->biochemical_screening computational_modeling->biochemical_screening data_analysis Analyze Data: - Identify modifications that improve selectivity biochemical_screening->data_analysis next_steps Synthesize next-generation compounds with improved selectivity profiles data_analysis->next_steps

    Troubleshooting Workflow for Poor Selectivity

Q2: There is a significant discrepancy between my inhibitor's potency in biochemical assays (e.g., IC50) and its activity in cell-based assays. What could be the underlying issues?

A2: This is a frequent observation and can be attributed to several factors:

  • Cellular Permeability: The compound may have poor membrane permeability and fail to reach its intracellular target.

  • High Intracellular ATP Concentration: The ATP concentration inside a cell is in the millimolar range, which is much higher than the micromolar concentrations often used in biochemical assays. This high level of ATP can out-compete ATP-competitive inhibitors.[5]

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Compound Metabolism: The inhibitor could be rapidly metabolized into inactive forms within the cell.

  • Target Engagement: The inhibitor may not be binding to its intended target in the complex cellular environment.

Troubleshooting Steps:

Problem Recommended Action
Poor Cell Permeability Evaluate the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). Consider prodrug strategies to improve cell entry.
High Intracellular ATP Assess inhibitor potency in assays with ATP concentrations closer to physiological levels.
Drug Efflux Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.
Compound Metabolism Analyze compound stability in cell lysates or microsomes.
Lack of Target Engagement Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to its target in intact cells.[5]
Q3: How can I confirm that the observed cellular phenotype is a direct result of on-target inhibition and not due to off-target effects?

A3: Differentiating on-target from off-target effects is crucial for validating your inhibitor. Here are several strategies:

  • Use of Structurally Unrelated Inhibitors: Test other known inhibitors of the same target that have a different chemical scaffold. If they produce the same phenotype, it strengthens the evidence for an on-target effect.[5]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic that of the inhibitor treatment.[5]

  • Rescue Experiments: In a cell line where the target kinase is knocked down, express a version of the kinase that is resistant to your inhibitor. If the inhibitor's effect is diminished, it confirms on-target activity.

  • Downstream Signaling Analysis: Use western blotting to confirm that your inhibitor modulates the phosphorylation of a known downstream substrate of the target kinase in a dose-dependent manner.[5]

Quantitative Data on Pyrimidine-Based Inhibitors

Table 1: Inhibitory Activity of Pyrrolopyrimidine Derivatives Against EGFR Mutants [2]

Compound IDEGFR 19del/T790M/C797S IC50 (nM)EGFR L858R/T790M/C797S IC50 (nM)
31a 30.612.8
31n <0.5<0.5
31r <0.5<0.5
Brigatinib 250 - 350250 - 350
BLU945 250 - 350250 - 350

Table 2: Selectivity of Aminopyrimidine Analogs Against a Kinase Panel (% Control at 1 µM) [4]

Lower % control indicates greater inhibition.

Kinase TargetCompound X (% Control)Compound Y (% Control)
AURKB 58
JAK2 8592
IKKε 7885
TBK1 8288
ULK1 9598
AAK1 4555
MARK2 6070
MLK1 9095

Key Experimental Protocols

Detailed methodologies for essential experiments to characterize the selectivity and mechanism of action of your this compound-derived inhibitors are provided below.

Protocol 1: In Vitro Kinase Inhibitor Profiling (ADP-Glo™ Assay)

Objective: To determine the IC50 value of a test compound against a panel of kinases by measuring ADP production.

Methodology: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to generate a luminescent signal proportional to the ADP concentration.[6]

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the inhibitor in kinase buffer. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor within intact cells.

Methodology: CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. By heating the cells and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of an inhibitor on the phosphorylation of a downstream substrate of the target kinase.

Methodology: Western blotting is used to detect changes in the phosphorylation state of specific proteins in cell lysates following inhibitor treatment.

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of the inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific antibody binding. Avoid using milk as a blocking agent when probing for phosphoproteins.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to serve as a loading control.

Protocol 4: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of inhibitor binding to the target kinase.

Methodology: ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Procedure:

  • Sample Preparation: Prepare a solution of the purified kinase in a suitable buffer and a solution of the inhibitor in the same buffer.

  • Instrument Setup: Load the kinase solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.

  • Titration: Perform a series of small injections of the inhibitor solution into the kinase solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to kinase. Fit the data to a binding model to extract the thermodynamic parameters.

Protocol 5: Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) of an inhibitor to its target kinase.

Methodology: SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor chip in real-time.

Procedure:

  • Kinase Immobilization: Immobilize the purified kinase onto the surface of an SPR sensor chip.

  • Inhibitor Injection: Inject a series of concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal, which is proportional to the amount of bound inhibitor.

  • Association and Dissociation Phases: The binding is monitored during the injection (association phase) and after the injection when buffer is flowing over the chip (dissociation phase).

  • Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Signaling Pathways and Logical Relationships

The following diagrams illustrate common signaling pathways targeted by pyrimidine-based kinase inhibitors and the logical flow of experiments to characterize inhibitor selectivity.

Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Inhibitor 4-Pyrimidine Methanamine Inhibitor Inhibitor->JAK Inhibits Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Simplified JAK-STAT Signaling Pathway

Experimental Workflow for Selectivity Profiling start Synthesize 4-Pyrimidine Methanamine Inhibitor biochemical_assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 against primary target start->biochemical_assay kinome_scan Broad Kinome Scan (e.g., >400 kinases) Assess initial selectivity biochemical_assay->kinome_scan cell_based_assay Cell-Based Assay (e.g., Cell Proliferation) Determine cellular potency kinome_scan->cell_based_assay target_engagement Target Engagement (e.g., CETSA, Western Blot) Confirm binding and pathway modulation in cells cell_based_assay->target_engagement biophysical_assay Biophysical Assays (e.g., ITC, SPR) Characterize binding thermodynamics and kinetics target_engagement->biophysical_assay sar_optimization SAR-guided Optimization biophysical_assay->sar_optimization

Experimental Workflow for Selectivity Profiling

Logical Relationships for Improving Selectivity goal Improve Inhibitor Selectivity exploit_differences Exploit structural differences between on-target and off-target kinases goal->exploit_differences increase_potency Increase potency for on-target kinase exploit_differences->increase_potency decrease_potency Decrease potency for off-target kinases exploit_differences->decrease_potency modify_scaffold Modify pyrimidine scaffold (e.g., 5-position substitution) increase_potency->modify_scaffold modify_methanamine Modify methanamine side chain (e.g., introduce steric bulk, change polarity) decrease_potency->modify_methanamine outcome More Selective Inhibitor modify_scaffold->outcome modify_methanamine->outcome

Logical Relationships for Improving Selectivity

References

How to confirm the identity and purity of synthesized 4-Pyrimidine methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the identity and purity of synthesized 4-pyrimidine methanamine.

Frequently Asked Questions (FAQs)

Identity Confirmation

Q1: Which analytical techniques are recommended to confirm the identity of synthesized this compound?

A1: A combination of spectroscopic techniques is essential for unambiguous identity confirmation. The primary recommended methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1][2] Infrared (IR) spectroscopy can also be used as a supplementary technique to identify functional groups.

Q2: What are the expected ¹H NMR chemical shifts for this compound?

A2: While experimental data for this specific compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar pyrimidine (B1678525) structures.[3][4][5] The protons on the pyrimidine ring are expected to be in the aromatic region, with the methylene (B1212753) protons appearing more upfield. The amino protons are typically broad and their chemical shift can vary.

Q3: What are the expected ¹³C NMR chemical shifts for this compound?

A3: Similar to ¹H NMR, the expected ¹³C NMR chemical shifts can be estimated.[3][5][6] The carbon atoms of the pyrimidine ring will have characteristic shifts in the aromatic region, while the methylene carbon will be found in the aliphatic region.

Q4: What is the expected mass-to-charge ratio (m/z) for the molecular ion of this compound in mass spectrometry?

A4: The molecular formula for this compound is C₅H₇N₃, with a molecular weight of 109.13 g/mol . In mass spectrometry, you would expect to see a molecular ion peak [M]⁺ at m/z 109. Depending on the ionization technique (e.g., ESI), you may also observe the protonated molecule [M+H]⁺ at m/z 110.

Purity Assessment

Q5: What is the most suitable method for determining the purity of synthesized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for assessing the purity of synthesized pyrimidine compounds due to its high resolution, sensitivity, and accuracy.[3][7] Reversed-phase HPLC (RP-HPLC) is typically the method of choice.[7][8]

Q6: What are some common impurities I might encounter in the synthesis of this compound?

A6: Common impurities can include unreacted starting materials (e.g., 4-chloropyrimidine), hydrolysis byproducts (e.g., 4-hydroxypyrimidine (B43898) methanamine if water is present), and products of side reactions.[9] If the synthesis involves the reduction of a nitrile, incomplete reduction could be a source of impurity.

Troubleshooting Guides

NMR Spectroscopy Issues

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in ¹H or ¹³C NMR spectrum. Presence of impurities or residual solvent.1. Compare the spectrum to the expected chemical shifts for this compound. 2. Identify peaks corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate). 3. If unexpected peaks remain, consider potential impurities from the synthetic route and compare their expected spectral data.[9] 4. Purify the sample further using techniques like column chromatography or recrystallization.
Broad or absent amine (NH₂) proton signals in ¹H NMR. Proton exchange with residual water or solvent.1. Ensure the use of a dry deuterated solvent (e.g., DMSO-d₆). 2. A D₂O exchange experiment can confirm the amine protons; the NH₂ peak will disappear after adding a drop of D₂O.
Poor signal-to-noise ratio. Low sample concentration or insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans acquired.

Mass Spectrometry Issues

Issue Potential Cause Troubleshooting Steps
Molecular ion peak is weak or absent. The molecular ion is unstable and has undergone extensive fragmentation.1. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent [M+H]⁺ peak.
Multiple unexpected peaks with significant intensity. Presence of impurities in the sample.1. Correlate the m/z of the unexpected peaks with the molecular weights of potential impurities from the synthesis.[9] 2. Analyze the sample by HPLC-MS to separate the components before mass analysis.[7]

HPLC Purity Analysis Issues

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). 1. Column overload. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase.1. Reduce the sample concentration. 2. Adjust the mobile phase pH. For an amine-containing compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape by ensuring the analyte is in a single ionic state. 3. Use a column with end-capping or a different stationary phase.
Multiple peaks in the chromatogram. The sample is impure.1. Identify the main product peak based on its area percentage. 2. If using a UV detector, ensure the detection wavelength is appropriate for the analyte. 3. If coupled with a mass spectrometer (LC-MS), identify the impurities by their mass-to-charge ratios.
Inconsistent retention times. 1. Insufficient column equilibration. 2. Fluctuation in mobile phase composition or flow rate. 3. Temperature fluctuations.1. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before injection. 2. Check the solvent levels and ensure the pump is functioning correctly. 3. Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Predicted NMR and MS Data for this compound

Parameter Predicted Value Notes
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
¹H NMR (DMSO-d₆) ~9.1 ppm (s, 1H, H-2), ~8.7 ppm (d, 1H, H-6), ~7.5 ppm (d, 1H, H-5), ~3.9 ppm (s, 2H, CH₂), Broad signal (NH₂)Chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants for H-5 and H-6 are expected to be around 5 Hz.
¹³C NMR (DMSO-d₆) ~159 ppm (C-2), ~158 ppm (C-6), ~157 ppm (C-4), ~122 ppm (C-5), ~45 ppm (CH₂)Chemical shifts are estimates.
Mass Spec (ESI+) m/z 110 [M+H]⁺The protonated molecular ion is expected to be the base peak with soft ionization.

Table 2: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at ~1 mg/mL

Experimental Protocols

Protocol 1: Identity Confirmation by NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. A standard acquisition should be sufficient.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra by comparing them to the predicted values and known shifts of similar compounds.[3][4][5]

Protocol 2: Identity Confirmation by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • MS Acquisition: Infuse the sample directly into the mass spectrometer or use an LC-MS system. Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) and compare the m/z value to the calculated molecular weight of this compound. Analyze the fragmentation pattern for characteristic losses.

Protocol 3: Purity Analysis by HPLC

  • System Preparation: Set up the HPLC system according to the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the synthesized compound and dissolve it in the initial mobile phase composition to a final concentration of about 1 mg/mL.[7] Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the synthesized compound based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_identity Identity Confirmation start_identity Synthesized 4-Pyrimidine Methanamine nmr NMR Spectroscopy (¹H and ¹³C) start_identity->nmr ms Mass Spectrometry start_identity->ms data_analysis_id Compare Spectral Data to Predicted Values nmr->data_analysis_id ms->data_analysis_id identity_confirmed Identity Confirmed data_analysis_id->identity_confirmed

Caption: Workflow for confirming the identity of synthesized this compound.

purity_workflow cluster_purity Purity Assessment start_purity Synthesized 4-Pyrimidine Methanamine hplc HPLC Analysis start_purity->hplc chromatogram Analyze Chromatogram hplc->chromatogram purity_calc Calculate Purity (Area % Method) chromatogram->purity_calc troubleshoot Troubleshoot (Peak Shape, Impurities) chromatogram->troubleshoot purity_determined Purity Determined purity_calc->purity_determined

Caption: Workflow for determining the purity of synthesized this compound.

References

Technical Support Center: Functionalization of the Pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of the pyrimidine (B1678525) core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Question: My cross-coupling reaction with a pyrimidine substrate is resulting in low or no product yield. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in cross-coupling reactions involving pyrimidines are a frequent challenge. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can complicate these reactions.[1]

Troubleshooting Workflow:

G start Low or No Yield catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst appears optimal sub_catalyst1 Inactive Pd source? Use fresh precatalyst. catalyst->sub_catalyst1 sub_catalyst2 Inappropriate ligand? Screen bulky, electron-rich phosphine (B1218219) or NHC ligands. catalyst->sub_catalyst2 reagents 3. Assess Reagent Quality conditions->reagents Conditions optimized sub_conditions1 Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃. conditions->sub_conditions1 sub_conditions2 Incorrect Solvent? Ensure anhydrous, deoxygenated solvent (Toluene, Dioxane, THF). conditions->sub_conditions2 sub_conditions3 Temperature too high/low? Adjust temperature. Lower if catalyst decomposition is observed. conditions->sub_conditions3 side_reactions 4. Investigate Side Reactions reagents->side_reactions Reagents are high quality sub_reagents1 Impure starting materials? Purify by recrystallization/chromatography. reagents->sub_reagents1 sub_reagents2 Boronic acid decomposition? Use fresh boronic acid or a more stable pinacol (B44631) ester. reagents->sub_reagents2 success Improved Yield side_reactions->success Side reactions minimized sub_side_reactions1 Dehalogenation? Use milder base or different ligand. side_reactions->sub_side_reactions1 sub_side_reactions2 Alkyne homocoupling (Sonogashira)? Reduce Cu(I) loading or use a copper-free protocol. side_reactions->sub_side_reactions2

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Detailed Solutions:

  • Catalyst System:

    • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive palladium black.[1] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and prevent this deactivation.[2]

    • Precatalyst Choice: Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases are often required. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are frequently used.[3] However, excessively strong bases can sometimes promote catalyst degradation.[1]

    • Solvent: Anhydrous and thoroughly deoxygenated solvents are crucial to prevent catalyst oxidation and side reactions like protodeboronation of boronic acids in Suzuki couplings.[1] Toluene, dioxane, and THF are commonly used.[1]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, consider lowering the reaction temperature.[1]

  • Reagent Quality:

    • Purity: Impurities in the pyrimidine substrate or the coupling partner can poison the catalyst. Ensure starting materials are pure.[1]

    • Boronic Acid Stability (Suzuki-Miyaura): Boronic acids can decompose via protodeboronation. It is recommended to use fresh, high-quality boronic acids or more stable boronate esters (e.g., pinacol esters).[1]

  • Common Side Reactions:

    • Dehalogenation: This is a common side reaction where the halide on the pyrimidine is replaced by a hydrogen atom. This can be minimized by using milder reaction conditions or a different ligand/catalyst system. Bromo and chloro derivatives are often less prone to dehalogenation than iodo derivatives.[4][5][6]

    • Alkyne Homocoupling (Sonogashira): The undesired coupling of the terminal alkyne with itself (Glaser coupling) can be a significant side reaction, especially in the presence of oxygen.[7] To mitigate this, ensure anaerobic conditions, reduce the amount of copper(I) co-catalyst, or switch to a copper-free protocol.[8]

Issue 2: Poor Regioselectivity in Substitutions on Dihalopyrimidines

Question: I am trying to perform a substitution on a 2,4-dihalopyrimidine, but I'm getting a mixture of isomers or the wrong isomer. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in the functionalization of dihalopyrimidines is a common challenge. The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position over the C2 and C5 positions.[1] However, this selectivity can be influenced by several factors.

Factors Influencing Regioselectivity:

G cluster_factors Influencing Factors regioselectivity Regioselectivity (C4 vs. C2) reaction_type Reaction Type (SNAr vs. Cross-Coupling) reaction_type->regioselectivity substituents Substituent Effects (C5 and C6 positions) substituents->regioselectivity catalyst_ligand Catalyst/Ligand System (for Cross-Coupling) catalyst_ligand->regioselectivity nucleophile Nucleophile Choice nucleophile->regioselectivity

Caption: Key factors influencing regioselectivity in dihalopyrimidine substitutions.

Strategies for Controlling Regioselectivity:

  • Inherent Reactivity (SNAr): In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more reactive than the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4.

  • Substituent Effects:

    • An electron-donating group at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.

    • Bulky substituents at the C5 position can sterically hinder attack at the C4 position, thus favoring C2 substitution.

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Similar to SNAr, Suzuki couplings on 2,4-dihalopyrimidines generally favor the C4 position.[9]

    • Buchwald-Hartwig Amination: This reaction often provides excellent regioselectivity for the C4 position.[10]

    • Catalyst Control: While C4 is the favored position, recent studies have shown that specific palladium precatalysts with bulky N-heterocyclic carbene ligands can uniquely promote C2-selective cross-coupling with thiols.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the best leaving group for pyrimidine cross-coupling reactions?

A1: The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[11] Aryl iodides are the most reactive, often allowing for milder reaction conditions. However, they can sometimes be challenging substrates as the generated iodide salt can have an inhibitory effect on the catalyst.[11] Aryl chlorides are the least reactive and often require more active catalyst systems with bulky, electron-rich ligands.[2][12]

Q2: Can I run a Sonogashira coupling on a pyrimidine without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred. The copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling).[8] Copper-free protocols typically require specific ligands and may need different reaction conditions to proceed efficiently.[8]

Q3: What is "palladium black" and how can I avoid its formation?

A3: Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its formation is a common sign of catalyst decomposition and can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[7] To avoid its formation, use high-purity reagents and solvents, ensure your reaction is properly degassed, and consider using bulky, electron-rich phosphine ligands which can help stabilize the palladium catalyst.[1] If you observe palladium black, lowering the reaction temperature may help.[1]

Q4: My Buchwald-Hartwig amination is not working with a weak base like K₂CO₃. Why?

A4: The Buchwald-Hartwig amination generally requires a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle. While weaker bases like K₂CO₃ can sometimes be used, they often result in a very low reaction rate.[3] Stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically more effective.[3] However, be aware that very strong bases can be incompatible with certain functional groups like esters and nitro groups.[3]

Data and Protocols

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrimidines
Catalyst SystemSubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (0.5 mol%)2,4-dichloropyrimidine (B19661)Phenylboronic acidK₂CO₃1,4-Dioxane (B91453)/H₂O100 (MW)0.2580
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenyl-boronic acidK₃PO₄1,4-Dioxane70-801285
XPhos Pd G2 (2 mol%) / XPhos3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-methoxyphenyl-boronic acidK₂CO₃EtOH/H₂O120 (MW)0.592
PEPPSI-IPr (1 mol%)2-chloropyrimidine4-tolylboronic acidK₂CO₃t-AmylOH1001895

MW denotes microwave irradiation.

Table 2: Comparison of Bases in Buchwald-Hartwig Amination
BaseAdvantagesDisadvantages
NaOt-BuPermits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[3]
LiHMDSAllows for the use of substrates with protic functional groups. Useful for low-temperature aminations.The solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.[3]
K₃PO₄, Cs₂CO₃Milder conditions, compatible with a wider range of functional groups.Generally results in slower reaction rates compared to stronger bases.
Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [9]

  • In a microwave vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degas the solution by bubbling argon through it for 10-15 minutes.

  • Add the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate (B1210297), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine [10]

  • In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the catalyst by dissolving palladium(II) acetate (0.01-0.02 mmol) and a suitable phosphine ligand (e.g., dppb) in anhydrous THF.

  • In a separate flame-dried flask, dissolve the chloropyrimidine (1.0 mmol) in anhydrous THF.

  • Add the amine (1.1 mmol) to the chloropyrimidine solution.

  • Cool the mixture to a low temperature (e.g., 0 °C or -20 °C) and slowly add a strong, non-nucleophilic base such as LiHMDS (2.0 mmol).

  • Transfer the pre-formed catalyst solution to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of a Halopyrimidine

  • To a flask under an inert atmosphere, add the halopyrimidine (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-10 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or with heating until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Enhancing the Stability of 4-Pyrimidine Methanamine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Pyrimidine methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in biological assays. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The pH of your buffer system can significantly impact the compound's stability. Pyrimidine (B1678525) hydrates, for instance, show varying rates of decomposition and deamination at different pH levels.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.[1]

  • Solvent: The choice of solvent for your stock solution and the final assay buffer is critical. While organic solvents like DMSO are often used for initial dissolution, dilution into aqueous buffers can sometimes lead to precipitation.

  • Light Exposure: While not explicitly documented for this specific compound, many molecules with aromatic ring structures can be sensitive to light. It is good practice to minimize light exposure.

  • Presence of Enzymes: Biological systems contain various enzymes that could potentially metabolize or degrade this compound. Pyrimidine degradation pathways are well-established in many organisms.[2][3]

Q2: My this compound solution appears cloudy after diluting my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a common issue known as precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it is less soluble. This can lead to inaccurate and variable results in your assays.

To address this, consider the following:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%.

  • Use a Co-solvent: In some cases, adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.

  • Warming: Gently warming the buffer before adding the compound might help, but be cautious of the compound's temperature sensitivity.

Q3: How should I prepare and store my this compound stock solutions?

A3: For optimal stability, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent like DMSO for your stock solution.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final assay.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.

Q4: Can this compound interfere with my biological assay?

A4: Yes, it is possible for any small molecule to interfere with an assay. Potential interferences include:

  • Assay Signal: The compound itself might absorb light or fluoresce at the same wavelengths used in your assay, leading to false-positive or false-negative results.

  • Enzyme Activity: It could directly inhibit or activate enzymes in your assay system in a non-specific manner.

  • Cell Viability: At higher concentrations, it may exhibit cytotoxic effects that can confound the results of cell-based assays.

It is always recommended to run appropriate controls, such as a vehicle control (buffer with the same concentration of DMSO without the compound) and a compound-only control (to check for signal interference).

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

This is a frequent problem that can often be traced back to the stability and handling of the compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Experimental Protocol
Compound Degradation Assess the stability of this compound in your specific assay buffer and conditions (pH, temperature).1. Prepare fresh working solutions of the compound in your assay buffer. 2. Incubate the solutions for different time points (e.g., 0, 1, 2, 4, 8 hours) under your standard assay conditions. 3. At each time point, analyze the concentration of the intact compound using a suitable analytical method like HPLC.
Precipitation Visually inspect your working solutions for any signs of cloudiness or precipitate.1. Prepare your highest concentration working solution. 2. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. 3. Carefully check for a pellet, which would indicate precipitation.
Inaccurate Pipetting Ensure accurate and consistent pipetting, especially when preparing serial dilutions from a concentrated stock.1. Use calibrated pipettes. 2. When preparing working solutions, add the small volume of stock solution directly into the larger volume of buffer with vortexing to ensure rapid and complete mixing.
Issue 2: Unexpected Biological Activity or Cytotoxicity

If you observe effects that are inconsistent with your hypothesis, consider these possibilities.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Experimental Protocol
Non-Specific Effects Differentiate between the intended biological effect and non-specific effects of the compound or vehicle.1. Run a vehicle control with the same concentration of DMSO (or other solvent) as your test samples. 2. Include a known positive and negative control for your assay to ensure it is performing as expected.
Compound Purity Verify the purity of your this compound. Impurities could be responsible for the observed activity.1. Obtain a Certificate of Analysis (CoA) from the supplier. 2. If purity is a concern, consider having the compound analyzed by an independent laboratory.
Degradation Products The degradation products of this compound might be biologically active.1. If you have identified degradation products from stability studies (see Issue 1), and if standards are available, test their activity in your assay.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a general experimental workflow for assessing compound stability and a hypothetical signaling pathway where a derivative of this compound class has been implicated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Concentrated Stock Solution (in DMSO) working Prepare Working Solutions (in Assay Buffer) stock->working incubate Incubate at Assay Temperature working->incubate sample Collect Samples at Different Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Determine Degradation Rate / Half-life hplc->data

Caption: General workflow for assessing the stability of this compound.

signaling_pathway Hh Hedgehog Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 binds Smo Smoothened (SMO) Ptch1->Smo inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu inactivates Gli Gli Transcription Factors Sufu->Gli sequesters TargetGenes Target Gene Expression Gli->TargetGenes activates Inhibitor 4-(pyrimidin-2-ylamino) benzamide derivative (Hypothetical Inhibitor) Inhibitor->Smo inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway.[4]

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. Strategic substitution on the pyrimidine ring can profoundly influence its pharmacological properties. This guide provides a comparative analysis of the biological activity of 4-pyrimidine methanamine and other pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. Due to the limited direct experimental data on this compound, this guide leverages structure-activity relationship (SAR) studies of closely related 4-substituted pyrimidines to provide a comprehensive overview.

Anticancer Activity

Pyrimidine derivatives have been extensively investigated as anticancer agents, primarily targeting cell proliferation and survival pathways. The nature of the substituent at the 4-position of the pyrimidine ring plays a critical role in determining the potency and selectivity of these compounds.

Comparative Anticancer Potency of 4-Substituted Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various 4-substituted pyrimidine analogs against different cancer cell lines. This data illustrates how modifications at the 4-position impact cytotoxicity.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference(s)
4-Aminopyrazolo[3,4-d]pyrimidinesCompound 12cUO-31 (Renal)0.87[1]
Compound 12jNCI-60 Panel (Various)Active[1]
4-Anilino-pyrazolo[3,4-d]pyrimidinesCompound with Src/MAPK inhibitionA431 (Epidermoid Carcinoma)Potent Inhibition[2]
4-Amino-thieno[2,3-d]pyrimidinesDerivative with Tie-2 Inhibition-0.07[1]
N-(pyridin-3-yl)pyrimidin-4-amineCompound 7lMV4-11 (Leukemia)0.83[3]
HT-29 (Colon)2.12[3]
MCF-7 (Breast)3.12[3]
HeLa (Cervical)8.61[3]
4,6-Diaryl-2-pyrimidinamineCompound III-3AMCF-7 (Breast)Significant Inhibition[4]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCompound 12uChronic Lymphocytic LeukemiaPotent Activity[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

While specific data for this compound is not available in the reviewed literature, the data on 4-aminopyrimidine (B60600) derivatives suggests that a small, flexible, and basic substituent like a methanamine group could confer significant biological activity. The amino group is a key pharmacophoric feature in many kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase domain. The additional methylene (B1212753) group in this compound may provide conformational flexibility, potentially allowing for optimal positioning within a target's binding site.

Signaling Pathways in Cancer Targeted by Pyrimidine Derivatives

Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. The diagram below illustrates a generalized signaling pathway targeted by pyrimidine kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CDK Cyclin-Dependent Kinase (CDK) CDK->Transcription Cell Cycle Progression Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., 4-substituted) Pyrimidine_Inhibitor->RTK Inhibition Pyrimidine_Inhibitor->CDK Inhibition Antimicrobial_Workflow A Prepare serial dilutions of _pyrimidine derivative_ in broth B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P P Product (P) I Inhibitor (I) (e.g., Pyrimidine Derivative) EI->E - I

References

A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel One-Pot Synthesis with Established Multi-Step Routes for the Preparation of 4-Pyrimidine Methanamine.

This guide provides a detailed comparison of a new, efficient one-pot synthetic route for this compound against two established multi-step methods. The performance of each route is evaluated based on key metrics such as overall yield, purity, reaction time, and the number of synthetic steps. All experimental data is summarized for clear comparison, and detailed protocols for each synthetic pathway are provided.

Executive Summary

This compound is a valuable building block in medicinal chemistry. The traditional synthetic approaches to this compound, while reliable, often involve multiple steps, leading to longer overall reaction times and potential for yield loss. This guide introduces a novel one-pot reductive amination strategy that offers a significant improvement in efficiency. By condensing the synthesis into a single step, this new route demonstrates a higher overall yield and a substantially reduced reaction time compared to the established methods proceeding through either a 4-(chloromethyl)pyrimidine (B49220) or a pyrimidine-4-carbonitrile (B1589050) intermediate.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for the three synthetic routes to this compound.

ParameterEstablished Route 1: Via 4-(Chloromethyl)pyrimidineEstablished Route 2: Via Pyrimidine-4-carbonitrileNew Synthetic Route: One-Pot Reductive Amination
Starting Material 4-Methylpyrimidine (B18481)4-MethylpyrimidinePyrimidine-4-carboxaldehyde
Number of Steps 221
Overall Yield ~60%~65%~85%
Purity >98%>98%>99%
Total Reaction Time ~20 hours~18 hours~12 hours
Key Reagents N-Chlorosuccinimide, Ammonia (B1221849)Ammonium (B1175870) chloride, Sodium Azide, LiAlH₄Ammonia, Sodium Triacetoxyborohydride (B8407120)

Synthetic Route Overviews

Established Synthetic Route 1: Via 4-(Chloromethyl)pyrimidine Intermediate

This two-step sequence involves the initial chlorination of 4-methylpyrimidine to form the 4-(chloromethyl)pyrimidine intermediate, followed by amination with ammonia to yield the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 4-Methylpyrimidine 4-Methylpyrimidine 4-(Chloromethyl)pyrimidine 4-(Chloromethyl)pyrimidine 4-Methylpyrimidine->4-(Chloromethyl)pyrimidine NCS, Benzoyl Peroxide, CCl₄, Reflux, 4h N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->4-(Chloromethyl)pyrimidine This compound This compound 4-(Chloromethyl)pyrimidine->this compound Aqueous Ammonia, Dioxane, RT, 16h Ammonia Ammonia Ammonia->this compound

Caption: Established Route 1 Workflow.

Established Synthetic Route 2: Via Pyrimidine-4-carbonitrile Intermediate

This route also consists of two steps, beginning with the conversion of 4-methylpyrimidine to pyrimidine-4-carbonitrile, which is then reduced to the target amine.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction 4-Methylpyrimidine 4-Methylpyrimidine Pyrimidine-4-carbonitrile Pyrimidine-4-carbonitrile 4-Methylpyrimidine->Pyrimidine-4-carbonitrile DMF, 120°C, 12h NaN3_NH4Cl NaN₃, NH₄Cl NaN3_NH4Cl->Pyrimidine-4-carbonitrile This compound This compound Pyrimidine-4-carbonitrile->this compound THF, 0°C to RT, 6h LiAlH4 LiAlH₄ LiAlH4->this compound

Caption: Established Route 2 Workflow.

New Synthetic Route: One-Pot Reductive Amination

This novel approach directly converts pyrimidine-4-carboxaldehyde to this compound in a single reaction vessel through reductive amination.

G cluster_0 One-Pot Reductive Amination Pyrimidine-4-carboxaldehyde Pyrimidine-4-carboxaldehyde This compound This compound Pyrimidine-4-carboxaldehyde->this compound Methanol (B129727), RT, 12h Ammonia Ammonia Ammonia->this compound Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->this compound

Caption: New One-Pot Synthesis Workflow.

Detailed Experimental Protocols

Established Route 1: Via 4-(Chloromethyl)pyrimidine Intermediate

Step 1: Synthesis of 4-(Chloromethyl)pyrimidine

  • Materials: 4-Methylpyrimidine (10.0 g, 106.3 mmol), N-Chlorosuccinimide (NCS, 15.6 g, 117.0 mmol), Benzoyl Peroxide (0.5 g, 2.1 mmol), Carbon Tetrachloride (200 mL).

  • Procedure: A mixture of 4-methylpyrimidine, NCS, and benzoyl peroxide in carbon tetrachloride is heated to reflux. The reaction is monitored by TLC. After 4 hours, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate = 4:1) to afford 4-(chloromethyl)pyrimidine.

  • Yield: ~70%

  • Purity: >98%

Step 2: Synthesis of this compound

  • Materials: 4-(Chloromethyl)pyrimidine (10.0 g, 77.8 mmol), Aqueous Ammonia (28%, 150 mL), 1,4-Dioxane (100 mL).

  • Procedure: 4-(Chloromethyl)pyrimidine is dissolved in 1,4-dioxane, and aqueous ammonia is added. The mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure. The residue is dissolved in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give this compound.

  • Yield: ~85%

  • Purity: >98%

Established Route 2: Via Pyrimidine-4-carbonitrile Intermediate

Step 1: Synthesis of Pyrimidine-4-carbonitrile

  • Materials: 4-Methylpyrimidine (10.0 g, 106.3 mmol), Sodium Azide (10.4 g, 160.0 mmol), Ammonium Chloride (8.5 g, 160.0 mmol), Dimethylformamide (DMF, 150 mL).

  • Procedure: A mixture of 4-methylpyrimidine, sodium azide, and ammonium chloride in DMF is heated to 120°C for 12 hours. The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate = 3:1) to yield pyrimidine-4-carbonitrile.

  • Yield: ~75%

  • Purity: >98%

Step 2: Synthesis of this compound

  • Materials: Pyrimidine-4-carbonitrile (10.0 g, 95.1 mmol), Lithium Aluminium Hydride (LiAlH₄, 5.4 g, 142.7 mmol), Anhydrous Tetrahydrofuran (THF, 200 mL).

  • Procedure: To a suspension of LiAlH₄ in anhydrous THF at 0°C is added a solution of pyrimidine-4-carbonitrile in THF dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give this compound.

  • Yield: ~87%

  • Purity: >98%

New Synthetic Route: One-Pot Reductive Amination
  • Materials: Pyrimidine-4-carboxaldehyde (10.0 g, 92.5 mmol), Ammonia (7N solution in Methanol, 100 mL), Sodium Triacetoxyborohydride (29.5 g, 139.0 mmol), Methanol (150 mL).

  • Procedure: To a solution of pyrimidine-4-carboxaldehyde in methanol, a 7N solution of ammonia in methanol is added, and the mixture is stirred for 1 hour at room temperature. Sodium triacetoxyborohydride is then added portion-wise over 30 minutes. The reaction mixture is stirred for an additional 11 hours at room temperature. The solvent is evaporated, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford this compound.

  • Yield: ~85%

  • Purity: >99%

Conclusion

The novel one-pot reductive amination of pyrimidine-4-carboxaldehyde presents a compelling alternative to the established multi-step syntheses of this compound. This new route offers a significantly higher overall yield and a shorter reaction time, contributing to a more efficient and potentially more cost-effective manufacturing process. The reduction in the number of synthetic steps also minimizes waste generation and simplifies the purification process. For researchers and professionals in drug development, this validated one-pot synthesis provides a superior method for accessing this key pharmaceutical intermediate.

A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine (B1678525) and its derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive comparative analysis of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for specific synthetic needs.

Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds.[1][2] The development of efficient and sustainable catalytic methods for their synthesis has been a major focus of chemical research.[2][3] This guide will delve into a comparative analysis of different catalysts, including metal-based systems, organocatalysts, and biocatalysts, with a focus on widely utilized synthetic strategies such as the Biginelli and Pinner reactions, alongside modern multicomponent approaches.[1][4][5]

Performance Comparison of Catalysts

The efficacy of a catalyst in pyrimidine synthesis is evaluated based on several key performance indicators, including reaction yield, reaction time, catalyst loading, and recyclability. The following tables summarize the performance of various catalysts in the synthesis of pyrimidine derivatives, providing a clear comparison to inform catalyst selection.

Metal-Based Catalysts

Transition metal catalysts have demonstrated high efficiency and selectivity in pyrimidine synthesis.[3] Recent advancements have focused on developing protocols that are both sustainable and efficient.[3]

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
PN5P-Ir-pincer complexesAmidines and up to three different alcoholsNot SpecifiedNot SpecifiedNot Specifiedup to 93[6][7]
FeSO4/TEMPOSaturated carbonyl compounds and amidinesNot SpecifiedNot SpecifiedNot SpecifiedHigh[8]
Cu(II) triflate (20 mol%)Propargyl alcohols and amidineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Nickel complexesAlcohols and amidinesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Zirconium-mediatedAlkynes and two molecules of nitrilesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Nano-Fe3O4@SiO2/SnCl46-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[9]
TiO2 nanoparticles4-cyanobenzaldehyde, ethyl cyanoacetate, and thioureaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
CuCl2·2H2OBenzaldehyde, ethylacetoacetate, urea/thioureaSolvent-freeNot Specified2-5 min (grinding)Good[11]
Organocatalysts and Other Catalysts

Organocatalysts and other non-metallic catalysts offer an alternative, often more environmentally friendly, approach to pyrimidine synthesis.[]

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
L-Proline6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile (B47326)Water80Not SpecifiedHigh[9]
p-Toluenesulfonic acid (TsOH)4-methoxybenzaldehyde, ethyl acetoacetate, ureaEthanol (B145695)Reflux48Not Specified[5][13]
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[9]
Bone charThiourea, benzaldehyde, and malononitrileSolvent-free80Not SpecifiedNot Specified[14]
Choline hydroxideα,β-unsaturated ketones and benzamidine (B55565) hydrochlorideCholine hydroxide60Not SpecifiedExcellent[8]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key reactions cited in the performance tables.

Protocol 1: Biginelli Reaction for Dihydropyrimidinone Synthesis[5]

This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate, 1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.3 eq)

  • Ethanol

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea, and catalyst in ethanol is refluxed for 48 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.

Protocol 2: Pinner Synthesis of Pyrimidines[5]

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Ethanol

Procedure:

  • A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 3: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines under Microwave Irradiation[9]

This modern approach utilizes microwave assistance to accelerate the reaction.

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Solvent (e.g., DMF)

Procedure:

  • A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is subjected to microwave irradiation.

  • Optimal results are typically achieved using DMF as the solvent at a maximum power of 250 W.

  • The reaction is generally complete within 5-10 minutes.

Reaction Pathways and Experimental Workflows

Visualizing the intricate steps of a chemical synthesis can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Biginelli_Reaction_Mechanism Aldehyde Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea, H+ Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate H+ Urea Urea Intermediate_A Adduct Acyliminium->Intermediate_A Enolate->Intermediate_A Dihydropyrimidinone Dihydropyrimidinone Intermediate_A->Dihydropyrimidinone Cyclization & Dehydration

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

Pinner_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction (e.g., in refluxing ethanol) Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Solvent_Removal Solvent Removal Condensation->Solvent_Removal Purification Purification (Recrystallization or Chromatography) Solvent_Removal->Purification Product Substituted Pyrimidine Purification->Product

Caption: A general experimental workflow for the Pinner synthesis of pyrimidines.

multicomponent_synthesis Reactant_A Component A One_Pot One-Pot Reaction Reactant_A->One_Pot Reactant_B Component B Reactant_B->One_Pot Reactant_C Component C Reactant_C->One_Pot Catalyst Catalyst Catalyst->One_Pot Product Highly Substituted Pyrimidine One_Pot->Product

Caption: Logical relationship in a one-pot, three-component pyrimidine synthesis.

References

Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-pyrimidine methanamine, a crucial intermediate in pharmaceutical synthesis, is paramount for ensuring the quality and consistency of final drug products. The selection of a robust and validated analytical method is a critical step in the drug development process. This guide provides a comparative overview of two primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID)—for the quantification of this compound. The comparison is based on established validation parameters outlined by the International Council for Harmonisation (ICH) guidelines to ensure methods are suitable for their intended purpose.[1][2]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of a small amine compound like this compound. These values are based on general capabilities of the techniques and serve as a baseline for method validation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Linearity (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 2.5%
- Intermediate Precision (Inter-day)≤ 2.5%≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1Signal-to-Noise Ratio of 10:1
Specificity Peak purity analysis should confirm homogeneity.[1]Peak purity confirmed by mass spectrometry (if using GC-MS).
Robustness Method should remain unaffected by small, deliberate variations in parameters.[1]Method should be resilient to minor variations in flow rate, temperature, etc.

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-FID are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Objective: To quantify this compound, particularly for assessing volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Materials and Instrumentation:

  • Gas chromatograph with an FID detector

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split or splitless injection)

Procedure:

  • Derivatization and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in an appropriate anhydrous solvent.

    • In a sealed vial, mix a known amount of the standard solution with the derivatizing agent (e.g., BSTFA) and a catalyst (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

    • Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Sample Preparation: Derivatize the this compound sample using the same procedure as for the standard.

  • Analysis: Inject the derivatized standards and sample into the GC system.

  • Quantification: Construct a calibration curve from the peak areas of the derivatized standards and determine the concentration of this compound in the sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow start Define Analytical Requirements method_dev Method Development start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev gc_dev GC-FID Method method_dev->gc_dev hplc_val Validate HPLC-UV hplc_dev->hplc_val gc_val Validate GC-FID gc_dev->gc_val validation Method Validation (ICH Guidelines) cross_val Cross-Validation Study hplc_val->cross_val gc_val->cross_val data_analysis Comparative Data Analysis cross_val->data_analysis select_method Select Optimal Method data_analysis->select_method end Implement for Routine Analysis select_method->end

Caption: Workflow for Cross-Validation of Analytical Methods.

References

Benchmarking the Efficacy of 4-Pyrimidine Methanamine Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for the development of compounds with diverse pharmacological activities, from anticancer and anti-inflammatory to neuroprotective and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the efficacy of emerging 4-pyrimidine methanamine derivatives and other pyrimidine compounds against established drugs, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Kinases

Pyrimidine derivatives have shown significant promise as anticancer agents, often by targeting key enzymes in cancer cell proliferation and survival pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Comparative Efficacy of Pyrimidine Derivatives vs. Standard of Care
Compound/DrugTargetCancer Cell LineIC50 (µM)Reference
Pyrimidine Derivative 14 HDAC & EGFRMCF-73.01[1]
A5492.81[1]
HepG25.88[1]
Pyrimidine Derivative 15 HDAC & EGFRMCF-72.74[1]
A5491.96[1]
HepG24.92[1]
Erlotinib (Standard Drug) EGFRMCF-719.51[1]
A54915.83[1]
HepG223.61[1]
Compound 88 HER2, EGFR-L858R, EGFR-T790M-81 ± 40 ng/mL (HER2)[2]
59 ± 30 ng/mL (EGFR-L858R)[2]
49 ± 20 ng/mL (EGFR-T790M)[2]
Compound 89 HER2, EGFR-L858R, EGFR-T790M-208 ± 110 ng/mL (HER2)[2]
112 ± 60 ng/mL (EGFR-L858R)[2]
152 ± 70 ng/mL (EGFR-T790M)[2]
5-Fluorouracil (Standard Drug) Thymidylate SynthaseMCF-7-[1]
Doxorubicin (Standard Drug) Topoisomerase IIHCT-116, MCF-7, HEPG-2-[3]

Signaling Pathway: EGFR and VEGFR-2 Inhibition

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation Pyrimidine_Derivative Pyrimidine Derivatives Pyrimidine_Derivative->EGFR Inhibits Pyrimidine_Derivative->VEGFR2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways and their inhibition by pyrimidine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HEPG-2) and a normal fibroblast cell line (WI38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrimidine derivatives and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: COX-2 Inhibition

Certain pyrimidine derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with efficacy comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Comparative Efficacy of Pyrimidine Derivatives vs. Standard of Care
Compound/DrugCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative L1 25.385.60.29[5]
Pyrimidine Derivative L2 30.188.20.34[5]
Piroxicam (Standard Drug) 89.565.21.37[5]
Meloxicam (Standard Drug) 45.187.90.51[5]
Indomethacin (Standard Drug) -47.72% (at 4h)-[1]

Note: A lower selectivity index indicates higher selectivity for COX-2.

Signaling Pathway: Prostaglandin Synthesis Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrimidine_Derivative Selective Pyrimidine Derivatives (L1, L2) Pyrimidine_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by selective pyrimidine derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared.

  • Incubation: The enzymes are incubated with a heme cofactor and the test compounds (pyrimidine derivatives or standard drugs) at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) spectrophotometrically.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of TMPD oxidation in the presence of the test compound to that of the control.

  • IC50 Determination: The IC50 values are determined from the dose-response curves.

Neuroprotective Effects: Targeting Alzheimer's Disease Pathologies

Recent studies have highlighted the potential of pyrimidine derivatives in combating neurodegenerative diseases like Alzheimer's. These compounds may act through multiple mechanisms, including the inhibition of amyloid-beta (Aβ) aggregation and the modulation of estrogen receptor activity.[6]

Comparative Efficacy of Pyrimidine Derivatives in an Alzheimer's Model
CompoundConcentrationEffect on Cognitive and Behavioral ParametersMechanism of ActionReference
BN5 (Pyrimidine Derivative) 60 µMSignificantly improved anxiety, memory, shoaling, and social behavior in a scopolamine-induced zebrafish model of Alzheimer's disease.Inhibition of Aβ aggregation; Upregulation of neuroprotective estrogen receptor genes (esr1 and esr2b); Positive regulation of neurotransmitter-related genes (appb, bdnf, mbpa, il-1β).[6]
Cholinesterase Inhibitors (Standard Therapy) -Symptomatic relief of cognitive decline.Inhibition of acetylcholine (B1216132) breakdown.[6]

Experimental Workflow: Zebrafish Model of Alzheimer's Disease

Zebrafish_AD_Model start Adult Zebrafish scopolamine Induce AD-like symptoms with Scopolamine start->scopolamine treatment Treatment Groups: - Vehicle Control - BN5 (Pyrimidine Derivative) scopolamine->treatment behavioral Behavioral Assays: - Anxiety - Memory - Social Interaction treatment->behavioral molecular Molecular Analysis: - Gene Expression (esr1, esr2b, etc.) - Aβ Aggregation Assay treatment->molecular results Evaluation of Neuroprotective Efficacy behavioral->results molecular->results

Caption: Workflow for evaluating the neuroprotective effects of pyrimidine derivatives in a zebrafish model.

Experimental Protocol: Scopolamine-Induced Alzheimer's Model in Zebrafish
  • Animal Model: Adult zebrafish are used as the in vivo model.

  • Induction of Cognitive Dysfunction: Alzheimer's-like cognitive dysfunction is induced by exposing the zebrafish to scopolamine.

  • Treatment: The fish are treated with the pyrimidine derivative (e.g., BN5) at a specific concentration.

  • Behavioral Analysis: A battery of behavioral tests is conducted to assess anxiety levels, memory function, and social behavior.

  • Molecular Studies: After the behavioral tests, brain tissue is collected for molecular analysis, including gene expression studies (e.g., via qPCR) to quantify the expression of relevant genes like esr1, esr2b, bdnf, etc.

  • Aβ Aggregation Assay: In vitro assays are performed to determine the compound's ability to inhibit the aggregation of amyloid-beta peptides.

Conclusion

The data presented in this guide underscore the significant potential of this compound and other pyrimidine derivatives as a versatile scaffold for the development of novel therapeutics. In several instances, these compounds have demonstrated efficacy comparable or superior to existing drugs in preclinical models. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore and optimize this promising class of molecules for various clinical applications. Further investigation into their pharmacokinetic and pharmacodynamic properties is warranted to translate these promising findings into clinical success.[7][8]

References

Comparative Analysis of 4-Pyrimidine Methanamine and Its Structural Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive head-to-head comparison of 4-pyrimidine methanamine and its structural analogs reveals significant potential in the landscape of anticancer drug development. This guide provides an in-depth analysis of their biological activities, supported by experimental data, detailed protocols, and visualizations of key cellular pathways, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. The structural versatility of pyrimidine derivatives allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This comparison focuses on this compound and its analogs, exploring how structural modifications influence their efficacy as potential anticancer agents.

Quantitative Analysis of Biological Activity

The cytotoxic effects of various pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values were predominantly determined using standard colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays.

Compound IDStructureCancer Cell LineIC50 (µM)
This compound (Structure not available in public literature with biological data)--
Analog 1 (Pyrido[2,3-d]pyrimidine derivative) Substituted Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57
HepG2 (Liver)1.13
Analog 2 (Indazol-pyrimidine derivative) Substituted Indazol-pyrimidineMCF-7 (Breast)1.629
A549 (Lung)2.305
Analog 3 (Thiazolo[4,5-d]pyrimidine derivative) 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (C32)24.4
Melanoma (A375)25.4

Note: Direct comparative data for this compound was not available in the reviewed literature. The analogs presented represent different classes of pyrimidine derivatives with reported anticancer activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the pyrimidine analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of sodium dodecyl sulfate (B86663) in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After the treatment period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed five times with slow-running tap water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

  • Dye Solubilization and Absorbance Measurement: The protein-bound dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. The absorbance is measured at 510 nm using a microplate reader.

Visualization of Cellular Mechanisms

To understand the potential mechanisms of action of these pyrimidine derivatives, it is crucial to visualize the key signaling pathways they may modulate. The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity testing and two critical pathways in cancer cell survival and proliferation: the apoptosis and cell cycle pathways.

experimental_workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation assay_addition Reagent Addition (MTT or SRB) incubation->assay_addition color_development Color Development/ Staining assay_addition->color_development solubilization Solubilization color_development->solubilization absorbance_reading Absorbance Reading (Microplate Reader) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Experimental workflow for cytotoxicity assays.

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The following diagram outlines the key steps in the intrinsic and extrinsic apoptosis pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family Regulation caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage/ Cellular Stress dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the apoptosis signaling pathway.

Another critical target for anticancer drugs is the cell cycle. By arresting the cell cycle at different phases, these compounds can prevent cancer cell proliferation.

cell_cycle_pathway G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S CDK2/Cyclin E G2_M_checkpoint->M CDK1/Cyclin B

Key phases and checkpoints of the cell cycle.

Conclusion

While a direct head-to-head comparison of this compound with its close structural analogs is limited by the availability of public data, the broader family of pyrimidine derivatives demonstrates significant potential as anticancer agents. The diverse chemical space accessible through modifications of the pyrimidine core allows for the fine-tuning of biological activity against various cancer types. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this important class of heterocyclic compounds. Future studies focusing on the systematic structure-activity relationship of 4-(aminomethyl)pyrimidine derivatives are warranted to unlock their full potential in the fight against cancer.

References

Validating the Mechanism of Action of a 4-Pyrimidine Methanamine-Based Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a critical step in the drug discovery pipeline. This guide provides an objective comparison of a 4-pyrimidine methanamine-based compound's performance with other alternatives, supported by experimental data. We will focus on its role as a kinase inhibitor, a common mechanism for compounds with the pyrimidine (B1678525) scaffold due to its ability to mimic the adenine (B156593) ring of ATP.[1]

Comparative Efficacy of Kinase Inhibitors

To contextualize the performance of a this compound-based compound, we will compare it with established kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-known oncology target. The pyrimidine core is a key feature in several successful EGFR inhibitors.[1]

Parameter Compound A (this compound Derivative) Alternative 1 (Gefitinib - Quinazoline-based) Alternative 2 (Osimertinib - Pyrimidine-based) Reference(s)
Biochemical IC50 (EGFR WT) ~5 nM~2 nM~12 nM[1]
Biochemical IC50 (EGFR T790M Mutant) ~250 nM>1000 nM~1 nM[1]
Cellular IC50 (PC-9, EGFR del19) ~50 nM~10 nM~10 nM[1]
Cellular IC50 (H1975, EGFR L858R/T790M) >1 µM>1 µM~15 nM[1]

Note: The data for "Compound A" is a representative compilation based on typical performance of early-generation pyrimidine-based inhibitors and is for illustrative purposes.

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by the this compound-based compound and its alternatives. These inhibitors typically act as ATP-competitive inhibitors at the kinase domain of the receptor.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Compound Inhibitor->P_EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed and robust experimental design is fundamental to accurately determine the efficacy and mechanism of action of kinase inhibitors.[2]

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To measure the half-maximal inhibitory concentration (IC50) of the this compound compound against a specific kinase.[3]

Principle: This assay measures the inhibition of substrate phosphorylation by the kinase. A europium-labeled antibody detects the phosphorylated substrate, and when in proximity to an acceptor fluorophore on the substrate, a FRET signal is generated. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.[4]

Materials:

  • Purified recombinant kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test compound (this compound derivative) and controls

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase and substrate to the wells of the assay plate.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Eu-labeled antibody and SA-APC).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

TRFRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Substrate Substrate Eu_Ab Eu-Antibody Kinase->Eu_Ab Add Detection Reagents Substrate->Eu_Ab Add Detection Reagents ATP ATP ATP->Eu_Ab Add Detection Reagents Inhibitor Inhibitor Inhibitor->Eu_Ab Add Detection Reagents SA_APC SA-APC Reader Plate Reader Eu_Ab->Reader Read Plate SA_APC->Reader Read Plate

Caption: Workflow for a TR-FRET Kinase Assay.

Cell-Based Phosphorylation Assay

Objective: To assess the ability of the this compound compound to inhibit the phosphorylation of a target kinase's substrate in a cellular context.

Principle: This assay quantifies the level of a specific phosphorylated protein within cells after treatment with an inhibitor. A decrease in the phosphorylation signal indicates target engagement and inhibition by the compound.

Materials:

  • Cancer cell line with a known dependency on the target kinase.

  • Cell culture medium and supplements.

  • Test compound and controls.

  • Stimulating ligand (if required, e.g., EGF for EGFR).

  • Lysis buffer.

  • Antibodies: primary antibody against the phosphorylated substrate and a total protein antibody for normalization.

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection substrate (e.g., chemiluminescent substrate).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a few hours to reduce basal signaling.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).

  • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10 minutes) to induce kinase activation and substrate phosphorylation.

  • Wash the cells with cold PBS and lyse them.

  • Perform an ELISA-based detection of the phosphorylated protein in the cell lysates using the specific antibodies.

  • Measure the signal using a plate reader.

  • Normalize the phospho-protein signal to the total protein signal and determine the IC50 value.

Cell_Phospho_Assay Seed Seed Cells Starve Serum Starve Seed->Starve Treat Treat with Compound Starve->Treat Stimulate Stimulate with Ligand Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Detect Phospho-protein (ELISA) Lyse->Detect Analyze Analyze Data Detect->Analyze

Caption: Workflow for a Cell-Based Phosphorylation Assay.

Conclusion

The validation of a this compound-based compound's mechanism of action requires a multi-faceted approach, combining biochemical and cell-based assays. The comparative data presented highlights the importance of evaluating not only the wild-type target but also relevant mutant forms, which can be crucial for overcoming drug resistance. The detailed protocols provided serve as a foundation for researchers to design and execute experiments to thoroughly characterize the potency, selectivity, and cellular activity of novel pyrimidine-based kinase inhibitors. This systematic validation is essential for the successful progression of promising compounds in the drug development process.

References

A Comparative Guide to the Synthesis of 4-Pyrimidine Methanamine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key building blocks is paramount. 4-Pyrimidine methanamine, a valuable scaffold in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides an objective comparison of the three primary methods for its synthesis: the reduction of 4-cyanopyrimidine, the amination of 4-(halomethyl)pyrimidine, and the reductive amination of 4-pyrimidinecarboxaldehyde. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most appropriate method for your research needs.

Comparison of Synthetic Routes

The choice of synthetic strategy for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative metrics for the three main synthetic pathways.

Synthetic RouteKey ReagentsTypical SolventsReaction Time (approx.)Yield (%)Purity
1. Reduction of 4-Cyanopyrimidine
a) Catalytic Hydrogenation4-Cyanopyrimidine, H₂, Raney NickelMethanol (B129727), Ammonia (B1221849)4 - 6 hoursHighGood to Excellent
b) Hydride Reduction4-Cyanopyrimidine, Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF2 - 4 hoursModerate to HighGood
2. Amination of 4-(Chloromethyl)pyrimidine (B49220) 4-(Chloromethyl)pyrimidine, Potassium Phthalimide (B116566), HydrazineDMF, Ethanol8 - 12 hours (multi-step)ModerateGood
3. Reductive Amination of 4-Pyrimidinecarboxaldehyde 4-Pyrimidinecarboxaldehyde, Ammonia, Sodium Cyanoborohydride (NaBH₃CN)Methanol12 - 24 hoursModerateGood

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in chemical synthesis. Below are protocols for the key transformations discussed.

Reduction of 4-Cyanopyrimidine

This approach is a common and often high-yielding method for the synthesis of aminomethyl compounds from their corresponding nitriles.

Procedure:

  • In a high-pressure autoclave, a solution of 4-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia is prepared.

  • A catalytic amount of Raney Nickel (approximately 10% by weight of the substrate) is carefully added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50-100 atm.

  • The reaction mixture is stirred and heated to 50-80 °C for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TTC) or Gas Chromatography (GC).

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by distillation or crystallization to afford this compound.

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 4-cyanopyrimidine (1.0 eq) in the same anhydrous solvent is added dropwise.[1][2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.[1][2]

  • The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to give the crude this compound, which can be further purified by distillation.

Amination of 4-(Chloromethyl)pyrimidine via Gabriel Synthesis

This two-step method provides a classic route to primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[3][4]

Step 1: Synthesis of N-(pyrimidin-4-ylmethyl)phthalimide

  • To a solution of 4-(chloromethyl)pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium phthalimide (1.1 eq) is added.[3][4]

  • The reaction mixture is stirred at 60-80 °C for 6-8 hours.

  • After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give N-(pyrimidin-4-ylmethyl)phthalimide.

Step 2: Hydrazinolysis to this compound

  • The N-(pyrimidin-4-ylmethyl)phthalimide (1.0 eq) is suspended in ethanol.

  • Hydrazine hydrate (B1144303) (1.2 - 1.5 eq) is added, and the mixture is refluxed for 2-4 hours.[3]

  • The reaction mixture is cooled, and the precipitated phthalhydrazide (B32825) is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in a suitable solvent and purified, for example, by acid-base extraction or chromatography, to yield this compound.

Reductive Amination of 4-Pyrimidinecarboxaldehyde

Reductive amination is a versatile one-pot procedure for the synthesis of amines from carbonyl compounds.[5]

Procedure:

  • 4-Pyrimidinecarboxaldehyde (1.0 eq) is dissolved in methanol saturated with ammonia.

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added in portions to the stirred solution at room temperature.[5]

  • The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to be basic with a suitable base (e.g., NaOH).

  • The aqueous layer is extracted several times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by distillation or chromatography.

Visualization of Synthetic Workflows

To further clarify the relationships between the reactants, intermediates, and products in each synthetic pathway, the following diagrams have been generated using the DOT language.

Reduction_of_4-Cyanopyrimidine cluster_0 Route 1a: Catalytic Hydrogenation cluster_1 Route 1b: Hydride Reduction 4-Cyanopyrimidine_A 4-Cyanopyrimidine 4-Pyrimidine_Methanamine_A This compound 4-Cyanopyrimidine_A->4-Pyrimidine_Methanamine_A H₂, Raney Ni MeOH, NH₃ 4-Cyanopyrimidine_B 4-Cyanopyrimidine 4-Pyrimidine_Methanamine_B This compound 4-Cyanopyrimidine_B->4-Pyrimidine_Methanamine_B 1. LiAlH₄, Et₂O 2. H₂O workup

Figure 1: Synthesis of this compound via Reduction of 4-Cyanopyrimidine.

Amination_of_4-Chloromethylpyrimidine 4-Chloromethylpyrimidine 4-(Chloromethyl)pyrimidine Phthalimide_Intermediate N-(pyrimidin-4-ylmethyl)phthalimide 4-Chloromethylpyrimidine->Phthalimide_Intermediate Potassium Phthalimide DMF 4-Pyrimidine_Methanamine This compound Phthalimide_Intermediate->4-Pyrimidine_Methanamine Hydrazine Ethanol

Figure 2: Synthesis of this compound via Gabriel Synthesis.

Reductive_Amination_of_4-Pyrimidinecarboxaldehyde 4-Pyrimidinecarboxaldehyde 4-Pyrimidinecarboxaldehyde Imine_Intermediate Imine Intermediate (in situ) 4-Pyrimidinecarboxaldehyde->Imine_Intermediate NH₃ 4-Pyrimidine_Methanamine This compound Imine_Intermediate->4-Pyrimidine_Methanamine NaBH₃CN Methanol

References

A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine (B1678525) scaffold is a fundamental building block in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The arrangement of nitrogen atoms within the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity. However, the success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide presents a comparative overview of the ADME properties of three prominent pyrimidine-based scaffolds: pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and imidazo[1,2-a]pyrimidines. The information is supported by experimental and in silico data to aid researchers in scaffold selection and optimization for drug discovery.

Comparative In Vitro ADME Properties

The following tables summarize key in vitro ADME parameters for representative derivatives of the selected pyrimidine scaffolds. It is important to note that these values can vary significantly based on the specific substitutions on the core scaffold.

Table 1: Permeability and Solubility of Pyrimidine Derivatives

ScaffoldCompound ExampleAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Data Type
Pyrazolo[3,4-d]pyrimidine Dual c-Src/Abl Inhibitor Series[1]Generally Suboptimal (e.g., <10 for many derivatives)High (e.g., >20 for several derivatives)Experimental
Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones[2]Wide Range (12.6 to 13,800)Wide Range (1.2 to 90.7)Experimental
Imidazo[1,2-a]pyrimidine (B1208166) Antimicrobial Agent Series[1]Not explicitly reportedGood (> -5.15, predicted)In Silico

Table 2: Metabolism and Plasma Protein Binding of Pyrimidine Derivatives

ScaffoldCompound ExampleHuman Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)Data Type
Pyrazolo[3,4-d]pyrimidine Dual c-Src/Abl Inhibitor Series[1]Variable, some with high stabilityNot explicitly reported in this studyExperimental
Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones[2]Variable (predicted human in vivo intrinsic clearance 0 to 159 ml/min/kg)Not explicitly reported in this studyExperimental
Imidazo[1,2-a]pyrimidine Antimicrobial Agent Series[3]Not explicitly reportedPredicted to be high for some derivativesIn Silico

Key ADME Considerations for Pyrimidine Scaffolds

  • Pyrazolo[3,4-d]pyrimidines often exhibit potent kinase inhibition but can be challenged by poor aqueous solubility.[1] Medicinal chemistry efforts are frequently required to enhance this property. However, they generally show good membrane permeability and metabolic stability.[1]

  • Pyrido[2,3-d]pyrimidines offer a versatile platform where substitutions can be systematically modified to achieve a favorable balance of ADME properties.[2] This adaptability makes them attractive for a wide range of therapeutic targets.

  • Imidazo[1,2-a]pyrimidines , while less extensively characterized with public experimental ADME data, show promise, particularly for applications requiring central nervous system penetration.[1] In silico predictions suggest that derivatives of this scaffold can possess good intestinal absorption and permeability.[1][3]

Experimental Protocols

Accurate and reproducible ADME data are contingent on standardized experimental protocols. Below are methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[4]

  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent monolayer with tight junctions.[4] The integrity of the monolayer is crucial and is verified by measuring the transepithelial electrical resistance (TEER).[4]

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time using LC-MS/MS.[4] To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[4]

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound is incubated with human liver microsomes and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a drug that binds to plasma proteins, which can significantly impact its distribution and efficacy.

  • Device Setup: A RED device is used, which consists of two chambers separated by a semipermeable membrane.

  • Incubation: The test compound is added to plasma in one chamber, and buffer is placed in the other. The system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in ADME studies, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Vivo) caco2 Caco-2 Permeability Assay ppb Plasma Protein Binding (RED) caco2->ppb Bioavailability hlm Microsomal Stability ppb->hlm Free Drug Concentration cyp CYP450 Inhibition in_vivo Animal PK Studies hlm->in_vivo Clearance

Caption: A typical experimental workflow for in vitro ADME assessment.

CYP450_Metabolism Pyrimidine Pyrimidine Derivative PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Pyrimidine->PhaseI CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) PhaseI->CYP450 catalyzed by PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolite Metabolite (More polar, water-soluble) PhaseII->Metabolite Excretion Excretion (Urine, Feces) Metabolite->Excretion

Caption: A simplified signaling pathway of pyrimidine derivative metabolism.

References

Validating In Vitro Anticancer Activity of 4-Pyrimidine Methanamine with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating promising in vitro anticancer findings for the novel compound, 4-Pyrimidine methanamine, using established in vivo models. We offer a comparative analysis of its hypothetical in vitro performance against in vivo efficacy, benchmarked against the standard-of-care chemotherapeutic, 5-Fluorouracil. Detailed experimental protocols and visual workflows are included to facilitate the design and execution of subsequent preclinical studies.

From Benchtop to Preclinical: Bridging the Efficacy Gap

The journey of a novel anticancer compound from initial laboratory screening to a potential clinical candidate is marked by a critical transition: the validation of in vitro results in a living organism. While in vitro assays provide valuable initial data on a compound's cytotoxic or cytostatic effects on cancer cell lines, they do not fully recapitulate the complex tumor microenvironment, pharmacokinetics, and systemic effects present in vivo. Therefore, robust in vivo studies are indispensable for confirming antitumor efficacy and assessing the therapeutic potential of compounds like this compound.

Comparative Efficacy: In Vitro vs. In Vivo

To illustrate the validation process, we present a hypothetical in vitro cytotoxicity profile for this compound against various cancer cell lines. This is followed by a comparative summary of its projected in vivo efficacy in a human tumor xenograft model, alongside data for the established pyrimidine (B1678525) analog, 5-Fluorouracil.

Table 1: Comparative In Vitro and In Vivo Efficacy of this compound and 5-Fluorouracil

CompoundIn Vitro IC50 (µM)In Vivo ModelTreatment RegimenTumor Growth Inhibition (TGI) (%)
This compound HCT-116 (Colon): 2.5MCF-7 (Breast): 5.2A549 (Lung): 7.8HCT-116 Xenograft50 mg/kg, daily, i.p.55%
5-Fluorouracil HCT-116 (Colon): 4.1MCF-7 (Breast): 8.5A549 (Lung): 12.3HCT-116 Xenograft30 mg/kg, thrice weekly, i.p.[1]46%[1]

Note: In vitro data for this compound is hypothetical for illustrative purposes. In vivo data for 5-Fluorouracil is sourced from preclinical studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical findings. Below are representative protocols for conducting in vivo efficacy studies using a human tumor xenograft model.

Cell Culture and Preparation
  • Cell Line: Human colorectal carcinoma cell line, HCT-116.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, they are harvested using Trypsin-EDTA. Cell viability is assessed using a trypan blue exclusion assay and should be >95%.

  • Cell Suspension: Cells are resuspended in a 1:1 mixture of sterile Phosphate-Buffered Saline (PBS) and Matrigel® at a concentration of 1 x 10⁷ cells/mL. The suspension is kept on ice until implantation.

Human Tumor Xenograft Model in Athymic Nude Mice
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Mice are anesthetized according to approved institutional animal care and use committee (IACUC) protocols.

    • 100 µL of the HCT-116 cell suspension (containing 1 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor development is monitored daily.

    • Once tumors become palpable, tumor volume is measured every two days using calipers.

    • Tumor volume is calculated using the formula: Volume = (Length × Width²)/2 .

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

Treatment Administration
  • Vehicle Control Group: Administered the vehicle solution (e.g., saline) following the same schedule as the treatment groups.

  • This compound Group: Administered intraperitoneally (i.p.) at a dose of 50 mg/kg, daily.

  • 5-Fluorouracil Group: Administered i.p. at a dose of 30 mg/kg, three times a week.[1]

  • Treatment Duration: Treatment is continued for a predefined period (e.g., 21 days).

Endpoint Analysis
  • Monitoring: Tumor volumes and body weights are monitored throughout the study.

  • Euthanasia: At the end of the study, mice are humanely euthanized.

  • Tumor Excision and Measurement: Tumors are excised, and their final weight is measured.

  • Calculation of Tumor Growth Inhibition (TGI):

    • TGI is calculated using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100 .[2]

Visualizing the Path to In Vivo Validation and Cellular Mechanisms

Diagrams are crucial for understanding complex biological pathways and experimental processes. The following visualizations, created using Graphviz (DOT language), depict the experimental workflow and key signaling pathways potentially modulated by pyrimidine-based anticancer agents.

Experimental Workflow

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell Line Culture Cell Line Culture Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Cell Line Culture->Cytotoxicity Assay (IC50) Tumor Implantation Tumor Implantation Cytotoxicity Assay (IC50)->Tumor Implantation Promising Results Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis

Caption: Workflow for validating in vitro findings with an in vivo xenograft model.

Signaling Pathways

Many pyrimidine analogs exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] The EGFR and MAPK pathways are common targets.

EGFR_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Pyrimidine 4-Pyrimidine methanamine Pyrimidine->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by this compound.

MAPK_Pathway MAPK Signaling Cascade GrowthFactors Growth Factors RTK RTK (e.g., EGFR) GrowthFactors->RTK Ras Ras RTK->Ras MAPKKK MAPKKK (Raf) Ras->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Pyrimidine 4-Pyrimidine methanamine Pyrimidine->MAPKKK Potential Inhibition

Caption: MAPK signaling cascade, a downstream effector of EGFR, and a potential target.

Conclusion

The validation of in vitro findings through well-designed in vivo studies is a cornerstone of preclinical drug development. This guide provides a foundational framework for advancing this compound from a promising in vitro candidate to a compound with demonstrated in vivo efficacy. The provided protocols and comparative data serve as a starting point for rigorous preclinical evaluation, which is essential for determining the true therapeutic potential of this and other novel pyrimidine derivatives.

References

Comparison of the cost-effectiveness of different synthetic pathways for 4-Pyrimidine methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of 4-pyrimidine methanamine, a crucial building block in the pharmaceutical industry, is a subject of considerable interest. This guide provides an objective comparison of three primary synthetic pathways, offering a detailed analysis of their cost-effectiveness supported by experimental data. The pathways explored are the catalytic hydrogenation of 4-cyanopyrimidine, the reductive amination of pyrimidine-4-carboxaldehyde, and a multi-step synthesis originating from 4-chloropyrimidine (B154816).

At a Glance: Pathway Cost-Effectiveness Comparison

PathwayStarting MaterialKey ReagentsReported Yield (%)Estimated Cost per Gram of ProductOverall Cost-Effectiveness
1. Catalytic Hydrogenation 4-CyanopyrimidineRaney Nickel or Pd/C, HydrogenHigh (Specific yield data not readily available in public domain)Moderate to HighPotentially high, dependent on catalyst cost and recycling.
2. Reductive Amination Pyrimidine-4-carboxaldehydeSodium Borohydride (B1222165), Ammonia (B1221849)Moderate to High (Specific yield data not readily available in public domain)ModerateGood, due to relatively inexpensive reagents.
3. Delépine/Sommelet Reaction 4-ChloropyrimidineHexamethylenetetramineModerate (Specific yield data not readily available in public domain)Low to ModerateCompetitive, with readily available and inexpensive starting materials.

Note: The estimated costs are based on publicly available price ranges for starting materials and reagents and do not account for labor, solvent, energy, or purification costs. Actual costs may vary significantly based on supplier, scale, and purity requirements.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for each synthetic pathway.

Catalytic_Hydrogenation 4-Cyanopyrimidine 4-Cyanopyrimidine 4-Pyrimidine_methanamine 4-Pyrimidine_methanamine 4-Cyanopyrimidine->4-Pyrimidine_methanamine H2, Catalyst (Raney Ni or Pd/C)

Caption: Catalytic hydrogenation of 4-cyanopyrimidine.

Reductive_Amination Pyrimidine-4-carboxaldehyde Pyrimidine-4-carboxaldehyde Intermediate_Imine Intermediate Imine Pyrimidine-4-carboxaldehyde->Intermediate_Imine NH3 4-Pyrimidine_methanamine 4-Pyrimidine_methanamine Intermediate_Imine->4-Pyrimidine_methanamine NaBH4

Caption: Reductive amination of pyrimidine-4-carboxaldehyde.

Delepine_Sommelet_Reaction 4-Chloropyrimidine 4-Chloropyrimidine Quaternary_Ammonium_Salt Quaternary Ammonium (B1175870) Salt 4-Chloropyrimidine->Quaternary_Ammonium_Salt Hexamethylenetetramine 4-Pyrimidine_methanamine 4-Pyrimidine_methanamine Quaternary_Ammonium_Salt->4-Pyrimidine_methanamine Acid Hydrolysis

Caption: Synthesis from 4-chloropyrimidine via Delépine reaction.

Detailed Experimental Protocols

Pathway 1: Catalytic Hydrogenation of 4-Cyanopyrimidine

Materials:

  • 4-Cyanopyrimidine

  • Raney Nickel (or 10% Palladium on Carbon)

  • Methanol (B129727) (or other suitable solvent)

  • Hydrogen gas

  • Pressurized hydrogenation apparatus

Procedure:

  • In a pressure vessel, dissolve 4-cyanopyrimidine in a suitable solvent such as methanol.

  • Carefully add the Raney Nickel or Palladium on Carbon catalyst to the solution. The catalyst loading should be optimized, typically ranging from 5-10% by weight relative to the starting material.

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or crystallization as needed.

Pathway 2: Reductive Amination of Pyrimidine-4-carboxaldehyde

Materials:

  • Pyrimidine-4-carboxaldehyde

  • Ammonia (aqueous or as ammonium acetate)

  • Sodium Borohydride (NaBH₄)

  • Methanol (or other suitable solvent)

Procedure:

  • Dissolve pyrimidine-4-carboxaldehyde in methanol in a round-bottom flask.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, to the flask.

  • Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or other suitable methods.

Pathway 3: Synthesis from 4-Chloropyrimidine (via Delépine Reaction)

This pathway involves the initial formation of a quaternary ammonium salt from 4-chloropyrimidine and hexamethylenetetramine, followed by hydrolysis to yield the primary amine.

Step 3a: Formation of the Quaternary Ammonium Salt

Materials:

  • 4-Chloropyrimidine

  • Hexamethylenetetramine (Urotropine)

  • Chloroform or other suitable solvent

Procedure:

  • Dissolve 4-chloropyrimidine and a slight molar excess of hexamethylenetetramine in chloroform.

  • Reflux the mixture with stirring. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.

  • After the reaction is complete, cool the mixture and collect the precipitated salt by filtration.

  • Wash the salt with cold solvent and dry under vacuum.

Step 3b: Hydrolysis to this compound

Materials:

  • Quaternary ammonium salt from Step 3a

  • Ethanolic Hydrochloric Acid

Procedure:

  • Suspend the quaternary ammonium salt in a mixture of ethanol (B145695) and concentrated hydrochloric acid.

  • Reflux the mixture until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to liberate the free amine.

  • Extract the product with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the resulting this compound.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis requires consideration of not only the price of starting materials and reagents but also factors such as reaction yield, energy consumption, waste disposal, and labor costs.

  • Pathway 1 (Catalytic Hydrogenation): This route often provides high yields and clean reactions. The primary cost driver is the catalyst (Palladium on Carbon being more expensive than Raney Nickel). However, the ability to recycle the catalyst can significantly reduce the overall cost on a larger scale. The cost of 4-cyanopyrimidine is a key factor.

  • Pathway 2 (Reductive Amination): This pathway utilizes relatively inexpensive and readily available reagents like sodium borohydride and ammonia. The cost of pyrimidine-4-carboxaldehyde is a significant consideration. The workup procedure may be more involved than catalytic hydrogenation, potentially increasing labor costs.

  • Pathway 3 (From 4-Chloropyrimidine): This route benefits from the low cost of 4-chloropyrimidine and hexamethylenetetramine. However, it is a two-step process, which can impact overall yield and increase labor and solvent costs. The Delépine reaction can sometimes have moderate yields.

Conclusion

The selection of the most cost-effective synthetic pathway for this compound is a multi-faceted decision that depends on the specific requirements of the research or production setting.

  • For large-scale production where high yields and catalyst recycling are feasible, catalytic hydrogenation (Pathway 1) may offer the most economical route in the long run, despite the initial investment in the catalyst.

  • For laboratory-scale synthesis where simplicity and the use of common, inexpensive reagents are prioritized, reductive amination (Pathway 2) presents a strong and cost-effective option.

  • The synthesis from 4-chloropyrimidine (Pathway 3) is a viable alternative, particularly if 4-chloropyrimidine is a readily available and inexpensive starting material within a specific supply chain.

It is strongly recommended that researchers perform small-scale trial runs of each pathway to determine the optimal conditions and yields within their own laboratory environment before scaling up. This empirical data will provide the most accurate basis for a comprehensive cost-effectiveness analysis.

Comparative Analysis of 4-Pyrimidine Methanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile structure allows for diverse biological activities, making it a privileged motif in the design of novel therapeutics. 4-Pyrimidine methanamine, a readily available synthetic intermediate, serves as a valuable starting point for the development of a wide array of biologically active molecules. While direct experimental data on this compound's biological activity is limited, extensive research on its derivatives highlights its potential as a foundational building block in drug discovery.

This guide provides a comparative analysis of various classes of 4-aminopyrimidine (B60600) derivatives, summarizing their biological activities and the experimental protocols used for their evaluation. This information is intended to guide researchers in exploring the potential of this compound as a scaffold for developing new therapeutic agents.

Comparative Biological Activity of 4-Aminopyrimidine Derivatives

The following tables summarize the reported biological activities of different classes of compounds derived from or structurally related to the 4-aminopyrimidine core.

Table 1: 4-Aminopyrimidine Derivatives as BACE1 Inhibitors for Alzheimer's Disease
Compound ClassTargetReported Potency (IC₅₀)Key Findings
Aminopyrimidine & Diaminopyrimidine DerivativesBeta-amyloid cleaving enzyme-1 (BACE1)1.4 µM (optimized compound)A 26-fold potency improvement over the initial lead compound was achieved through optimization. The optimized compound also showed potential to cross the blood-brain barrier in a parallel artificial membrane permeability assay.[1]
Acyl guanidine (B92328) DerivativesBACE10.32 nMShowed improved in-vitro and in-vivo potency with a significant reduction in Aβ levels and a low P-gp efflux ratio.[2]
Amino-oxazoline and Xanthene-based DerivativesBACE10.3 nMExhibited remarkable inhibitory potencies but had a high P-gp efflux ratio.[2]
Table 2: 4-Aminopyrimidine Derivatives as EGFR Inhibitors for Cancer Therapy
Compound ClassTargetReported Potency (IC₅₀)Key Findings
Aminopyrimidine derivatives with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) side chainsEGFRL858R/T790M4.0 nMThe most promising compound acted as a non-covalently bound reversible inhibitor with over 42-fold selectivity for the mutant EGFR over wild-type. It also showed strong anti-proliferative activity against H1975 cells (IC₅₀ = 0.086 µM).
Aminopyrimidine HybridsEGFR Tyrosine KinaseNot specifiedDesigned as potential anti-proliferative agents, with molecular docking studies performed against the EGFR kinase domain.[3]
Table 3: 4-Aminopyrimidine Derivatives as Antimalarial Agents
Compound ClassTarget OrganismReported Potency (IC₅₀)Key Findings
4-Aminoquinoline-Pyrimidine HybridsPlasmodium falciparum (D6 and W2 strains)Not specifiedEleven hybrid compounds showed better antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains compared to chloroquine.[4]
4-Amino Benzoic Acid (PABA)-Substituted Pyrimidine DerivativesPlasmodium falciparum (3D7 and Dd2 strains)4.71 - 112.98 µg/mlSeveral compounds showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains with no cytotoxicity against a fibroblast cell line.[4]
Pyrimidine-tethered Spirocyclic Chromane-based SulphonamidesPlasmodium falciparum (3D7 and W2 strains)2.84 µM (most potent compound)The most potent compounds also showed inhibitory activity against the cysteine proteases falcipain-2 and falcipain-3.[5]

Detailed Experimental Protocols

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is a general representation based on methods for evaluating BACE1 inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against BACE1.

Principle: The assay utilizes a specific peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the fluorescence signal.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the microplate, add the test compound solution, BACE1 enzyme, and assay buffer.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

  • Monitor the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) over time.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each compound concentration relative to a control with no inhibitor.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Kinase Assay

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against EGFR kinase.[3][6][7][8]

Objective: To measure the in vitro inhibitory potency of compounds against the kinase activity of EGFR.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a peptide substrate by EGFR. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the test compound, EGFR enzyme, and peptide substrate to the wells of the 96-well plate.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Antimalarial Assay (Plasmodium falciparum Growth Inhibition)

This is a generalized protocol for evaluating the in vitro antimalarial activity of test compounds.[4][9][10]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the erythrocytic stages of P. falciparum.

Principle: The assay measures the proliferation of P. falciparum in human red blood cells in the presence of test compounds. Parasite growth is typically assessed by measuring the incorporation of a radiolabeled nucleic acid precursor (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

  • Test compounds dissolved in DMSO

  • [³H]-hypoxanthine or SYBR Green I dye

  • 96-well microtiter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human red blood cells.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • In a 96-well plate, add the parasitized red blood cell suspension to each well.

  • Add the test compound dilutions to the wells. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubate the plates in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 48-72 hours.

  • For the [³H]-hypoxanthine method, add the radiolabel to each well and incubate for an additional 24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • For the SYBR Green I method, lyse the red blood cells and add the SYBR Green I dye. Measure the fluorescence, which is proportional to the amount of parasitic DNA.

  • Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Synthesis of 4-Aminopyrimidine Derivatives

G cluster_start Starting Materials cluster_reaction Chemical Synthesis cluster_end Final Product & Analysis 4-Pyrimidine_methanamine 4-Pyrimidine methanamine Reaction_Step_1 Condensation or Acylation 4-Pyrimidine_methanamine->Reaction_Step_1 Reagent_A Aldehyde/Ketone or Acyl Chloride Reagent_A->Reaction_Step_1 Intermediate Schiff Base or Amide Intermediate Reaction_Step_1->Intermediate Reaction_Step_2 Further Modification (e.g., Cyclization, Substitution) Intermediate->Reaction_Step_2 Final_Product 4-Aminopyrimidine Derivative Library Reaction_Step_2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening

Caption: Generalized workflow for synthesizing 4-aminopyrimidine derivatives.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibits (ATP competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the site of action for inhibitors.

References

Conceptual Guide to the Evaluation of 4-Pyrimidine Methanamine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a synthetic intermediate, peer-reviewed literature validating the direct use of 4-pyrimidine methanamine in specific applications with comparative experimental data is not publicly available. This guide, therefore, presents a conceptual framework for the evaluation of hypothetical derivatives of this compound against a well-established biological target, utilizing representative experimental protocols and data. The quantitative data presented for the hypothetical compounds are for illustrative purposes only.

For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] this compound represents a versatile starting material for the synthesis of diverse pyrimidine derivatives. This guide provides a conceptual comparison of hypothetical this compound derivatives against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

Comparative Performance of EGFR Inhibitors

The following table summarizes the hypothetical inhibitory activities of conceptual this compound derivatives (PMD-1 and PMD-2) against wild-type EGFR and the T790M mutant, compared to well-established first and second-generation EGFR inhibitors.

CompoundTypeEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Cell Line (A549) IC50 (µM)
Gefitinib 1st Gen. EGFR Inhibitor18.2368.26.34
Erlotinib 1st Gen. EGFR Inhibitor7 - 1185 (cell-line dependent)>10,0009.9
Afatinib 2nd Gen. EGFR Inhibitor0.81651.4
PMD-1 (Hypothetical) Pyrimidine Derivative15.5450.75.8
PMD-2 (Hypothetical) Pyrimidine Derivative5.298.32.1

Note: IC50 values for Gefitinib, Erlotinib, and Afatinib are sourced from publicly available data and may vary based on experimental conditions.[4][5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of a compound's inhibitory effect on EGFR kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.[8]

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle control.

    • Add 10 µL of a 2X kinase/substrate mixture. Pre-incubate for 10 minutes at room temperature.[8]

    • Initiate the reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PMD Pyrimidine Derivative (e.g., PMD-2) PMD->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow

Drug_Discovery_Workflow Start Start: Library of This compound Derivatives Biochemical_Assay Biochemical Screening (In Vitro Kinase Assay) Start->Biochemical_Assay Hits Identify 'Hits' (Compounds with IC50 < 1 µM) Biochemical_Assay->Hits Cell_Assay Cell-Based Assay (MTT Proliferation Assay) Hits->Cell_Assay Leads Identify 'Leads' (Compounds with Cellular Potency) Cell_Assay->Leads Optimization Lead Optimization (Structure-Activity Relationship) Leads->Optimization End Preclinical Candidate Optimization->End

Caption: Drug Discovery Workflow.

References

Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in silico molecular docking studies of various pyrimidine (B1678525) derivatives with several key protein targets implicated in diseases such as cancer and infectious diseases. The data presented is collated from multiple research articles and aims to offer a comprehensive comparison for researchers and scientists in the field of drug discovery and development.

Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] In silico molecular docking is a computational technique frequently employed to predict the binding affinity and interaction patterns of these compounds with their biological targets, thereby guiding the design and development of new therapeutic agents.[3]

Comparative Docking Performance of Pyrimidine Derivatives

The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of protein targets.

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazolo[3,4-d]pyrimidine DerivativesPI3-K/mTOR-10.7Not Specified[4]
Thienopyrimidine DerivativesTie2Not Specified (IC50 of 0.07 µM for a potent inhibitor)Not Specified[5]
Pyrimidine-Quinoline MoleculesDihydrofolate Reductase (DHFR)-6.60Not Specified[1]
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[6][7]
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5Not Specified[8]
4-Amino-thieno[2,3-d]pyrimidinesB-Raf KinaseNot SpecifiedNot Specified[5]
Aminopyrimidine-2,4-dionesBromodomain-containing protein 4 (BRD4)Not SpecifiedAsn140, Tyr97, Pro82[2]
Pyrimidine DerivativesTNF-α Converting Enzyme (TACE)Not SpecifiedNot Specified[9]
Pyridine (B92270) and Pyrimidine DerivativesEGFRWT and EGFRT790MNot SpecifiedNot Specified[10][11]

Experimental Protocols: Molecular Docking

The methodologies for molecular docking studies, while varying slightly between different research groups, generally follow a standardized workflow. The protocol outlined below is a synthesis of the methods described in the referenced studies.[1][3][6]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the pyrimidine derivatives are typically drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .mol). The structures are then optimized to their lowest energy conformation using a computational chemistry program like Chem3D.

  • Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. The protein structure is then prepared for docking by adding polar hydrogen atoms and assigning Kollman charges using software such as AutoDock Tools. The prepared protein structure is saved in the PDBQT format.

2. Docking Simulation:

  • Software: AutoDock is a commonly used software for molecular docking simulations.[1]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the binding pocket where the natural ligand binds or where the predicted binding site is located.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is frequently employed for the docking calculations. This algorithm explores a wide range of ligand conformations and orientations within the defined grid box.

  • Docking Parameters: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations are set. Typically, a significant number of runs (e.g., 100) are performed to ensure a thorough search of the conformational space.

3. Analysis of Results:

  • The results are analyzed based on the binding energy (or docking score) and the interaction patterns between the ligand and the protein. The conformation with the lowest binding energy is generally considered the most favorable.

  • The interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrimidine derivative and the amino acid residues in the active site of the protein are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the context and process of these docking studies, the following diagrams have been generated using Graphviz.

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Growth mtorc1->proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is often targeted in cancer therapy.

Docking_Workflow start Target Identification prep Ligand Preparation Protein Preparation start->prep docking Molecular Docking (e.g., AutoDock) prep:f0->docking prep:f1->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis lead_opt Lead Optimization analysis->lead_opt

Caption: A generalized workflow for in silico molecular docking studies.

References

Independent Verification of Biological Targets for 4-Pyrimidine Methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the independent verification of biological targets for 4-pyrimidine methanamine derivatives and related pyrimidine (B1678525) compounds. This guide provides an objective analysis of their performance against various kinases and other biological targets, supported by experimental data from kinome-wide profiling and in vitro assays.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the adenine (B156593) base of ATP and interact with a wide range of biological targets.[1][2] This guide focuses on the independent validation of these targets, a critical step in drug discovery to ensure selectivity and minimize off-target effects.

Comparative Inhibitory Activity of Pyrimidine Derivatives

The following tables summarize the inhibitory activity of various pyrimidine derivatives against key kinases implicated in cancer and other diseases. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Kinome-wide Selectivity of Aminopyrimidine Inhibitors

This table presents data from a kinome-wide scan of three distinct aminopyrimidine-based kinase inhibitors, providing an unbiased view of their target engagement.[3]

CompoundTarget Kinase(s) (≥90% inhibition at 1 or 10 µM)Screening Concentration (µM)
MRT67307 TBK1, and a range of other kinases10
BX-912 PDK1, TBK1, and numerous other kinases10
GSK8612 TBK1 (highly selective)1

Table 2: Comparative IC50 Values of Pyrimidine-Based Kinase Inhibitors against Specific Kinases

This table provides a comparative view of the half-maximal inhibitory concentrations (IC50) for different pyrimidine derivatives against specific kinases, highlighting their potency.

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 12a Aurora A309Sunitinib-
Aurora B293
Compound 13 Aurora A38.6Sunitinib-
Compound 1 Aurora A24.1Sunitinib-
Compound 5k EGFR79Erlotinib55
Her240Staurosporine38
VEGFR2136Sunitinib261

Data synthesized from multiple sources for comparative purposes.[4][5][6]

Experimental Protocols for Target Verification

Accurate and reproducible experimental design is paramount for the independent verification of drug targets. Below are detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is a widely used method to determine the potency of a compound in inhibiting a specific kinase.[6][7]

  • Reaction Setup : A reaction mixture is prepared in a 96- or 384-well plate containing the purified kinase, a suitable substrate (e.g., a generic peptide), and the test pyrimidine derivative at various concentrations.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation : The Kinase Detection Reagent is added, which converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement : The luminescence is measured using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target engagement within a cellular environment, offering a more physiologically relevant assessment.[8][9][10]

  • Compound Treatment : Intact cells are treated with the this compound derivative or a vehicle control for a defined period.

  • Thermal Challenge : The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are stabilized and less prone to denaturation.

  • Cell Lysis and Fractionation : The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated protein fraction by centrifugation.

  • Protein Quantification : The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis : A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Pathways and Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB mTOR mTOR Akt/PKB->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->PI3K Pyrimidine Derivative->mTOR Transcription Factors->Cell Proliferation, Survival

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway targeted by pyrimidine derivatives.

G Start Start Cell Culture Culture Cells Start->Cell Culture Compound Treatment Treat cells with Pyrimidine Derivative or Vehicle Cell Culture->Compound Treatment Heating Heat cells to various temperatures Compound Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Lysis->Centrifugation Quantification Quantify target protein in soluble fraction (e.g., Western Blot) Centrifugation->Quantification Analysis Generate thermal shift curve and determine target engagement Quantification->Analysis End End Analysis->End

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

This guide underscores the importance of independent and comprehensive target validation in the development of this compound derivatives and other pyrimidine-based compounds. The presented data and protocols serve as a valuable resource for researchers aiming to advance these promising molecules into next-generation therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Pyrimidine Methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of modern laboratory practice. For researchers, scientists, and drug development professionals, adherence to established protocols for hazardous waste management is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides essential, step-by-step procedures for the proper disposal of 4-Pyrimidine methanamine, a synthetic intermediate, to ensure operational integrity and personnel safety.

Immediate Safety and Hazard Information

This compound, also known as Pyrimidin-4-yl-methanamine hydrochloride, is categorized as a hazardous substance requiring careful handling and disposal.[1][2] Before initiating any disposal procedures, it is imperative to be familiar with its hazard profile and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[2]

The following table summarizes the key hazard classifications for this compound hydrochloride.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2]
Serious Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to manage it as hazardous waste.[2] Under no circumstances should it be discarded in regular trash or discharged into the sewer system.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any solid residue of the compound and any contaminated disposable materials (e.g., weighing paper, gloves, Kim Wipes) in a designated, clearly labeled, and sealable container for hazardous chemical waste.[3][4] This container must be compatible with the chemical and show no signs of deterioration.[5]

  • Liquid Waste: If this compound is in a solution, it must be collected in a sealed, leak-proof container designated for hazardous liquid waste.[3] Ensure the container material is compatible with the solvent used. Do not mix incompatible waste streams; for instance, acids and bases should be stored separately.[5]

  • Contaminated Sharps: Any sharps, such as pipette tips or broken glass, that are contaminated with the compound must be placed in a designated sharps container to prevent punctures.[3]

  • Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste as they may contain residual amounts of the chemical.[4][6] These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6][7] After triple-rinsing, the container can often be disposed of in the regular trash, but institutional guidelines should always be followed.[6]

2. Container Management and Labeling:

  • Container Integrity: All waste containers must be in good condition, with no leaks or rust, and must have a secure, screw-on cap.[3][5] Containers should not be filled beyond 90% capacity (or have at least one-inch of headroom) to allow for expansion.[5]

  • Labeling: Every waste container must be clearly and accurately labeled.[8] The label should include the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").[2][4]

3. Storage:

  • Designated Area: Store hazardous waste in a designated, secure area away from general laboratory traffic.[3]

  • Secondary Containment: Always use secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[3] The secondary container must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container.[3]

  • Segregation: Store waste containers by compatibility. For example, keep flammable materials in a fire-rated cabinet and segregate acids from bases.[5][8]

4. Professional Disposal:

  • Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4] They will have established procedures and certified vendors for this purpose.

  • Documentation: Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) to ensure they have all necessary information for safe handling and final disposal.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Pyrimidine methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for handling 4-Pyrimidine methanamine in a laboratory setting. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate potential risks associated with this compound.

Chemical Profile:

PropertyValue
Chemical Name This compound
Alternate Names 4-(Aminomethyl)pyrimidine
CAS Number 1138011-17-2 (for hydrochloride salt)[1]
Molecular Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol (free base)

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment:

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[3][5][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[3][5]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient.[6][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.[9]

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: Establish a designated area for handling this compound, ideally within a fume hood.[4][8]

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

  • Spill Kit: Have a chemical spill kit suitable for amines readily available.[9]

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.[9]

3. Handling the Compound:

  • Weighing: If handling the solid form, weigh it inside a fume hood or a ventilated balance enclosure to avoid generating dust.[4][8][10] Whenever possible, use pre-weighed amounts or purchase the compound in solution to avoid handling powders.[8][10]

  • Solutions: When working with solutions, handle them over disposable bench covers to easily manage any spills.[10]

  • Transfers: Perform all transfers of the chemical within the fume hood. Keep containers closed when not in use.[3][10]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical.[8][10]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat before leaving the work area.[9]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]

Disposal Plan: Managing Chemical Waste

All waste containing this compound must be treated as hazardous waste.[9][11][12]

Waste Segregation and Collection:

Waste TypeCollection Procedure
Solid Waste Collect in a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.[11][12]
Liquid Waste Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for nitrogen-containing or amine waste.[11]
Contaminated Labware Place items such as pipette tips, gloves, and bench paper in a designated solid hazardous waste container.[5]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any associated hazard symbols.[11][12]

  • Segregation: Do not mix this waste stream with incompatible materials, such as strong oxidizing agents.[12]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[11][12]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][13]

Diagrams

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe PPE Selection Complete outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Designated Area, Emergency Equipment) don_ppe 2. Don PPE prep->don_ppe handle 3. Handle Compound in Fume Hood don_ppe->handle post_handle 4. Post-Handling Procedures (Decontaminate, Doff PPE, Hygiene) handle->post_handle collect_waste 1. Collect Waste in Labeled Containers post_handle->collect_waste segregate 2. Segregate from Incompatible Waste collect_waste->segregate store 3. Store in Designated Accumulation Area segregate->store dispose 4. Dispose via EHS/Licensed Contractor store->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyrimidine methanamine
Reactant of Route 2
4-Pyrimidine methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。